molecular formula C79H159NO38 B15621739 Amino-PEG36-Boc

Amino-PEG36-Boc

Katalognummer: B15621739
Molekulargewicht: 1731.1 g/mol
InChI-Schlüssel: VQIKSIBGGJJEHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Amino-PEG36-Boc is a useful research compound. Its molecular formula is C79H159NO38 and its molecular weight is 1731.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H159NO38/c1-79(2,3)118-78(81)4-6-82-8-10-84-12-14-86-16-18-88-20-22-90-24-26-92-28-30-94-32-34-96-36-38-98-40-42-100-44-46-102-48-50-104-52-54-106-56-58-108-60-62-110-64-66-112-68-70-114-72-74-116-76-77-117-75-73-115-71-69-113-67-65-111-63-61-109-59-57-107-55-53-105-51-49-103-47-45-101-43-41-99-39-37-97-35-33-95-31-29-93-27-25-91-23-21-89-19-17-87-15-13-85-11-9-83-7-5-80/h4-77,80H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIKSIBGGJJEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H159NO38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1731.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG36-Boc for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Amino-PEG36-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has become an invaluable tool in biomedical research and drug development.[1] Its structure, featuring a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a functional group at the other end, offers a versatile platform for the precise construction of complex bioconjugates.[2][3] The long, hydrophilic chain of 36 PEG units enhances the solubility, stability, and pharmacokinetic properties of the molecules it links, while reducing potential immunogenicity.[1] This guide provides a comprehensive overview of this compound, including its properties, key experimental protocols, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

Core Properties and Data Presentation

This compound is a monodisperse PEG crosslinker, meaning it has a defined number of ethylene (B1197577) glycol units, which ensures batch-to-batch consistency and results in more homogeneous conjugates with predictable properties.[4][5] The most common variant is Boc-NH-PEG36-COOH, which possesses a terminal carboxylic acid.[1] This carboxylic acid can be activated for conjugation to amine-containing molecules.[1]

Physicochemical Properties
PropertyValueSource
Synonyms N-Boc-amido-PEG36-acid, Amino-PEG36-t-butyl ester, H2N-PEG36-CH2CH2COOtBu[1][4]
Molecular Formula C₈₅H₁₆₉NO₄₀ (for Boc-NH-PEG36-COOH)[1]
Molecular Weight ~1789 g/mol (for Boc-NH-PEG36-COOH)[1]
Appearance White to off-white solid or viscous oil[1]
Purity Typically ≥95% (as determined by HPLC or NMR)[1]
Storage Conditions Store at -20°C, keep dry and avoid sunlight[1]
Recommended Reaction Conditions for Bioconjugation
ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to Boc-NH-PEG-COOH.[6]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[6]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[6]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target molecule; requires empirical optimization.[6]
Reaction Temperature Room temperature or 4°C[6]
Reaction Time 1-4 hours at room temperature or overnight at 4°C[6][7]

Experimental Protocols

The utility of this compound lies in its capacity for sequential and controlled conjugation reactions, primarily involving the deprotection of the Boc group and the coupling of the terminal functional group.[1]

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine.[7][8]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask under an inert atmosphere.[8]

  • Cooling: Cool the solution to 0°C using an ice bath.[7][8]

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[7]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[7][8]

  • Work-up: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.[5] The resulting amine salt can often be used in the next step without further purification.[5]

Protocol 2: Amine Coupling via EDC/NHS Chemistry

This protocol outlines the conjugation of the carboxylic acid terminus of Boc-NH-PEG36-COOH to a primary amine on a target molecule (e.g., a protein).[1][6]

Materials:

  • Boc-NH-PEG36-COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Target molecule with a primary amine

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Boc-NH-PEG36-COOH in anhydrous DMF or DMSO.[6]

    • In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) in an appropriate buffer.[6]

    • Add the EDC/NHS solution to the dissolved PEG linker.[6]

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.[1][6]

  • Conjugation to an Amine-Containing Molecule:

    • Dissolve or dilute the target molecule in the Reaction Buffer.[6]

    • Add the desired molar excess (e.g., 10-fold) of the activated Boc-NH-PEG36-NHS ester solution to the target molecule solution.[6]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[6]

  • Quenching and Purification:

    • (Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.[6]

    • Purify the conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and reaction byproducts.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications:

  • Drug Delivery: These linkers are used to attach drugs to targeting ligands or to create "stealth" nanoparticles that can evade the immune system, thereby increasing circulation half-life.[1][2]

  • Bioconjugation: They serve as flexible spacers to attach fluorescent dyes, biotin, or other labels to proteins and antibodies without significantly altering their biological activity.[1]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][4][9]

  • Surface Modification: The surfaces of medical devices or biosensors can be functionalized with PEG to reduce non-specific protein binding and improve biocompatibility.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Chemical Structure of Boc-NH-PEG36-COOH

cluster_Boc Boc Group cluster_PEG PEG Spacer cluster_Acid Carboxylic Acid Boc (CH₃)₃C-O-C(=O)- PEG -NH-(CH₂CH₂O)₃₆- Acid -CH₂CH₂-COOH start Boc-NH-PEG-COOH deprotection Boc Deprotection (e.g., TFA) start->deprotection free_amine H₂N-PEG-COOH deprotection->free_amine activation Activation (e.g., EDC/NHS) free_amine->activation activated_linker H₂N-PEG-NHS Ester activation->activated_linker conjugation Conjugation to Biomolecule-NH₂ activated_linker->conjugation purification Purification conjugation->purification final_product Biomolecule-NH-CO-PEG-NH₂ purification->final_product linker This compound conjugation1 First Ligand Conjugation linker->conjugation1 ligand1 Ligand 1 (for E3 Ligase) ligand1->conjugation1 intermediate1 Ligand 1-PEG36-Boc conjugation1->intermediate1 deprotection Boc Deprotection (TFA) intermediate1->deprotection intermediate2 Ligand 1-PEG36-COOH deprotection->intermediate2 conjugation2 Second Ligand Conjugation intermediate2->conjugation2 ligand2 Ligand 2 (for Target Protein) ligand2->conjugation2 protac Final PROTAC Molecule conjugation2->protac PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome tags for Degradation Target Protein Degradation Proteasome->Degradation leads to

References

An In-depth Technical Guide to Amino-PEG36-Boc: A Versatile Heterobifunctional Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG36-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document delves into its chemical structure, core properties, and its critical role in modern biopharmaceutical research, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflows are provided to facilitate its effective application in the laboratory.

Core Concepts: Structure and Properties

This compound is a linear molecule engineered with distinct functional ends, separated by a long, hydrophilic PEG spacer. This strategic design allows for controlled, sequential conjugation reactions, making it an invaluable tool in the precise assembly of complex biomolecules.[1]

The molecule is composed of three key parts:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine.[1]

  • A Polyethylene Glycol (PEG) Spacer: The PEG chain consists of 36 repeating ethylene (B1197577) glycol units. This hydrophilic spacer enhances the aqueous solubility and stability of the resulting conjugate, improves its pharmacokinetic profile by reducing renal clearance, and can decrease the immunogenicity of peptides and proteins.[1][2]

  • A Terminal Carboxylic Acid: This functional group can be activated to react with primary amines on a target molecule, forming a stable amide bond.[3] A common variant is a tert-butyl ester, which can be deprotected to yield the carboxylic acid.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are representative and can vary slightly based on the specific variant and purity.

PropertyValueSource(s)
Synonyms t-Boc-N-amido-PEG36-acid, Amino-PEG36-t-butyl ester, H2N-PEG36-CH2CH2COOtBu[1][4][5]
Molecular Formula C₈₀H₁₅₉NO₄₀ (for the carboxylic acid form)[5]
Molecular Weight ~1775.1 g/mol (for the carboxylic acid form)[5]
Appearance White to off-white solid or viscous oil[1]
Solubility Soluble in water and most organic solvents[1]
Purity Typically ≥95% (as determined by HPLC or NMR)[1]
Storage Conditions Store at -20°C, keep dry and avoid sunlight[1]

Experimental Protocols and Workflows

The utility of this compound lies in its capacity for sequential and site-specific conjugation. The general workflow involves the deprotection of the Boc group to expose the amine, followed by the activation of the carboxylic acid for coupling to a target molecule.

Boc Group Deprotection

A critical first step in many applications is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-NH-PEG36-COOH compound in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).[1][6]

  • Acid Treatment: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture. For substrates sensitive to the tert-butyl cation by-product, a scavenger such as triisopropylsilane (B1312306) (TIS) can be added.[1][6]

  • Incubation: Stir the reaction at room temperature for 30-60 minutes.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with toluene (B28343) can be performed.[6] The resulting product is the TFA salt of the deprotected amine.

Carboxylic Acid Activation and Amine Coupling

The terminal carboxylic acid of the PEG linker is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on a target molecule.[8]

Protocol: EDC/NHS Activation and Conjugation

  • Activation of Carboxylic Acid:

    • Dissolve Boc-NH-PEG36-COOH in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).[1]

    • Add a 5 to 10-fold molar excess of N-hydroxysuccinimide (NHS).[1]

    • Add a 5 to 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.[1]

  • Conjugation to a Protein:

    • Dissolve the target protein in a suitable amine-free reaction buffer (e.g., PBS, pH 7.2-8.0).[1]

    • Add the activated Boc-NH-PEG36-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the PEG linker over the protein is a common starting point.[1]

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[9]

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[9]

  • Purification: Remove unreacted linker and by-products by methods such as size-exclusion chromatography (SEC) or dialysis.[9]

Applications in Drug Development

This compound is a key component in the construction of sophisticated drug delivery systems, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG linker serves to connect the cytotoxic drug to the monoclonal antibody. The hydrophilicity of the PEG chain can improve the solubility and stability of the ADC, particularly when hydrophobic drugs are used, and can lead to a more homogeneous product with a predictable drug-to-antibody ratio (DAR).[10][]

Workflow for ADC Synthesis:

The synthesis of an ADC using this compound typically involves a multi-step process, which is illustrated in the diagram below.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker_Payload This compound -Payload Activated_Linker Activated Linker -Payload (NHS-ester) Linker_Payload->Activated_Linker EDC, NHS Activated_Linker->ADC Conjugation (pH 7.2-8.0) Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Workflow for ADC synthesis using this compound.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[12][13] The linker is a critical component, as its length and flexibility influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[14] this compound provides a long, flexible, and hydrophilic linker that can enhance the solubility and cell permeability of the PROTAC molecule.[12][14]

Mechanism of PROTAC Action:

The general mechanism by which a PROTAC facilitates the degradation of a target protein is depicted in the following diagram.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation

References

An In-depth Technical Guide to Amino-PEG36-Boc: Core Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG36-Boc is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and diagnostics.[1][2] Its unique structure, featuring a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a free amine or other reactive group at the opposing end of a 36-unit PEG chain, allows for controlled, sequential conjugation strategies.[3][4] This guide provides a comprehensive overview of the core properties of this compound, its key applications, and detailed experimental protocols for its use.

The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, improves their pharmacokinetic profiles, and can reduce the immunogenicity of peptides and proteins.[1][5] The Boc protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine, enabling a two-step functionalization process.[1][6]

Core Properties of this compound

The physicochemical properties of this compound are critical for its application in sensitive biological systems. The following table summarizes the key quantitative data for a representative this compound variant.

PropertyValueSource/Comment
Synonyms N-Boc-amido-PEG36-acid, Boc-NH-PEG36-amineGeneral nomenclature for this class of compounds.[1][2]
Molecular Formula C₈₅H₁₆₉NO₄₀ (for Boc-NH-PEG36-COOH) C₈₁H₁₆₄N₂O₃₇ (for Boc-NH-PEG36-NH₂)Based on the chemical structure with 36 PEG units.[1][2]
Molecular Weight ~1789 g/mol (for Boc-NH-PEG36-COOH) Approximately 1762.2 g/mol (for Boc-NH-PEG36-NH₂)The exact molecular weight can vary slightly depending on the polydispersity of the PEG chain.[1][2]
Appearance White to off-white solid or viscous oil/waxy solidTypical appearance for PEG derivatives.[1][2]
Purity Typically ≥95%As determined by HPLC or NMR. Purity is a critical parameter for bioconjugation reactions.[1][7]
Solubility Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents (e.g., dichloromethane (B109758), chloroform). Sparingly soluble in alcohols and toluene (B28343). Insoluble in diethyl ether.The PEG chain imparts high aqueous solubility.[1][2][4]
Storage Conditions Store at -20°C, keep dry and avoid sunlight.Recommended for long-term stability and to prevent degradation.[1][4]

Key Applications

The versatility of this compound makes it a critical component in a variety of advanced applications within biomedical research and drug development.

  • Drug Delivery: These linkers are used to attach drugs to targeting ligands or to create "stealth" nanoparticles that can evade the immune system, thereby increasing circulation half-life.[1][8]

  • Bioconjugation: They serve as flexible spacers to attach fluorescent dyes, biotin, or other labels to proteins and antibodies without significantly altering their biological activity.[1][2]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][9][10] The length and flexibility of the PEG36 chain are crucial for optimizing the formation of the ternary complex.[2][11]

  • Surface Modification: The surfaces of medical devices or biosensors can be functionalized with PEG to reduce non-specific protein binding and improve biocompatibility.[1] This is also applicable to the surface modification of nanoparticles to enhance stability and for targeted delivery.[6][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

This protocol describes the removal of the Boc protecting group to yield a free amine.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Anhydrous sodium sulfate

Methodology:

  • Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.[4]

  • Cooling: Cool the solution to 0°C using an ice bath.[4]

  • Acid Addition: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[4]

  • Work-up: Remove the solvent and excess TFA by rotary evaporation. Co-evaporate with toluene to remove residual TFA.[4]

  • Drying: Dry the resulting product under high vacuum. The deprotected product can often be used in the next step without further purification.[4][9]

This protocol outlines the conjugation of the deprotected Amino-PEG36-amine to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected Amino-PEG36-amine (TFA salt or free amine)

  • Anhydrous dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (if using TFA salt)

  • NHS-activated molecule

  • Inert atmosphere

Methodology:

  • Preparation of Amine Solution: Dissolve the deprotected Amino-PEG36-amine in anhydrous DMF. If using the TFA salt, add 2-3 equivalents of a non-nucleophilic base such as DIPEA or TEA to neutralize the salt.[4]

  • Preparation of NHS Ester Solution: In a separate flask, dissolve the NHS-activated molecule (typically 1.0-1.2 equivalents) in anhydrous DMF.[4]

  • Conjugation: Slowly add the NHS ester solution to the amine solution with gentle stirring.[4]

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or overnight, under an inert atmosphere.[4]

  • Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product.[4]

  • Purification: Upon completion, purify the reaction mixture using an appropriate method such as reverse-phase HPLC to isolate the final conjugate.[4]

This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., Tris or hydroxylamine)

Methodology:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer.

  • Activation of Carboxyl Groups: Add a 5 to 10-fold molar excess of EDC and NHS to the nanoparticle suspension.[1] Incubate for 15-30 minutes at room temperature with gentle mixing to form an NHS ester intermediate.[6]

  • Conjugation Reaction: Dissolve this compound in the Coupling Buffer and add it to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.[6]

  • Quenching and Purification: Add the quenching solution to deactivate any unreacted NHS esters. Purify the PEGylated nanoparticles by centrifugation and resuspension in a fresh buffer to remove unreacted reagents.[6]

Visualizations of Workflows and Mechanisms

The following diagrams illustrate key experimental workflows and the mechanism of action for PROTACs, a major application of this compound.

Boc_Deprotection_Workflow Boc Deprotection Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start This compound in Anhydrous DCM step1 Cool to 0°C start->step1 Dissolution step2 Add TFA (20-50% v/v) step1->step2 step3 Stir at 0°C for 30 min, then RT for 1-2 hours step2->step3 step4 Rotary Evaporation step3->step4 step5 Co-evaporate with Toluene step4->step5 step6 Dry under High Vacuum step5->step6 product Deprotected Amino-PEG36-Amine (TFA Salt) step6->product

Boc Deprotection Workflow

Amide_Bond_Formation_Workflow Amide Bond Formation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product reactant1 Deprotected Amino-PEG36-Amine step1 Dissolve in Anhydrous DMF reactant1->step1 reactant2 NHS-Activated Molecule reactant2->step1 step2 Add Base (if TFA salt) step1->step2 step3 Combine Reactants step2->step3 step4 Stir at RT for 4-12 hours step3->step4 step5 Monitor by LC-MS step4->step5 step6 Purify by HPLC step5->step6 product Conjugated Product step6->product

Amide Bond Formation Workflow

PROTAC_Mechanism PROTAC Mechanism of Action cluster_components Components cluster_process Process cluster_outcome Outcome protac PROTAC (Ligand-Linker-Ligand) ternary_complex Ternary Complex Formation protac->ternary_complex target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination Recruits Ubiquitin proteasome Proteasomal Degradation ubiquitination->proteasome Targeted for Degradation degraded_protein Degraded Protein Fragments proteasome->degraded_protein recycled_protac Recycled PROTAC proteasome->recycled_protac

PROTAC Mechanism of Action

References

An In-depth Technical Guide to Amino-PEG36-Boc Variants for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG36-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in biomedical research and pharmaceutical development. Due to the ambiguous nature of the common name "this compound," this document details the core physicochemical properties, experimental protocols, and applications for its most common structural variants. These long-chain, monodisperse PEG linkers are instrumental in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where they serve as flexible, hydrophilic spacers to enhance solubility, stability, and pharmacokinetic profiles.[1][2][3]

Core Molecular Data of this compound Variants

The term "this compound" can refer to several heterobifunctional linkers with a 36-unit polyethylene glycol chain. The specific terminal functional groups dictate the molecule's reactivity and application. Below is a summary of the key variants and their molecular data.

PropertyBoc-NH-PEG36-COOHAmino-PEG36-t-butyl esterBoc-NH-PEG36-amine
Synonyms N-Boc-amido-PEG36-acidH2N-PEG36-CH2CH2COOtBuBoc-NH-PEG36-NH2
Molecular Formula C₈₅H₁₆₉NO₄₀C₇₉H₁₅₉NO₃₈C₈₁H₁₆₄N₂O₃₇
Molecular Weight ~1789 g/mol 1731.09 g/mol ~1762.2 g/mol
Terminal Group 1 Boc-protected AminePrimary AmineBoc-protected Amine
Terminal Group 2 Carboxylic Acidtert-butyl esterPrimary Amine
Appearance White to off-white solid or viscous oilNot specified, likely similar to other variantsWhite to off-white solid or waxy solid
Solubility Soluble in water and most organic solventsSoluble in water, aqueous buffers, DMF, DMSO, and chlorinated solventsSoluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents
Storage Conditions -20°C, keep dry and avoid sunlight-20°C in a dry, sealed container-20°C in a dry, sealed container

Experimental Protocols

The utility of this compound linkers lies in their orthogonal protecting groups, which allow for controlled, sequential conjugation reactions. Below are detailed methodologies for key transformations.

Protocol 1: Boc Deprotection of a PEG Linker

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine, a critical step before conjugation.[4][5][6]

Materials:

  • Boc-protected PEG linker (e.g., Boc-NH-PEG36-COOH)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (B28343)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0°C using an ice bath to control the reaction rate.[6]

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation generated during deprotection, add a scavenger like TIS (2.5-5% v/v).[4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1][6]

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • TFA Removal: To ensure complete removal of residual TFA, perform co-evaporation with toluene. Add toluene to the residue and evaporate under reduced pressure. Repeat this step three times.[4][7] The resulting product is the TFA salt of the deprotected amine, which can often be used in the next step without further purification.

Protocol 2: EDC/NHS Coupling of a Carboxylic Acid to a Primary Amine

This protocol details the activation of a carboxylic acid group on a PEG linker (or a molecule to be conjugated to an amine-terminated PEG linker) to form an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][8][9]

Materials:

  • Molecule with a terminal carboxylic acid (e.g., deprotected H₂N-PEG36-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing target molecule

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) to the solution.[8]

    • Mix thoroughly and incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.[1][8]

  • Conjugation to Amine:

    • Dissolve the amine-containing target molecule in Coupling Buffer.

    • Add the freshly activated NHS ester solution to the amine-containing molecule solution. A 5 to 20-fold molar excess of the NHS ester is common.[8]

    • Ensure the pH of the final reaction mixture is between 7.2 and 8.5.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6][8]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-ester. Incubate for an additional 15-30 minutes.[6]

  • Purification: Purify the final conjugate using appropriate chromatographic techniques such as Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to remove excess reagents and by-products.[][11]

Applications and Workflows

This compound linkers are integral to the development of complex biotherapeutics. Their primary applications are in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Synthesis Workflow

In ADC synthesis, a heterobifunctional PEG linker is used to connect a potent cytotoxic drug to a monoclonal antibody, directing the drug to cancer cells. The hydrophilic PEG linker can improve the solubility and stability of the final ADC.[2]

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Conjugation to Antibody Boc_PEG_COOH Boc-NH-PEG36-COOH Deprotection Boc Deprotection (TFA/DCM) Boc_PEG_COOH->Deprotection Free_Amine_PEG H2N-PEG36-COOH Deprotection->Free_Amine_PEG Linker_Payload Payload-PEG36-COOH Free_Amine_PEG->Linker_Payload Payload Cytotoxic Payload (with -COOH) Activation EDC/NHS Activation Payload->Activation Activated_Payload Activated Payload (NHS-ester) Activation->Activated_Payload Activated_Payload->Linker_Payload Activation2 EDC/NHS Activation Linker_Payload_Input->Activation2 Activated_Linker_Payload Activated Linker-Payload (NHS-ester) Activation2->Activated_Linker_Payload Final_ADC Final ADC Activated_Linker_Payload->Final_ADC Antibody Antibody (-NH2) Antibody->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC Synthesis and Mechanism of Action

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker's length and flexibility are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).[12][13][14]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 PolyUb Poly-ubiquitination E3->PolyUb Ub Transfer Ub Ubiquitin Ub->E3 PolyUb->POI Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Navigating the Solubility Landscape of Amino-PEG36-Boc in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Amino-PEG36-Boc, a heterobifunctional linker critical in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Understanding the solubility of this reagent is paramount for its effective handling, reaction optimization, and purification. While precise quantitative solubility data is not extensively documented in public literature, this guide consolidates available qualitative information and provides a detailed experimental protocol for its empirical determination.[1][2]

Core Concepts in Solubility

The solubility of this compound is dictated by its distinct molecular features: a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a long, hydrophilic polyethylene (B3416737) glycol (PEG) chain. The Boc group enhances solubility in nonpolar organic solvents, while the 36-unit PEG chain, with its repeating ether linkages, imparts significant solubility in aqueous and polar organic solvents.[2] This amphiphilic nature results in a broad, yet nuanced, solubility profile.[3]

Qualitative Solubility Profile

Based on technical data sheets and information on analogous compounds, this compound exhibits the following general solubility characteristics:

Solvent ClassificationSolventQualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe polar nature of DMSO effectively solvates the PEG chain.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating the PEG chain.[1][4]
Chlorinated Dichloromethane (DCM)SolubleThe organic character of DCM interacts favorably with the Boc group and the overall molecule.[1][4]
Chloroform (B151607)SolubleSimilar to DCM, chloroform is a common organic solvent for PEGylated compounds.[1][4]
Protic WaterVery SolubleThe extensive PEG chain imparts high aqueous solubility through hydrogen bonding.[1][4][5][6]
Ethanol (B145695)Sparingly/Less SolubleWhile the PEG chain has some interaction, the overall polarity of ethanol is less favorable for the entire molecule compared to more polar solvents.[1][4]
Nonpolar Toluene (B28343)Sparingly/Less SolubleThe nonpolar nature of toluene has limited favorable interactions with the hydrophilic PEG chain.[1][4]
Diethyl EtherInsolubleThe highly nonpolar nature of diethyl ether is not conducive to solvating the polar PEG chain.[1][4]

Quantitative Solubility Determination: An Experimental Protocol

For applications requiring precise concentrations, the empirical determination of quantitative solubility is essential. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.[3]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • High-purity organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or other quantitative analytical instrumentation.

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to create a stock solution of known concentration.

    • From this stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a series of vials. The amount should be more than what is expected to dissolve.

    • Add a known volume of the organic solvent being tested to each vial.

    • Securely cap the vials and place them in a constant temperature shaker.

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Centrifuge the vials at a high speed to pellet the excess, undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method or another suitable quantitative technique against the previously generated calibration curve.[2]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).[2]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Standard Solutions & Calibration Curve B Add Excess this compound to Vials C Add Known Volume of Organic Solvent B->C D Equilibrate at Constant Temperature (e.g., 24-48h) C->D E Centrifuge to Pellet Excess Solid D->E F Withdraw and Dilute Supernatant E->F G Quantify Concentration via HPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathways and Logical Relationships in Application

The utility of this compound lies in its role as a linker in bioconjugation, particularly in the synthesis of PROTACs. The solubility of the linker itself, and the resulting conjugate, is critical for the biological activity of the final molecule.

G cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action A This compound D Conjugation Step 1 A->D B Ligand 1 (Target Protein Binder) B->D C Ligand 2 (E3 Ligase Binder) F Conjugation Step 2 C->F E Boc Deprotection D->E E->F G Final PROTAC Molecule F->G H PROTAC Enters Cell G->H I Ternary Complex Formation (Target Protein - PROTAC - E3 Ligase) H->I J Ubiquitination of Target Protein I->J K Proteasomal Degradation J->K

Caption: Logical workflow of PROTAC synthesis and its cellular mechanism of action.

Conclusion

References

Amino-PEG36-Boc stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage Conditions of Amino-PEG36-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended to be a valuable resource for professionals in bioconjugation, drug delivery, and PROTAC development, offering insights into the molecule's intrinsic stability, potential degradation pathways, and best practices for its handling and storage. While specific quantitative stability data for this exact molecule is not extensively available in public literature, this guide consolidates information on the stability of its core components—the Boc-protected amine and the PEG chain—to provide a thorough understanding.

Physicochemical Properties

This compound is a monodisperse PEG linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one end. The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of molecules to which it is conjugated.

PropertyDescriptionReference(s)
Appearance White to off-white solid or viscous oil.[1]
Solubility Soluble in water and most common organic solvents such as DMF, DMSO, and DCM.[2]
Purity Typically ≥95% as determined by analytical techniques like HPLC or NMR.[1]
Storage Conditions Recommended long-term storage at -20°C in a dry, dark environment to prevent degradation.[2][3]

Stability Profile

The stability of this compound is primarily dictated by the chemical sensitivities of its two key components: the acid-labile Boc-protecting group and the potentially oxidizable polyethylene glycol backbone.

Stability of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in basic and nucleophilic conditions, but its susceptibility to acidic conditions and high temperatures.[2][4][5]

Chemical Stability:

ConditionStabilityReference(s)
Acidic (pH < 5) Labile. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4][6][4][6]
Neutral (pH 6-8) Generally stable, especially at physiological pH (7.4) and 37°C in the absence of acid.[2][3][2][3]
Basic (pH > 8) Stable. The Boc group is resistant to cleavage under basic conditions.[2][4][2][4]
Nucleophilic Conditions Stable towards most nucleophiles.[5][5]
Reductive Conditions Generally stable.[6]

Thermal Stability:

Temperature RangeStabilityReference(s)
-20°C to 4°C Highly stable for long-term storage.[3][3]
Room Temperature Stable for short periods, but prolonged exposure is not recommended for long-term storage.[7][7]
> 85-90°C Thermal deprotection can occur, especially at very high temperatures (around 180-190°C) under vacuum.[2][4][2][4]
Stability of the Polyethylene Glycol (PEG) Chain

The PEG backbone is generally stable but can be susceptible to oxidative degradation.[3][6]

ConditionStabilityReference(s)
Oxidative Conditions Susceptible to oxidation, which can be catalyzed by the presence of metal ions and light, leading to chain cleavage and the formation of impurities like aldehydes and carboxylic acids.[3][6][3][6]
Prolonged Acid Exposure While the primary acidic cleavage site is the Boc group, prolonged exposure to strong acids can lead to cleavage of the ether bonds in the PEG chain.[6][6]

Potential Degradation Pathways

The two main degradation pathways for this compound are the acid-catalyzed cleavage of the Boc group and the oxidation of the PEG chain.

G cluster_0 Acid-Catalyzed Deprotection cluster_1 Oxidative Degradation of PEG Chain Amino_PEG36_Boc This compound Protonation Protonation of Carbonyl Amino_PEG36_Boc->Protonation H+ Cleavage Cleavage to form tert-butyl cation and carbamic acid Protonation->Cleavage Deprotonated_Amine Deprotonated Amino-PEG36 Cleavage->Deprotonated_Amine CO2_Isobutylene CO2 + Isobutylene Cleavage->CO2_Isobutylene PEG_Chain PEG Chain Radical_Formation Formation of Peroxyl Radical PEG_Chain->Radical_Formation O2, Metal Ions, Light Chain_Scission Chain Scission Radical_Formation->Chain_Scission Degradation_Products Aldehydes, Carboxylic Acids Chain_Scission->Degradation_Products

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, proper storage and handling are crucial.

Storage Recommendations:

ConditionRecommendationReference(s)
Long-Term Storage Store at -20°C in a tightly sealed container, protected from light and moisture. Storage in a desiccator is advisable to minimize humidity exposure.[2][3][2][3]
Short-Term Storage Can be stored at 2-8°C for short periods.[7][7]
Storage in Solution For long-term storage of stock solutions, use anhydrous DMSO and store at -20°C or -80°C in tightly sealed vials, protected from light. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.[3][3]

Handling Procedures:

  • Before use, allow the container to warm to room temperature before opening. This prevents condensation of moisture, which can lead to hydrolysis of the compound.[2][3]

  • For reactions, it is recommended to use anhydrous solvents to maintain the integrity of the molecule.[2]

  • Handle the compound under an inert atmosphere (e.g., argon or nitrogen) when possible to minimize exposure to oxygen and moisture.[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to the use and stability assessment of this compound.

Protocol for Boc Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to yield the free amine.

G Start Dissolve this compound in anhydrous DCM (0.1-0.2 M) under inert atmosphere Cool Cool solution to 0°C in an ice bath Start->Cool Add_TFA Slowly add TFA to a final concentration of 20-50% (v/v) Cool->Add_TFA React Stir at 0°C for 30 min, then warm to RT and stir for 1-2 hours Add_TFA->React Monitor Monitor reaction progress by TLC or LC-MS React->Monitor Workup Concentrate under reduced pressure to remove DCM and excess TFA Monitor->Workup End Amine-TFA salt product Workup->End

Caption: Workflow for Boc deprotection of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.[2]

  • Cooling: Cool the solution to 0°C using an ice bath.[2]

  • Acid Addition: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product is the amine as its TFA salt.[8]

Protocol for Stability Assessment in Aqueous Solution

This protocol provides a framework for evaluating the stability of this compound in aqueous buffers at different pH values and temperatures over time.

G Start Prepare stock solution of this compound in an organic solvent (e.g., DMSO) Prepare_Buffers Prepare aqueous buffers at desired pH values (e.g., 4, 7.4, 9) Start->Prepare_Buffers Incubate Incubate aliquots of the stock solution in each buffer at different temperatures (e.g., 4°C, 25°C, 37°C) Prepare_Buffers->Incubate Sample At various time points (e.g., 0, 1, 4, 8, 24, 48h), take an aliquot and quench if necessary Incubate->Sample Analyze Analyze samples by a validated stability-indicating HPLC method Sample->Analyze Data_Analysis Plot concentration vs. time to determine degradation rate and half-life Analyze->Data_Analysis End Stability profile determined Data_Analysis->End

Caption: Workflow for assessing the aqueous stability of this compound.

Materials:

  • This compound

  • High-purity organic solvent (e.g., DMSO)

  • Aqueous buffers of various pH values

  • Temperature-controlled incubators or water baths

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration.

  • Sample Preparation: In separate vials, add an aliquot of the stock solution to each of the aqueous buffers to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the stability.

  • Incubation: Incubate the samples at various controlled temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each sample. If necessary, quench the degradation reaction (e.g., by neutralizing an acidic or basic sample).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.[9][10][11]

  • Data Analysis: Plot the percentage of the remaining intact this compound against time for each condition. From these plots, the degradation rate and half-life can be calculated.[12]

Conclusion

This compound is a versatile and valuable tool in bioconjugation and drug development. A thorough understanding of its stability profile is essential for its effective use. The primary factors influencing its stability are the acid lability of the Boc group and the potential for oxidative degradation of the PEG chain. By adhering to the recommended storage and handling conditions, researchers can ensure the integrity and performance of this important linker in their applications. For critical applications, it is always recommended to perform in-house stability studies under the specific experimental conditions to be used.

References

The Gatekeeper of Bioconjugation: A Technical Guide to the Boc Protecting Group in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG)ylation, the covalent attachment of polyethylene glycol chains to therapeutic molecules, is a clinically validated and widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic profiles of biopharmaceuticals.[1] This modification can lead to a prolonged circulation half-life, reduced immunogenicity, and improved solubility and stability.[1] However, the success of PEGylation hinges on precise control over the site and extent of conjugation. Uncontrolled reactions can yield a heterogeneous mixture of products, potentially compromising the therapeutic's biological activity.[1]

This is where the strategic use of protecting groups becomes indispensable. Among the arsenal (B13267) of chemical tools available, the tert-butyloxycarbonyl (Boc) group stands out for its critical role in temporarily masking amine functionalities.[1] Its robust stability under various conditions and facile removal under specific, mild acidic conditions make it an ideal "gatekeeper" for enabling controlled, stepwise bioconjugation.[1] This technical guide provides a comprehensive overview of the function of the Boc protecting group in PEGylation, detailing its chemical principles, quantitative parameters, detailed experimental protocols, and its application in the construction of complex biomolecules.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide synthesis and bioconjugation.[1][2] Its primary function is to temporarily render a primary or secondary amine unreactive, thereby preventing its participation in unintended side reactions during a multi-step synthesis.[3]

Mechanism of Boc Protection

The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base or in a suitable medium like PEG-400.[1][4] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a stable carbamate (B1207046) linkage and releases tert-butyl carbonate, which subsequently decomposes into carbon dioxide and tert-butanol.[1]

G Amine R-NH₂ (Amine) Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Amine->Boc2O Nucleophilic Attack ProtectedAmine R-NH-Boc (Boc-protected Amine) Boc2O->ProtectedAmine Carbamate Formation tBuOH t-BuOH (tert-Butanol) Boc2O->tBuOH Decomposition CO2 CO₂ (Carbon Dioxide) Boc2O->CO2 Decomposition

Mechanism of Boc Deprotection

The key advantage of the Boc group is its lability under acidic conditions.[1] It is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM).[1] The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which is unstable and readily decarboxylates to release the free amine and carbon dioxide.[1]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ProtectedAmine R-NH-Boc (Boc-protected Amine) Protonated Protonated Carbamate ProtectedAmine->Protonated Protonation Acid H⁺ (Acid, e.g., TFA) Acid->Protonated CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid Cleavage tButylCation (CH₃)₃C⁺ (tert-Butyl Cation) Protonated->tButylCation FreeAmine R-NH₃⁺ (Free Amine Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ (Carbon Dioxide) CarbamicAcid->CO2 Isobutene CH₂=C(CH₃)₂ (Isobutene) tButylCation->Isobutene Deprotonation

Role of Boc Protection in PEGylation Strategies

The use of Boc-protected PEG reagents is central to a controlled, stepwise approach to bioconjugation. This is particularly valuable in the synthesis of complex architectures like Antibody-Drug Conjugates (ADCs) or PROteolysis Targeting Chimeras (PROTACs).[1][3] Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in these multi-step strategies.[3][5]

This orthogonal strategy allows for:

  • Initial Conjugation: The non-protected reactive group (e.g., NHS ester) is first conjugated to the primary biomolecule of interest (e.g., an antibody).[1][6]

  • Purification: The intermediate conjugate is purified to remove excess reagents.

  • Deprotection: The Boc group is selectively removed under acidic conditions to expose a new, reactive amine.[1]

  • Secondary Conjugation: This newly deprotected amine is then available for a second conjugation reaction with another molecule, such as a cytotoxic drug or a targeting ligand.[1]

G Start Start: Biomolecule 1 (e.g., Antibody) Boc-NH-PEG-NHS Step1 Step 1: First Conjugation (NHS ester reacts with Amine on Biomolecule 1) Start->Step1 Intermediate1 Intermediate Product: Biomolecule 1-PEG-NH-Boc Step1->Intermediate1 Step2 Step 2: Purification (e.g., SEC) Intermediate1->Step2 Step3 Step 3: Boc Deprotection (TFA or HCl) Step2->Step3 Intermediate2 Deprotected Intermediate: Biomolecule 1-PEG-NH₂ Step3->Intermediate2 Step4 Step 4: Second Conjugation (Amine reacts with Biomolecule 2) Intermediate2->Step4 Final Final Product: Biomolecule 1-PEG-Biomolecule 2 Step4->Final

Quantitative Data in Boc-Protected PEGylation

The efficiency of PEGylation is influenced by the choice of protecting group, reaction conditions, and purification methods. The following tables summarize key quantitative parameters for Boc protection and deprotection steps.

Table 1: Representative Reaction Conditions for Boc Protection & Deprotection
ProcessReagent(s)SolventTemperatureTime (h)Typical Yield (%)Reference(s)
Boc Protection (Boc)₂O, DIPEADichloromethane (DCM)Room Temp.3 - 12>90%[5]
Boc Protection (Boc)₂OPEG-400Room Temp.0.5 - 291 - 98%[4]
Boc Deprotection 20-50% TFADichloromethane (DCM)0°C to Room Temp.1 - 2>95%[3][7]
Boc Deprotection 4M HCl1,4-DioxaneRoom Temp.1 - 4>95%[7]
Table 2: Comparison of Common Acidic Reagents for Boc Deprotection
Reagent SystemConcentrationTypical ConditionsAdvantagesDisadvantages & ConsiderationsReference(s)
TFA in DCM 20-50% (v/v)30 min - 2 h at RTFast and highly efficient; volatile, so easily removed.Harsh acidity can cleave other acid-labile groups (e.g., some esters); requires scavengers (e.g., TIS) for sensitive residues.[3][8]
HCl in Dioxane/EtOAc 4 M1 - 6 h at RTMilder than TFA, can be more selective for preserving acid-sensitive ester bonds.Slower reaction times compared to TFA; HCl is a gas, requiring careful handling.[7][8]
Oxalyl Chloride in Methanol 3 equivalents1 - 4 h at RTVery mild conditions, effective for substrates with highly acid-sensitive groups.May not be as universally applicable as TFA or HCl.[2]

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible results. The following sections provide methodologies for key steps in a Boc-protected PEGylation workflow.

Protocol 1: Boc Protection of an Amino-PEG-Carboxylic Acid Linker

This protocol describes the synthesis of a heterobifunctional linker, Boc-NH-PEG-COOH, a common building block.

Materials:

  • H₂N-PEG-COOH

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve H₂N-PEG-COOH (1 equivalent) in anhydrous DCM.[1]

  • Add DIPEA or TEA (2-3 equivalents) to the solution and stir under an inert atmosphere (e.g., nitrogen).[5]

  • Add a solution of Boc₂O (1.1-1.5 equivalents) in DCM dropwise to the reaction mixture.[5]

  • Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS.[5]

  • Once complete, dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-NH-PEG-COOH product.[3]

  • Characterize the product by NMR and MS to confirm identity and purity.[5]

Protocol 2: Conjugation of Boc-NH-PEG-NHS Ester to an Antibody

This protocol details the first conjugation step in an ADC synthesis workflow.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Boc-NH-PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

  • Prepare a stock solution of Boc-NH-PEG-NHS ester in anhydrous DMSO.[9]

  • Add the desired molar excess (e.g., 5-20 fold) of the linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[9]

  • Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[10]

  • Purify the resulting mAb-PEG-NH-Boc conjugate using SEC or dialysis to remove unreacted linker and byproducts.[6]

Protocol 3: Boc Deprotection of a PEGylated Antibody

This protocol describes the removal of the Boc group to expose the terminal amine for the second conjugation.

Materials:

  • Purified, lyophilized mAb-PEG-NH-Boc conjugate

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)[11]

  • Anhydrous Dichloromethane (DCM)

  • Buffer exchange system (e.g., dialysis or spin columns)

Procedure:

  • Dissolve the lyophilized mAb-PEG-NH-Boc conjugate in anhydrous DCM.[6]

  • Add the TFA cleavage cocktail to the solution. The TIS acts as a scavenger to prevent side reactions with sensitive amino acid residues.[11]

  • Incubate the reaction at room temperature for 30-60 minutes. Monitor progress by LC-MS if possible.[1]

  • Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.[1]

  • Immediately redissolve the deprotected mAb-PEG-NH₂ product in a suitable buffer (e.g., PBS) and purify via dialysis or a buffer exchange column to remove residual acid and scavengers. The product is now ready for the second conjugation step.[1]

Protocol 4: Purification and Characterization

Purification and characterization are critical for ensuring the quality and homogeneity of the final PEGylated product.

Purification Methods:

  • Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic radius, removing unreacted PEG and other small reagents from the larger conjugate.[1][]

  • Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield surface charges, altering the protein's elution profile and allowing separation of different PEGylated species.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which can be altered by PEGylation.[1]

Characterization Techniques:

  • SDS-PAGE: Visualizes the increase in molecular weight post-PEGylation and provides an initial assessment of purity.[1]

  • HPLC (SEC-HPLC, RP-HPLC): Assesses purity, quantifies different PEGylated species, and can monitor reaction progress.[1][]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the molecular weight of the conjugate and helps determine the degree of PEGylation (number of PEG chains attached).[1][14]

  • Peptide Mapping with LC-MS/MS: The gold standard for confirming the specific amino acid site(s) of PEG conjugation.[14]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in modern PEGylation chemistry. Its stability and predictable, acid-labile nature provide the control necessary for the stepwise synthesis of well-defined, homogeneous bioconjugates. By enabling the precise orchestration of multiple reaction steps, Boc-protected PEG linkers are indispensable for the development of advanced therapeutics such as ADCs and PROTACs, where the final structure directly dictates efficacy and safety. A thorough understanding of the underlying chemical principles, quantitative reaction parameters, and robust experimental protocols is paramount for any researcher aiming to leverage the power of Boc-protected PEGylation in drug discovery and development.

References

The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, bioconjugation has emerged as a cornerstone technology, enabling the creation of highly specific and effective molecules. At the heart of many successful bioconjugates lies the linker, a critical component that connects the biological moiety to its payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become a foundational tool, offering a unique combination of properties that address many of the fundamental challenges in the design and development of bioconjugates such as antibody-drug conjugates (ADCs).[1][2] This in-depth technical guide explores the multifaceted role of PEG spacers, presenting quantitative data on their impact, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Principles and Advantages of PEG Spacers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[3][4] When incorporated as a spacer in a bioconjugate, PEG imparts several advantageous properties that significantly enhance the overall performance of the molecule.[1][2]

The primary functions and benefits of utilizing PEG spacers in bioconjugation are multifaceted:

  • Enhanced Solubility and Reduced Aggregation: A significant challenge in the development of bioconjugates, particularly ADCs, is the hydrophobic nature of many potent cytotoxic payloads.[4] This hydrophobicity can lead to aggregation, diminishing the efficacy and manufacturability of the conjugate.[1] The hydrophilic nature of PEG spacers counteracts this, improving the overall solubility of the bioconjugate in aqueous solutions and preventing aggregation.[1][2]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy for improving the pharmacokinetic (PK) profile of a therapeutic.[1][5] The PEG spacer increases the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and extends its circulation half-life in the bloodstream.[2][3] This prolonged circulation time allows for greater accumulation of the therapeutic at the target site.[6]

  • Reduced Immunogenicity: The flexible and hydrophilic PEG chain creates a "stealth" effect, masking the bioconjugate from the host's immune system.[2] This shielding can reduce the immunogenicity of the therapeutic, preventing a rapid immune response that could lead to clearance and reduced efficacy.[1] However, it is important to note that the potential for anti-PEG antibodies to develop is a consideration in the long-term application of PEGylated therapeutics.

  • Optimal Spatial Separation: The defined length of a PEG spacer provides optimal distance between the conjugated molecules.[1] This separation is crucial for minimizing steric hindrance, ensuring that both the targeting moiety (e.g., an antibody) and the payload can perform their respective functions without interfering with one another.[4]

PEG_Advantages cluster_properties Core PEG Properties cluster_benefits Bioconjugate Benefits Hydrophilicity Hydrophilicity Solubility Improved Solubility & Reduced Aggregation Hydrophilicity->Solubility Biocompatibility Biocompatibility Immunogenicity Reduced Immunogenicity Biocompatibility->Immunogenicity Flexibility Flexibility Activity Maintained Biological Activity Flexibility->Activity Size Increased Hydrodynamic Size PK Enhanced Pharmacokinetics Size->PK

Core advantages of PEG spacers in bioconjugation.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical design parameter that can be modulated to optimize the performance of a bioconjugate.[7] The choice of spacer length often represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[8]

Impact on Pharmacokinetics

Generally, increasing the length of the PEG spacer leads to a longer plasma half-life and decreased clearance of the bioconjugate.[6][9] This is attributed to the increased hydrodynamic size, which reduces the rate of renal filtration.[10]

ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker8 units2809,8006.1
ADC with PEG12 Linker12 units28010,0006.0
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. A clear trend of decreased clearance is observed as the PEG spacer length increases, plateauing around PEG8.[8][9]
Impact on In Vitro Cytotoxicity

While longer PEG spacers can improve pharmacokinetics, they may also lead to a decrease in in vitro potency, as indicated by a higher IC50 value.[6] This can be due to steric hindrance affecting the interaction of the payload with its intracellular target.

PEG Spacer LengthIn Vitro Cytotoxicity (IC50)
ShortLower
MediumIntermediate
LongHigher
Illustrative trend showing the general relationship between PEG spacer length and in vitro cytotoxicity. Actual values are highly dependent on the specific ADC and cell line.[6]
Impact on Binding Affinity

The effect of PEG spacer length on binding affinity is context-dependent. In some cases, a shorter, more constrained linker may be beneficial, while in others, a longer linker is necessary to overcome steric hindrance.

Spacer TypeSpacer Length (n)IC50 (nM)
natGa-NOTA-PEGn-RM2623.1 ± 0.2
natGa-NOTA-PEGn-RM2633.9 ± 0.3
natGa-NOTA-PEGn-RM2645.4 ± 0.4
natGa-NOTA-PEGn-RM2665.8 ± 0.3
Data from a study on natGa-NOTA-PEGn-RM26 binding to the gastrin-releasing peptide receptor (GRPR). In this case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[8]

Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on well-defined and reproducible experimental protocols. The following sections provide detailed methodologies for common bioconjugation strategies and characterization techniques.

Protocol 1: Conjugation of a Drug-Linker to an Antibody via Thiol-Maleimide Coupling

This protocol describes a common method for conjugating a maleimide-functionalized PEG-drug linker to an antibody through the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-PEG-Drug linker

  • Quenching reagent: N-acetylcysteine

  • Conjugation buffer: PBS with 5 mM EDTA, pH 7.2, degassed

  • Purification system: Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in the conjugation buffer.[11]

    • Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.[11]

    • Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.[11]

    • Remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.[]

  • Conjugation:

    • Dissolve the Maleimide-PEG-Drug linker in a minimal amount of an organic solvent such as DMSO.[11][]

    • Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody.[11] The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.[11]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[11]

  • Quenching and Purification:

    • Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide (B117702) concentration.[11]

    • Incubate for 20-30 minutes.[11]

    • Purify the resulting ADC using a Size-Exclusion Chromatography (SEC) column to remove unreacted drug-linker and other small molecules.[1]

Protocol 2: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique for analyzing the products of a PEGylation reaction, separating molecules based on their hydrodynamic volume.[13][]

Materials:

  • HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector)

  • SEC column suitable for the molecular weight range of the analytes

  • Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS).[13]

  • PEGylated protein reaction mixture

  • Standards for the native protein and activated PEG

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[13]

    • Ensure the mobile phase is filtered and degassed.[13]

  • Sample Preparation:

    • Dilute the sample in the mobile phase to a concentration within the linear range of the detector.[13]

  • Chromatographic Run:

    • Inject a defined volume of the prepared sample onto the column.[13]

    • Monitor the elution profile using the UV detector (typically at 280 nm for protein detection).[13]

  • Data Analysis:

    • Identify the peaks corresponding to aggregated protein (if any, eluting first), the PEGylated conjugate, the native protein, and free PEG based on their elution times.[13]

    • The degree of PEGylation can be assessed by the shift in retention time and the relative peak areas.

Visualizing Workflows and Mechanisms

Diagrams are powerful tools for illustrating the complex processes and relationships in bioconjugation.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation Reduction Antibody Reduction Antibody_Prep->Reduction Linker_Prep Drug-Linker Synthesis Coupling Thiol-Maleimide Coupling Linker_Prep->Coupling Reduction->Coupling Purification Purification (e.g., SEC) Coupling->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Final_Product Final ADC Product Characterization->Final_Product

Generalized workflow for ADC development.
Mechanism of Action of a PEGylated Antibody-Drug Conjugate

The following diagram illustrates the targeted delivery and intracellular release of a cytotoxic payload from a PEGylated ADC.

ADC_Mechanism Mechanism of Action of a PEGylated ADC ADC PEGylated ADC in Circulation Targeting 1. Targeting & Binding to Tumor Cell Receptor ADC->Targeting Internalization 2. Receptor-Mediated Endocytosis Targeting->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Payload Release (e.g., via cleavable linker) Lysosome->Release Action 5. Payload Binds to Intracellular Target (e.g., Microtubules) Release->Action Apoptosis 6. Induction of Apoptosis Action->Apoptosis

Targeted delivery and action of a PEGylated ADC.

Conclusion

PEG spacers are an indispensable component in the field of bioconjugation, offering a versatile means to improve the therapeutic potential of various molecules.[3] A thorough understanding of their properties, the quantitative effects of their incorporation, and the methodologies for their use is crucial for the successful design and development of novel bioconjugates.[3] By carefully selecting the appropriate PEG spacer length and conjugation chemistry, researchers can fine-tune the solubility, stability, pharmacokinetic profile, and ultimately, the therapeutic efficacy of next-generation biotherapeutics.

References

A Comprehensive Technical Guide to Amino-PEG36-Boc for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Amino-PEG36-Boc, a heterobifunctional linker critical in bioconjugation, drug delivery, and surface modification applications. Targeted at researchers, scientists, and drug development professionals, this document details supplier information, purity standards, and key experimental protocols.

This compound: Structure and Properties

This compound is a chemical tool featuring a polyethylene (B3416737) glycol (PEG) chain of 36 repeating units. This hydrophilic spacer enhances the solubility and in vivo stability of conjugated molecules, such as proteins, peptides, or small drugs. It typically possesses a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a terminal carboxylic acid, making it a versatile heterobifunctional linker. The Boc group provides an orthogonal protecting strategy, allowing for sequential and controlled conjugation reactions.

Supplier and Purity Analysis

The quality of this compound is paramount for reproducible results in research and development. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Representative Suppliers and Purity Specifications for this compound and Related Products

SupplierProduct NameReported PurityCatalog Number (Example)
BenchChemThis compound≥95%B8006579
BroadPharmt-Boc-N-amido-PEG36-acid97%BP-22577 (related product)
BOC SciencesAmino-PEG36-alcohol>95%N/A
AMSBIOAmino-PEG36-CH2-BocNot specifiedAMS.T17432-500-MG

Note: The availability and specifications of products are subject to change. Please refer to the suppliers' websites for the most current information.

Purity Assessment Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for determining the purity of functionalized PEG derivatives like this compound.[1] It effectively separates oligomers of different lengths and other non-polar impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique that combines the separation capabilities of HPLC with mass identification, providing valuable information about the molecular weight of impurities.[1]

Key Experimental Protocols

The utility of this compound lies in its ability to be sequentially deprotected and conjugated. The following sections provide detailed methodologies for these key experimental steps.

Boc Group Deprotection

The acid-labile Boc group is typically removed to expose the primary amine for subsequent conjugation.[2]

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-NH-PEG36-COOH compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[2]

  • Acid Treatment: Cool the solution to 0°C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2]

  • Incubation: Stir the reaction at room temperature for 30-60 minutes.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).[2]

  • Work-up (Optional Neutralization): The resulting TFA salt can often be used directly. For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Activation of the Terminal Carboxylic Acid

For conjugation to primary amines (e.g., on a protein), the terminal carboxylic acid of the PEG linker is typically activated to an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry.[2]

Protocol: EDC/NHS Activation of Boc-NH-PEG36-COOH

  • Dissolution: Dissolve Boc-NH-PEG36-COOH in an appropriate buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0).[2]

  • Reagent Addition: Add a 5 to 10-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.[2] The activated linker should be used immediately.

Bioconjugation to a Protein

This protocol outlines the conjugation of the NHS-activated PEG linker to a protein.

Protocol: Protein Conjugation

  • Protein Preparation: Dissolve the target protein in an amine-free reaction buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Conjugation: Add the freshly prepared, activated Boc-NH-PEG36-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the PEG linker over the protein is commonly used.[2]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove unreacted PEG linker and by-products by a suitable method such as dialysis or size-exclusion chromatography.

Surface Modification of Nanoparticles

This compound is also utilized for the surface modification of nanoparticles to improve their biocompatibility.

Protocol: Conjugation to Carboxylated Nanoparticles

  • Nanoparticle Activation: Resuspend carboxylated nanoparticles in an activation buffer (e.g., MES buffer, pH 6.0). Add EDC and NHS to activate the surface carboxyl groups.

  • Conjugation: Add the deprotected H₂N-PEG36-COOH linker to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification: Quench the reaction to deactivate any unreacted NHS esters. Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) to remove excess reagents.

Visualizing Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the key experimental workflows described above.

G cluster_deprotection Boc Deprotection cluster_activation Carboxylic Acid Activation cluster_conjugation Protein Conjugation Boc-NH-PEG-COOH Boc-NH-PEG-COOH TFA_DCM TFA in DCM Boc-NH-PEG-COOH->TFA_DCM 1. Add Acid H2N-PEG-COOH H2N-PEG-COOH (TFA Salt) TFA_DCM->H2N-PEG-COOH 2. Stir 30-60 min H2N-PEG-COOH_start H2N-PEG-COOH EDC_NHS EDC / NHS H2N-PEG-COOH_start->EDC_NHS 1. Add Reagents Activated_PEG H2N-PEG-NHS Ester EDC_NHS->Activated_PEG 2. Incubate 15-30 min Activated_PEG_start H2N-PEG-NHS Ester Protein Protein-NH2 Activated_PEG_start->Protein 1. Mix (pH 7.2-8.0) Conjugate Protein-PEG Conjugate Protein->Conjugate 2. Incubate 2h RT

Caption: A typical workflow for bioconjugation using Amino-PEG-Boc.

Logical Pathway: Antibody-Drug Conjugate (ADC) Action

This compound serves as a critical linker in the construction of ADCs. The PEG spacer enhances the pharmacokinetic properties of the ADC. The following diagram illustrates the logical pathway of an ADC in targeting and killing a cancer cell.

ADC_Pathway ADC Antibody-Drug Conjugate (with PEG36 Linker) Binding 1. ADC binds to specific antigen ADC->Binding Cancer_Cell Cancer Cell (Antigen Expressing) Internalization 2. Internalization (Endocytosis) Cancer_Cell->Internalization Binding->Cancer_Cell Lysosome Lysosome Internalization->Lysosome Release 3. Linker cleavage & Drug release Lysosome->Release Drug Cytotoxic Drug Release->Drug Apoptosis 4. Cell Death (Apoptosis) Drug->Apoptosis Apoptosis->Cancer_Cell

Caption: The mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is an essential tool for researchers and drug development professionals. Its well-defined structure, coupled with a long, hydrophilic PEG spacer and orthogonal protecting groups, allows for the creation of sophisticated bioconjugates with enhanced properties. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in various advanced applications, from fundamental research to the development of next-generation therapeutics.

References

Amino-PEG36-Boc safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amino-PEG36-Boc

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a formal Safety Data Sheet (SDS). An official SDS should be obtained from the manufacturer or supplier. The information herein is compiled from publicly available sources and data for analogous compounds.

Introduction

This compound is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker. It incorporates a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group and another functional group at the opposite end, most commonly a carboxylic acid or a free amine.[1][2] The 36-unit PEG chain provides a long, flexible, and hydrophilic spacer, which is highly valuable in bioconjugation, drug delivery, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The Boc protecting group is stable under many conditions but can be readily removed with mild acid, allowing for controlled, sequential conjugation strategies.[1][4] This guide summarizes the key physicochemical properties, handling and storage recommendations, chemical reactivity, and experimental protocols associated with this compound and its common variants.

Physicochemical Properties

The precise experimental data for a single, specific "this compound" can vary as the terminal functional group can differ. The tables below summarize properties for two common variants: Boc-NH-PEG36-COOH and Boc-NH-PEG36-NH2 .

Table 1: Physicochemical Properties of Boc-NH-PEG36-COOH [1]

PropertyValueSource/Comment
Synonyms N-Boc-amido-PEG36-acidGeneral nomenclature for this class.
Molecular Formula C₈₅H₁₆₉NO₄₀Calculated for n=36 PEG units.[1]
Molecular Weight ~1789 g/mol Can vary slightly with PEG polydispersity.[1]
Appearance White to off-white solid or viscous oilTypical for PEG derivatives.[1]
Solubility Soluble in water and most organic solventsThe PEG chain provides high aqueous solubility.[1]
Purity Typically ≥95%Determined by HPLC or NMR.[1]

Table 2: Physicochemical Properties of Boc-NH-PEG36-amine [2]

PropertyExpected ValueSource/Comment
Molecular Formula C₈₁H₁₆₄N₂O₃₇Based on the structure with 36 PEG units.[2]
Molecular Weight ~1762.2 g/mol [2]
Appearance White to off-white solid or waxy solid[2]
Purity Typically ≥95%As determined by HPLC.[2]
Solubility Soluble in water, DMF, DMSO, chlorinated solventsSparingly soluble in alcohols. Insoluble in diethyl ether.[2]

Safety, Handling, and Storage

While an official SDS for this compound was not found, an SDS for a related, shorter linker (Boc-Amino-PEG3-Amine) indicates that the substance is not classified as hazardous. However, standard laboratory safety precautions should always be observed.

Table 3: Handling and Storage Recommendations

AspectRecommendationRationale
Storage Conditions Store at -20°C, keep dry, and protect from light.[1][4][5]Ensures long-term stability and prevents degradation.[1][5]
Handling Allow the vial to equilibrate to room temperature before opening.[4] Use in a well-ventilated area. Wear personal protective equipment (gloves, lab coat, safety glasses).Prevents condensation of moisture which can cause hydrolysis.[4] Minimizes exposure.
Stability The Boc group is stable under neutral and basic conditions but is labile in acid.[4] NHS esters, if used for activation, are susceptible to hydrolysis.[4][5]Understanding stability is crucial for designing reaction conditions.

Chemical Reactivity and Experimental Protocols

The primary utility of this compound lies in its sequential reaction capabilities: Boc deprotection to reveal a primary amine, and coupling of the terminal functional group.

Boc Group Deprotection

The Boc group is reliably removed using moderately strong acids like trifluoroacetic acid (TFA).[1] This reaction generates a reactive tert-butyl cation, which can potentially alkylate sensitive amino acid residues (e.g., tryptophan, methionine). To prevent this side reaction, "scavengers" like triisopropylsilane (B1312306) (TIS) are often added.[5]

Boc_Deprotection Boc_PEG Boc-NH-PEG36-R Amine_PEG H3N+-PEG36-R (TFA Salt) Boc_PEG->Amine_PEG Acid-labile cleavage TFA TFA / DCM TFA->Boc_PEG Scavenger Scavengers (e.g., TIS) Scavenger->Boc_PEG Prevents side reactions

Caption: Boc deprotection workflow using TFA.

Protocol: Boc Deprotection with Scavengers [5]

  • Dissolution: Dissolve the Boc-protected PEG compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Deprotection Cocktail: Prepare a deprotection cocktail, such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Reaction: Add the cocktail to the PEG solution. Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor reaction progress using TLC or LC-MS.

  • Work-up: Once complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA. The product is the amine as its TFA salt.

Carboxylic Acid Coupling (for Boc-NH-PEG36-COOH)

The terminal carboxylic acid can be activated to react with primary amines. A common method involves using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable NHS-ester intermediate, which then efficiently reacts with amines.

Carboxylic_Acid_Coupling cluster_activation Activation Step cluster_coupling Coupling Step PEG_COOH Boc-NH-PEG36-COOH NHS_Ester Boc-NH-PEG36-NHS ester PEG_COOH->NHS_Ester EDC, NHS Conjugate Boc-NH-PEG36-CO-NH-Protein NHS_Ester->Conjugate Protein Protein-NH2 Protein->Conjugate

Caption: Two-step amide coupling workflow.

Protocol: EDC/NHS Coupling to a Protein [1]

  • Activation: Dissolve Boc-NH-PEG36-COOH, EDC, and NHS (typically in a 1:1.2:1.2 molar ratio) in an appropriate anhydrous organic solvent like DMF or DMSO. Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation: Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Reaction: Add the activated NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the PEG linker is common.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: Quench any unreacted NHS ester with an amine-containing buffer (e.g., Tris) and purify the conjugate using size-exclusion chromatography or dialysis.

Applications in Drug Development

The unique properties of this compound make it a powerful tool in creating sophisticated bioconjugates.

PROTAC Synthesis

In PROTACs, the linker connects a target-binding ligand (warhead) and an E3 ligase ligand. The linker's length is critical for the formation of a stable ternary complex, which leads to the ubiquitination and degradation of the target protein.[2][3]

PROTAC_Synthesis Warhead Warhead-COOH Intermediate1 Warhead-PEG36-Boc Warhead->Intermediate1 EDC/NHS Coupling PEG_Linker H2N-PEG36-Boc PEG_Linker->Intermediate1 Intermediate2 Warhead-PEG36-NH2 (TFA Salt) Intermediate1->Intermediate2 TFA Deprotection PROTAC Warhead-PEG36-E3 Ligase Ligand (Final PROTAC) Intermediate2->PROTAC EDC/NHS Coupling E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->PROTAC ADC_Assembly Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker Linker (e.g., this compound derivative) Linker->ADC Drug Cytotoxic Drug Drug->ADC

References

An In-depth Technical Guide to the Hydrophilic Properties of Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Amino-PEG36-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective application of this versatile molecule in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a discrete PEG (dPEG®) linker characterized by a chain of 36 ethylene (B1197577) glycol units. This structure imparts significant hydrophilicity, which is a key attribute in its various applications. One terminus of the PEG chain is functionalized with an amine group, while the other is protected by a tert-butyloxycarbonyl (Boc) group.[1] This configuration allows for controlled, sequential conjugation reactions.[2] The long, flexible, and hydrophilic PEG spacer enhances the aqueous solubility and stability of conjugated molecules, improves their pharmacokinetic profiles, and can reduce the immunogenicity of therapeutic proteins and peptides.[2][3]

Core Physicochemical and Hydrophilic Properties

The defining characteristic of this compound is its pronounced hydrophilicity, a direct result of the numerous ether oxygen atoms in the PEG backbone which readily form hydrogen bonds with water molecules.[3] This property is quantified by its water solubility and its partition coefficient (logP).

Quantitative Data on Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably extrapolated from data on analogous long-chain PEG derivatives and computational models.

PropertyValueSource/Comment
Synonyms Boc-NH-PEG36-Amine, N-Boc-amido-PEG36-amineGeneral nomenclature for this class of compounds.[4]
Molecular Formula C₈₁H₁₆₄N₂O₃₇Based on the chemical structure with 36 PEG units and terminal amine and Boc-protected amine groups.[4]
Molecular Weight Approximately 1762.2 g/mol [4] The exact molecular weight can vary slightly depending on the polydispersity of the PEG chain, although dPEG® linkers are monodisperse.[5]
Appearance White to off-white solid or viscous oilTypical appearance for PEG derivatives.[2]
Calculated logP -5.2Computed by XLogP3 3.0.[6] This negative value indicates a very high degree of hydrophilicity.
Water Solubility Very SolubleThe long PEG chain imparts high aqueous solubility.[2] Precise quantitative data is not readily available in the literature.
Organic Solubility Soluble in DMF, DMSO, and chlorinated solventsSoluble in common organic solvents used in bioconjugation reactions.[4]
Storage Conditions Store at -20°C, keep dry and avoid sunlightRecommended for long-term stability and to prevent degradation.[2]

Experimental Protocols for Determining Hydrophilicity

Accurate assessment of the hydrophilic properties of molecules like this compound is crucial for their application in drug development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[7]

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific temperature.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a glass vial.

  • Equilibration: Tightly seal the vial and place it on an orbital shaker in an incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is recommended for detection.[4]

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL).

Determination of the Partition Coefficient (logP) by HPLC

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A negative logP value indicates hydrophilicity. The value for this compound can be estimated using reversed-phase HPLC.[9]

Objective: To estimate the logP value of this compound based on its retention time on a reversed-phase HPLC column.

Materials:

  • This compound

  • A set of standard compounds with known logP values

  • HPLC system with a C18 column and a suitable detector (e.g., ELSD or CAD)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

Procedure:

  • Preparation of Standards: Prepare solutions of the standard compounds and this compound in the mobile phase.

  • Chromatographic Analysis: Inject each standard and the test compound onto the C18 column and elute with a series of isocratic mobile phase compositions with varying ratios of water and organic solvent.

  • Data Collection: Record the retention time (t_R) for each compound at each mobile phase composition. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each compound and mobile phase composition, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Extrapolation to 100% Aqueous Phase: For each compound, plot log(k') against the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 0% organic solvent to obtain the log(k'_w) value.

  • Calibration Curve: Plot the known logP values of the standard compounds against their corresponding log(k'_w) values to generate a calibration curve.

  • Determination of logP for this compound: Use the log(k'_w) value of this compound and the calibration curve to determine its estimated logP value.

Applications in Drug Development and Bioconjugation

The hydrophilic nature of this compound is leveraged in several key areas of drug development.

Proteolysis-Targeting Chimeras (PROTACs)

In PROTACs, the linker connecting the target protein binder and the E3 ligase ligand plays a crucial role in the formation of a productive ternary complex. The long, flexible, and hydrophilic PEG36 chain can enhance the solubility and cell permeability of the entire PROTAC molecule, which is often a challenge with these bivalent structures.[4]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation cycle.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Ligand Conjugation Ligand1 Ligand 1 (e.g., for Target Protein) Intermediate1 Ligand 1-PEG36-Boc Ligand1->Intermediate1 AminoPEG This compound AminoPEG->Intermediate1 Intermediate2 Ligand 1-PEG36-NH2 Intermediate1->Intermediate2 Deprotection TFA TFA TFA->Intermediate2 FinalPROTAC Final PROTAC Molecule Intermediate2->FinalPROTAC Conjugation Ligand2 Ligand 2 (e.g., for E3 Ligase) Ligand2->FinalPROTAC

Sequential synthesis of a PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In ADCs, a hydrophilic linker like this compound can improve the solubility and stability of the final conjugate, especially when a hydrophobic drug payload is used. This can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation, potentially enhancing the therapeutic efficacy.[5][10]

ADC_Assembly Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker This compound (after modification) Linker->Antibody Conjugation Linker->ADC Drug Cytotoxic Drug Drug->Linker Conjugation Drug->ADC Boc_Deprotection_Workflow Start Boc-Protected Compound in DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA Cool->Add_TFA Stir Stir at Room Temperature (1-3 hours) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Evaporate Evaporate Solvent and TFA Monitor->Evaporate Complete End Deprotected Amine (TFA Salt) Evaporate->End

References

Navigating Bioconjugation: A Technical Guide to Amino-PEG-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amino-PEG-Boc linkers, a critical class of reagents in modern bioconjugation, drug delivery, and proteomics. Due to the variability in the precise length of the polyethylene (B3416737) glycol (PEG) chain, this guide focuses on a well-characterized representative molecule, tert-butyl N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (Amino-PEG4-Boc) , while establishing principles applicable to longer-chain analogs like Amino-PEG36-Boc.

Core Concepts and Structure

Amino-PEG-Boc linkers are heterobifunctional molecules designed for the controlled and sequential conjugation of different molecular entities. Their structure is characterized by three key components:

  • A Free Primary Amine (-NH₂): This functional group serves as a reactive handle for conjugation to molecules bearing carboxylic acids, activated esters (e.g., NHS esters), or other amine-reactive functionalities.

  • A Polyethylene Glycol (PEG) Spacer: The PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of the resulting conjugate. The length of the PEG spacer can be varied to modulate the distance between the conjugated molecules and influence the pharmacokinetic properties of therapeutic conjugates.

  • A Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a second primary amine, enabling a subsequent conjugation step.

Quantitative Data

The physicochemical properties of Amino-PEG-Boc linkers are crucial for their application. The following table summarizes the key quantitative data for the representative molecule, Amino-PEG4-Boc.

PropertyValueReference
CAS Number 811442-84-9[1]
Molecular Formula C₁₅H₃₂N₂O₆[1]
Molecular Weight 336.4 g/mol [1]
Appearance Colorless to light yellow clear liquid
Purity ≥95%[1]
Storage Conditions -20°C, keep in dry and avoid sunlight[1]

Experimental Protocols

Boc Deprotection of Amino-PEG-Boc

A critical step in the use of Amino-PEG-Boc linkers is the removal of the Boc protecting group to enable subsequent reactions.

Objective: To deprotect the Boc-protected amine to yield a free primary amine.

Materials:

  • Boc-NH-PEG-NH₂ linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-NH-PEG-NH₂ linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, perform co-evaporation with toluene (repeat 3 times).

  • The resulting product is the TFA salt of the deprotected amine, which can often be used in the next step without further purification.

Synthesis of a PROTAC using an Amino-PEG-Boc Linker

Amino-PEG-Boc linkers are extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] This protocol outlines a general two-step amide coupling strategy.

Step A: First Ligand Conjugation

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the first ligand (containing a carboxylic acid, 1.0 eq) and Amino-PEG-Boc (1.1 eq) in anhydrous DMF.

  • Add an amide coupling reagent such as HATU (1.2 eq) to the solution.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, purify the intermediate product (Ligand 1-Linker-Boc) by an appropriate chromatographic method.

Step B: Boc Deprotection and Second Ligand Conjugation

  • Deprotect the purified Ligand 1-Linker-Boc intermediate using the Boc deprotection protocol described in section 3.1.

  • Following deprotection and removal of TFA, dissolve the resulting amine salt (Ligand 1-Linker-NH₂·TFA) and the second ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.

  • Perform a second amide coupling reaction as described in Step A.

  • Purify the final PROTAC molecule by preparative HPLC.

Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection Start Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate Start->Protonated Protonation CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Loss of tert-butyl cation tBu_plus tert-Butyl Cation Protonated->tBu_plus Final Deprotected Amine (R-NH₂) CarbamicAcid->Final Decarboxylation CO2 CO₂ CarbamicAcid->CO2 H_plus H⁺ (from TFA) PROTAC_Synthesis Ligand1 Ligand 1 (Warhead) Coupling1 Amide Coupling Ligand1->Coupling1 AminoPEGBoc Amino-PEG-Boc AminoPEGBoc->Coupling1 Intermediate1 Ligand 1-PEG-Boc Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Ligand 1-PEG-NH₂ Deprotection->Intermediate2 Coupling2 Amide Coupling Intermediate2->Coupling2 Ligand2 Ligand 2 (E3 Ligase Ligand) Ligand2->Coupling2 FinalPROTAC Final PROTAC Molecule Coupling2->FinalPROTAC

References

An In-depth Technical Guide to the Boc Deprotection Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amines for peptide synthesis and the development of complex pharmaceutical ingredients.[1][2] Its widespread use is attributed to its stability in various conditions—including basic, nucleophilic, and catalytic hydrogenation environments—and its predictable, facile removal under acidic conditions.[1][3] This guide provides a comprehensive overview of the Boc deprotection mechanism, detailing the prevalent acid-catalyzed pathway, a range of alternative methods, and the potential side reactions to consider.

The Core Mechanism: Acid-Catalyzed Deprotection

The most common method for removing the Boc group is through acid catalysis, a process that proceeds via a well-understood E1 elimination mechanism.[4] This reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which subsequently leads to the cleavage of the tert-butyl-oxygen bond.[5] This cleavage generates two key intermediates: a stable tert-butyl cation and a carbamic acid derivative.[6][7] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine, which is typically protonated under the acidic conditions to form an ammonium (B1175870) salt.[3][6][8]

The kinetics of this cleavage are highly dependent on the acid's concentration. For acids like hydrochloric acid (HCl), the reaction rate often exhibits a second-order dependence on the acid concentration.[9] In contrast, deprotection with trifluoroacetic acid (TFA) can show a more complex, inverse kinetic dependence on the trifluoroacetate (B77799) concentration, often requiring a large excess of the acid to achieve a reasonable reaction rate.[9][10]

Boc_Deprotection_Mechanism cluster_intermediates Intermediates BocAmine Boc-Protected Amine (R-NH-Boc) ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ Acid Acid (H⁺) CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid Slow Cleavage (Rate-Determining) tBuCation tert-Butyl Cation (t-Bu⁺) ProtonatedBoc->tBuCation AmineSalt Amine Salt (R-NH₃⁺) CarbamicAcid->AmineSalt Fast Decarboxylation (+H⁺, -CO₂) CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene - H⁺

Diagram 1: Mechanism of acid-catalyzed Boc deprotection.

The Role of Scavengers

A critical consideration in acid-catalyzed deprotection is the fate of the electrophilic tert-butyl cation generated during the reaction.[11] This cation can react with nucleophilic residues within the substrate, particularly in peptide synthesis, leading to undesired side products.[5] Sensitive amino acids such as tryptophan, methionine, and cysteine are especially prone to alkylation.[5][11] To mitigate this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[5]

Table 1: Common Scavengers for Boc Deprotection

Scavenger Target Residue(s) Typical Concentration (v/v) Reference(s)
Triisopropylsilane (TIS) General, Tryptophan (Trp) 2.5 - 5% [4]
Thioanisole Methionine (Met), General 5 - 10% [4]
Ethanedithiol (EDT) Cysteine (Cys) 2.5% [4]
Water General ~5% [4]

| Phenol | General | 5% (in "Reagent K") |[4] |

For substrates with multiple sensitive residues, a scavenger cocktail is often employed. A common example is "Reagent K," which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[4]

Experimental Protocols for Acidic Deprotection

While specific conditions may require optimization, the following protocols represent standard starting points for Boc deprotection using TFA or HCl.

Experimental_Workflow start Start: Boc-Protected Substrate dissolve Dissolve in Anhydrous Solvent (e.g., DCM, Dioxane) start->dissolve cool Cool to 0 °C (Optional, for sensitive substrates) dissolve->cool add_acid Add Acid Reagent (e.g., TFA, HCl in Dioxane) + Scavengers if needed cool->add_acid stir Stir at RT or 0 °C (1-4 hours) add_acid->stir monitor Monitor Reaction (TLC / LC-MS) stir->monitor monitor->stir Incomplete workup Work-up: - Evaporate Volatiles - Aqueous Wash (Base) - Dry and Concentrate monitor->workup Complete purify Purification (e.g., Chromatography) workup->purify end End: Deprotected Amine purify->end

Diagram 2: General experimental workflow for Boc deprotection.

Protocol 2.1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) This is a robust and widely used method for Boc removal.[12]

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.[12]

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. The concentration of TFA can range from 20% to 100% (v/v), with lower concentrations recommended for acid-sensitive substrates.[12] If required, add appropriate scavengers.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[1][4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 2.2: Deprotection using 4M HCl in 1,4-Dioxane (B91453) This method is another common and effective alternative to TFA.[1]

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[1]

  • HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).[1][4]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[1]

  • Isolation: Upon completion, remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt and may be isolated by precipitation with a non-polar solvent like diethyl ether.[4][5]

Alternative and Milder Deprotection Methods

Concerns over the harshness of strong acids on sensitive functional groups have driven the development of alternative deprotection strategies.[13]

Decision_Tree start Select Deprotection Method q1 Is the substrate acid-sensitive? start->q1 q2 Is the substrate thermally stable? q1->q2 Yes method_acid Standard Acidic: TFA or HCl q1->method_acid No q3 Is a 'green' method preferred? q2->q3 Yes method_mild_acid Mild Lewis Acid: FeCl₃, ZnBr₂ q2->method_mild_acid No method_thermal Thermal: Boiling Water q3->method_thermal Yes method_other Other Mild: Oxalyl Chloride/MeOH q3->method_other No

Diagram 3: Decision tree for selecting a Boc deprotection method.

Table 2: Comparison of Alternative Boc Deprotection Methods

Method/Reagent Substrate Type Conditions Time Yield (%) Reference(s)
Thermal (Flow) Aryl & Alkyl Amines Methanol or Trifluoroethanol, 240 °C 30 min 88-93% [13]
Thermal (Boiling Water) Aromatic & Aliphatic Amines Water, 100 °C 10 min - 2 h Quantitative [2][13][14]
Iron(III) Catalysis N,N'-diprotected amino acids & amines FeCl₃ (catalytic), DCM, RT Not Specified High [13][15]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines (COCl)₂ (3 equiv.), Methanol, RT 1 - 4 h >70% (up to 90%) [13][16][17]
TMSI General TMSI, DCM, RT 12 - 24 h Good [18]

| Zinc Bromide | General (selective for secondary N-Boc) | ZnBr₂, DCM, RT | 12 - 24 h | Good |[3][18] |

Protocol 3.1: Thermal Deprotection in Boiling Water This method is exceptionally "green" as it avoids the use of any acid catalyst or organic solvent.[14][19]

  • Suspension: Suspend the N-Boc protected amine in water.

  • Heating: Heat the mixture to reflux (100 °C).[13]

  • Reaction: Continue heating for a period ranging from 10 minutes to 2 hours, monitoring by TLC.[13]

  • Isolation: After cooling to room temperature, add dichloromethane (or another suitable organic solvent) to the mixture.[2]

  • Extraction: Separate the organic layer, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[2]

Potential Side Reactions

While Boc deprotection is generally efficient, certain side reactions can occur, leading to impurities.

  • Alkylation: As previously discussed, the tert-butyl cation can alkylate nucleophilic residues. This is the most common side reaction and is managed with scavengers.[11][20]

  • Aspartimide Formation: Peptides containing an aspartic acid (Asp) residue, especially followed by glycine, alanine, or serine, are prone to cyclize into an aspartimide intermediate under acidic conditions. This can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.[5][21] Using milder deprotection conditions can reduce this side reaction.[5]

  • Pyroglutamate Formation: An N-terminal glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate, effectively capping the N-terminus of the peptide.[5]

Side_Reaction tBu t-Butyl Cation AlkylatedTrp Alkylated Tryptophan (Side Product) tBu->AlkylatedTrp Trp Tryptophan Residue (in Peptide Chain) Trp->AlkylatedTrp Electrophilic Attack

Diagram 4: Side reaction of t-butyl cation with a tryptophan residue.

Conclusion

The deprotection of the Boc group is a fundamental transformation in synthetic organic chemistry. While traditional methods using strong acids like TFA and HCl remain highly effective and widely practiced, the need to accommodate sensitive substrates and adhere to green chemistry principles has spurred the development of a diverse array of alternative procedures.[1] Methods employing thermal conditions, Lewis acids, and other mild reagents provide a valuable toolkit for chemists.[13] A thorough understanding of the underlying mechanism, potential side reactions, and the range of available protocols allows researchers, scientists, and drug development professionals to select the optimal conditions to efficiently and cleanly reveal the amine functionality in their synthetic targets.

References

Amino-PEG36-Boc: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Heterobifunctional Linker for Advanced Bioconjugation

Amino-PEG36-Boc is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a critical tool in modern drug development and biomedical research.[1][2] Its heterobifunctional nature, featuring a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, allows for controlled, sequential conjugation reactions. This guide provides a comprehensive overview of its structure, properties, and applications, complete with experimental protocols and pathway diagrams to facilitate its effective use by researchers, scientists, and drug development professionals.

Core Structure and Properties

This compound is a linear molecule composed of a 36-unit polyethylene glycol chain, which imparts hydrophilicity and biocompatibility to the conjugates.[3] The Boc group is a widely used protecting group for amines that is stable under many reaction conditions but can be readily removed under mild acidic conditions to yield a primary amine.[1][4] This allows for a two-step conjugation strategy, which is essential in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]

Physicochemical Characteristics

The precise experimental data for this compound can be extrapolated from analogous compounds and general principles of PEG derivatives.

PropertyExpected ValueSource
Molecular Formula C₈₁H₁₆₄N₂O₃₇[6]
Molecular Weight Approximately 1762.2 g/mol [6]
Appearance White to off-white solid or waxy solid
Purity Typically ≥95% (as determined by HPLC)
Solubility Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents. Insoluble in diethyl ether.
Storage Conditions Store at -20°C in a dry, sealed container.

Key Applications in Drug Development

The unique properties of this compound make it a versatile linker in several advanced therapeutic applications:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads and allows for higher drug-to-antibody ratios (DARs) without compromising stability.[3]

  • PROTACs: The length and flexibility of the PEG36 chain are critical for optimizing the formation of the ternary complex between a target protein and an E3 ubiquitin ligase, which leads to the degradation of the target protein.[2][6] The hydrophilic nature of the PEG linker also improves the solubility and cell permeability of the PROTAC molecule.[2][6]

  • Drug Delivery: this compound can be used to functionalize nanoparticles, liposomes, and hydrogels to enhance their stability, prolong circulation time, and enable targeted delivery.[5]

  • Bioconjugation: It serves as a flexible spacer to attach fluorescent dyes, biotin, or other labels to proteins and antibodies without significantly altering their biological activity.[1]

Experimental Protocols

The utility of this compound lies in its ability to be sequentially deprotected and conjugated. The two primary reactions are the deprotection of the Boc group and the coupling of the resulting free amine.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a free primary amine.

Materials:

Procedure:

  • Dissolve the Boc-NH-PEG36-COOH compound in dichloromethane (DCM).[1]

  • Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.[1][3]

  • Stir the reaction at room temperature for 30-60 minutes.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[1][2]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

  • Further dry the resulting product under high vacuum to remove any residual TFA.[2]

Conjugation of the Free Amine to a Carboxylic Acid

This protocol outlines the coupling of the newly deprotected amine to a molecule containing a carboxylic acid using EDC/NHS chemistry.

Materials:

  • Carboxylic acid-containing molecule

  • Anhydrous solvent (e.g., DMF or DCM)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound (or its deprotected form)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve your carboxylic acid-containing molecule (1 equivalent) in an appropriate anhydrous solvent.[7]

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[7]

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.[7]

  • Coupling Reaction:

    • Dissolve the deprotected Amino-PEG36-NH2 (1.5 equivalents) in the same solvent.

    • Add the Amino-PEG36-NH2 solution to the activated carboxylic acid mixture.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching and Purification:

    • Quench the reaction by adding an appropriate quenching buffer.

    • Purify the conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[8]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate key processes involving this compound.

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation Conjugation Boc_PEG Boc-NH-PEG36-R Free_Amine H2N-PEG36-R Boc_PEG->Free_Amine Acid Treatment TFA TFA in DCM Activated_Molecule Molecule-CO-NHS Free_Amine->Activated_Molecule Molecule Molecule-COOH Molecule->Activated_Molecule Activation EDC_NHS EDC, NHS Final_Conjugate Molecule-CO-NH-PEG36-R Activated_Molecule->Final_Conjugate Coupling

Sequential Boc deprotection and conjugation workflow.

protac_mechanism cluster_protac PROTAC Action PROTAC PROTAC Molecule Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Mechanism of action for a PROTAC utilizing a PEG linker.

References

An In-depth Technical Guide to PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units.[1] In the realms of biotechnology and medicine, the covalent attachment of PEG chains to molecules, a process known as PEGylation, has become a cornerstone technology for enhancing the therapeutic properties of proteins, peptides, small molecules, and nanoparticles.[2][3] This guide provides a comprehensive technical overview of PEG linkers, detailing their core principles, quantitative impact on drug performance, key experimental protocols, and the visualization of relevant biological and experimental workflows.

The primary advantage of PEGylation lies in its ability to improve the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[4] By forming a hydrophilic shield, PEG linkers can increase the hydrodynamic size of a therapeutic, which in turn reduces renal clearance and prolongs its circulation half-life.[5] This "stealth" effect also shields the molecule from enzymatic degradation and the host's immune system, thereby reducing immunogenicity.[4] Furthermore, PEGylation can significantly enhance the solubility and stability of hydrophobic drugs, facilitating their formulation and administration.[2]

Core Principles and Properties of PEG Linkers

The versatility of PEG linkers stems from their tunable physicochemical properties, which can be modulated by altering their molecular weight, structure, and terminal functional groups.

Structural Diversity:

  • Linear PEGs: The most common architecture, consisting of a single, straight chain of ethylene oxide units. They are well-characterized and widely used in many approved PEGylated drugs.[]

  • Branched PEGs: These structures have multiple PEG chains radiating from a central core. This architecture provides a larger hydrodynamic volume and a more effective "umbrella-like" shielding effect compared to linear PEGs of similar molecular weight, often resulting in further improvements in circulation half-life and stability.[7][8]

  • Multi-Arm PEGs: A more complex form of branched PEGs with several arms, offering multiple attachment points. These are particularly useful in the development of hydrogels and for increasing the drug load on a single molecule.[]

Functional Diversity:

  • Homobifunctional PEGs: Possess the same reactive functional group at both ends of the PEG chain, making them suitable for crosslinking applications.

  • Heterobifunctional PEGs: Feature different reactive groups at each end, allowing for the sequential and site-specific conjugation of two different molecules. This is critical in applications like antibody-drug conjugates (ADCs), where a linker must connect an antibody to a cytotoxic payload.[]

Monodispersity vs. Polydispersity:

  • Polydisperse PEGs: A mixture of PEG chains with a range of molecular weights, characterized by an average molecular weight.

  • Monodisperse (or Discrete) PEGs (dPEGs): Consist of a single, defined molecular weight with a precise number of ethylene oxide units. The use of monodisperse PEGs is crucial for ensuring batch-to-batch consistency and a well-defined final product in pharmaceutical manufacturing.[9]

Data Presentation: The Quantitative Impact of PEGylation

The effects of PEGylation on the properties of therapeutic molecules can be quantified to guide the rational design of bioconjugates. The following tables summarize key data from various studies.

Table 1: Impact of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Pharmacokinetics

Linker Architecture (DAR 8)ADC ConstructClearance Rate (mL/day/kg)Reference
Linear (L-PEG24)Trastuzumab-DM1High[7]
Branched (Pendant, P-(PEG12)2)Trastuzumab-DM1Low[7]

This data indicates that for a heavily loaded ADC (Drug-to-Antibody Ratio of 8), a branched PEG linker architecture is more effective at reducing the rate of clearance from circulation compared to a linear PEG of a similar molecular weight.[7]

Table 2: Influence of PEGylation Site on Protein Thermal Stability

ProteinPEGylation StatusMelting Temperature (Tm) in °CChange in Tm (°C)Reference
Alpha-1 Antitrypsin (AAT)Non-PEGylated60.5-[10]
AATAmine-PEGylated (20 kDa)60.7+0.2[10]
AATThiol-PEGylated (20 kDa)60.50[10]
G-CSFNon-PEGylated~50-[11]
G-CSFPEGylated~62+12[11]

The impact of PEGylation on thermal stability can vary depending on the protein and the site of conjugation. While some studies show a significant increase in thermal stability, others report more modest or no change.[10][11]

Table 3: Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles

Nanoparticle FormulationDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
PEGylated LiposomesGinsenoside Rg37.44 ± 0.0885.24 ± 1.02[12]
PEGylated LiposomesPaclitaxelNot specified>90[13]
PEGylated Nano Graphene OxideMethotrexateNot specified95.6[14]
PEGylated Nano Graphene OxideDiclofenacNot specified70.5[14]
PEGylated Nano Graphene OxideAcetaminophenNot specified65.5[14]

Drug loading and encapsulation efficiency are critical parameters for nanoparticle-based drug delivery systems and are influenced by the physicochemical properties of both the drug and the PEGylated nanocarrier.[12][13][14]

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to PEG linkers in research.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Growth Factor AKT AKT PI3K->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synth Protein Synthesis, Cell Growth mTORC1->Protein_Synth Promotes Autophagy Autophagy (Inhibited) mTORC1->Autophagy Inhibits PEG_NP PEGylated Nanoparticle PEG_NP->mTORC1 Inhibitory Effect (Context-Dependent)

Caption: PI3K/AKT/mTOR signaling pathway and the potential influence of PEGylated nanoparticles.[15][16]

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload PEG-Linker- Payload Linker_Payload->Conjugation Purify Purification (e.g., SEC) Conjugation->Purify DAR DAR Determination Purify->DAR Purity Purity & Aggregation (HPLC, DLS) Purify->Purity Binding Antigen Binding (ELISA, SPR) Purify->Binding In_Vitro In Vitro Cytotoxicity DAR->In_Vitro Binding->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo

Caption: General experimental workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC).[2]

logical_relationship cluster_properties PEG Linker Properties cluster_characteristics Bioconjugate Characteristics Length Length (MW) Solubility Solubility Length->Solubility Increases Stability Stability Length->Stability Generally Increases HalfLife Circulation Half-Life Length->HalfLife Increases Immunogenicity Immunogenicity Length->Immunogenicity Decreases Architecture Architecture (Linear vs. Branched) Architecture->Solubility Branched > Linear Architecture->Stability Branched > Linear Architecture->HalfLife Branched > Linear Architecture->Immunogenicity Branched > Linear Functionality Functionality (e.g., Cleavable) Drug_Release Drug Release Profile Functionality->Drug_Release Determines Mechanism

Caption: Logical relationship between key PEG linker properties and the resulting bioconjugate characteristics.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers.

Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS-Ester PEG

This protocol describes the conjugation of an amine-reactive PEG linker to the lysine (B10760008) residues of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG (e.g., mPEG-Succinimidyl Carboxymethyl ester)

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free reaction buffer. Adjust the antibody concentration to the desired level.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG stock solution to achieve the desired molar excess of PEG to antibody (a 10-50 fold molar excess is a common starting point).

    • Add the PEG stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated antibody from unreacted PEG and other byproducts using a size-exclusion chromatography column equilibrated with the purification buffer.

  • Characterization: Analyze the purified PEGylated antibody to determine the degree of PEGylation, purity, and retention of biological activity using techniques such as SDS-PAGE, HPLC, and functional assays.

Protocol 2: Thiol-Reactive PEGylation of a Peptide using a Maleimide-PEG

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG to a cysteine residue on a peptide.

Materials:

  • Peptide containing a free cysteine residue (dissolved in a thiol-free buffer, e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Maleimide-functionalized PEG (PEG-Maleimide)

  • Anhydrous DMSO or DMF

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds

  • Purification system (e.g., reversed-phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in a degassed, thiol-free buffer. If the peptide may have formed disulfide-linked dimers, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-Maleimide in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the PEG-Maleimide stock solution to the peptide solution to achieve a 1.2-2 fold molar excess of the PEG reagent over the peptide.

    • Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by HPLC.

  • Purification: Purify the PEGylated peptide using reversed-phase HPLC. The PEGylated peptide will typically have a longer retention time than the unmodified peptide.

  • Characterization: Confirm the identity and purity of the purified PEGylated peptide using mass spectrometry (to verify the mass of the conjugate) and analytical HPLC.

Protocol 3: Peptide PEGylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol outlines the conjugation of an azide-functionalized PEG to an alkyne-modified peptide.[17]

Materials:

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide and azide-functionalized PEG in the degassed reaction buffer.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in degassed water.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-peptide and azide-PEG solutions. A slight molar excess of one of the components is typically used.

    • Initiate the click reaction by adding the sodium ascorbate solution, followed by the CuSO₄ solution. The final concentrations should be optimized, but typically are in the millimolar range for the reactants and sub-millimolar for the copper catalyst.

    • Incubate the reaction at room temperature for 1-24 hours, protected from light. The reaction progress can be monitored by HPLC.

  • Purification: Purify the PEGylated peptide using reversed-phase HPLC or size-exclusion chromatography.

  • Characterization: Characterize the purified product by mass spectrometry and analytical HPLC to confirm successful conjugation and purity.[17]

Conclusion

PEG linkers are indispensable tools in modern drug development and research, offering a versatile and effective means to improve the therapeutic properties of a wide range of molecules.[1] By providing a deep understanding of the principles of PEGylation, quantitative data on its impact, detailed experimental protocols, and visualizations of key concepts, this technical guide aims to empower researchers, scientists, and drug development professionals to harness the full potential of PEG linker technology in their work. The continued development of novel PEG architectures and site-specific conjugation chemistries will undoubtedly lead to the creation of even more sophisticated and effective therapeutic agents in the future.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG36-Boc Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a fundamental bioconjugation technique in biopharmaceutical development. This process enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn prolongs their circulatory half-life by reducing renal clearance.[1][2] PEGylation can also improve protein stability, increase solubility, and decrease immunogenicity and antigenicity by masking protein surfaces from proteolytic enzymes and the host's immune system.[1][2][3]

Amino-PEG36-Boc is a heterobifunctional linker that offers a versatile platform for sophisticated bioconjugation strategies.[1] This linker is characterized by a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, separated by a 36-unit polyethylene glycol chain.[1] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous environments.[1] The structure of this compound allows for a controlled, two-stage conjugation process. Initially, the carboxylic acid group is activated to react with primary amines (e.g., lysine (B10760008) residues) on the surface of a target protein, forming a stable amide bond.[1] Subsequently, the Boc protecting group can be removed under acidic conditions to expose a primary amine, which is then available for further conjugation to other molecules of interest, such as small molecule drugs, fluorescent dyes, or other proteins.[1]

Core Applications

The unique characteristics of this compound make it a valuable tool in several advanced applications:

  • Drug Development: This linker is instrumental in creating antibody-drug conjugates (ADCs) and other targeted protein therapeutics where a secondary payload is attached after the initial protein modification.[1][4]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby facilitating the degradation of the target protein.[4][5]

  • Bioconjugation: this compound serves as a flexible spacer to attach fluorescent dyes, biotin, or other labels to proteins and antibodies without significantly altering their biological activity.[5]

  • Surface Modification: The surfaces of medical devices or biosensors can be functionalized with PEG to minimize non-specific protein binding and enhance biocompatibility.[5]

Experimental Protocols

This section details the two primary stages for the successful conjugation of this compound to proteins: Boc-deprotection of the amine group and the coupling of the carboxylic acid to the target protein.

Part 1: Boc Deprotection of this compound (if starting with a free amine for conjugation)

The Boc group is labile to acid and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA).[5] This reaction liberates the free amine, carbon dioxide, and isobutylene.[5]

Materials:

Protocol:

  • Dissolution: Dissolve the Boc-NH-PEG36-COOH compound in a suitable solvent such as dichloromethane (DCM).[5]

  • Acid Treatment: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.[5]

  • Incubation: Stir the reaction at room temperature for 30-60 minutes. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure, for instance, using a rotary evaporator.[5]

Part 2: Carboxylic Acid Conjugation to Protein Primary Amines

The terminal carboxylic acid of the PEG linker can be coupled to primary amines on proteins using carbodiimide (B86325) chemistry, which typically involves EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like N-hydroxysuccinimide (NHS).[5]

Materials:

  • Target protein with accessible primary amines

  • Amino-PEG36-COOH (Boc-deprotected if necessary)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0). Note: This buffer must be free of primary amines (e.g., Tris).[5][6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

  • Protein Preparation: Dissolve or dilute the target protein in the Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).[6]

  • Activation of Amino-PEG36-COOH: a. Dissolve Amino-PEG36-COOH in the Activation Buffer.[1] Alternatively, dissolve it in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.[6] b. In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in the Activation Buffer.[6] c. Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.[6] d. Gently vortex the mixture and let it react for 15-30 minutes at room temperature to form the NHS-ester intermediate.[1][5][6] The resulting activated Boc-amino-PEG36-NHS ester is now ready for immediate use.[6]

  • Conjugation to the Protein: a. Add the desired molar excess (e.g., 10-fold to 20-fold) of the activated this compound solution to the protein solution.[5][6] The optimal ratio should be determined empirically for each specific protein.[1] b. Ensure the volume of the organic solvent from the PEG stock does not exceed 10% of the total reaction volume.[6][7] c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][5]

  • Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[1][8] b. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.[1][2]

  • Purification of the PEGylated Protein: a. Remove excess, unreacted PEG reagent and byproducts using methods such as a desalting column, dialysis, or size-exclusion chromatography (SEC).[1][5]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters and recommended starting conditions for the conjugation protocols. These values may require optimization for specific proteins and applications.

Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling [6]

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to Boc-NH-PEG-COOH.
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[6]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[5][6]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target molecule; requires empirical optimization.[1][6]
Reaction Temperature 4°C to Room TemperatureLonger incubation times are typically required at lower temperatures.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Dependent on the reactivity of the protein.

Table 2: Reagent Molar Excess Recommendations

ReagentMolar Excess (relative to Protein)Purpose
EDC 1.5 - 2.0 x (relative to PEG linker)[1]Activates the carboxylic acid on the PEG linker.[1]
NHS/Sulfo-NHS 1.5 - 2.0 x (relative to PEG linker)[1]Stabilizes the activated carboxylic acid.[1]
This compound 5 - 20 x[1]Drives the conjugation reaction towards the desired product. The optimal ratio is protein-dependent.[1]

Visualizations

Experimental Workflow for Protein Conjugation

G cluster_0 Activation of Amino-PEG36-COOH cluster_1 Conjugation to Protein cluster_2 Quenching and Purification A Dissolve Amino-PEG36-COOH in Activation Buffer B Add EDC and NHS/Sulfo-NHS (1.5 molar equivalents each) A->B C Incubate for 15-30 min at Room Temperature B->C E Add Activated PEG-NHS Ester to Protein Solution C->E Activated PEG-NHS Ester D Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.0) D->E F Incubate for 2h (RT) or Overnight (4°C) E->F G Add Quenching Buffer (e.g., Tris-HCl) F->G PEGylated Protein Mixture H Incubate for 15-30 min G->H I Purify Conjugate (SEC, Dialysis) H->I J J I->J Purified Protein-PEG Conjugate

Caption: Workflow for the conjugation of Amino-PEG36-COOH to a protein.

EDC/NHS Amine Coupling Pathway

G A Boc-PEG-COOH C O-acylisourea Intermediate (unstable) A->C + B EDC B->C E Boc-PEG-NHS Ester (semi-stable) C->E + D NHS D->E G Protein-NH-CO-PEG-Boc (Stable Amide Bond) E->G + F Protein-NH2 F->G

Caption: Reaction pathway for EDC/NHS activation and amine coupling.

References

The Strategic Application of Amino-PEG36-Boc in PROTAC Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the utilization of Amino-PEG36-Boc, a heterobifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively target and degrade disease-causing proteins. The linker component of a PROTAC is critical, influencing its efficacy, solubility, and cell permeability.[1] this compound, with its long, discrete polyethylene (B3416737) glycol (PEG) chain, offers significant advantages in PROTAC design.[2]

Core Concepts and Advantages

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]

The use of PEG-based linkers, such as this compound, is a prevalent strategy in PROTAC development. The key advantages of incorporating a long PEG chain include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their bioavailability.[6][7]

  • Improved Permeability and Pharmacokinetics: The flexible PEG chain can allow the PROTAC to adopt conformations that facilitate cell membrane passage and can lead to longer circulation times.[6][8]

  • Tunable Length and Flexibility: The well-defined length of the PEG36 linker provides the necessary distance and flexibility to facilitate the optimal formation of the ternary complex.[9][10]

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for rational PROTAC design.

PropertyValueSource
Molecular Weight 1731.09 g/mol [11]
Molecular Formula C₇₉H₁₅₉NO₃₈[11]
Structure Heterobifunctional with a Boc-protected amine and a terminal carboxylic acid[11]
Nature Monodisperse Polyethylene Glycol (PEG)[2][11]

PROTAC Mechanism of Action

PROTACs catalytically induce the degradation of target proteins by hijacking the cell's natural protein disposal machinery.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex (Ternary Complex Formation) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process, typically involving sequential coupling reactions.[1] The following protocols outline a general workflow.

PROTAC Synthesis Workflow

The general strategy involves a two-step conjugation process. First, one of the ligands is conjugated to the exposed amine of the linker. Following this, the Boc protecting group is removed to allow for the conjugation of the second ligand.[11]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis using this compound Start This compound Step1 Step 1: First Ligand Conjugation (Amide Bond Formation) Start->Step1 Ligand1 Ligand 1 (e.g., for E3 Ligase) with -COOH Ligand1->Step1 Intermediate1 Intermediate 1: Ligand 1-PEG36-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: Ligand 1-PEG36-NH2 Step2->Intermediate2 Step3 Step 3: Second Ligand Conjugation (Amide Bond Formation) Intermediate2->Step3 Ligand2 Ligand 2 (for Target Protein) with -COOH Ligand2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: Generalized workflow for PROTAC synthesis.

Protocol 1: Coupling of the First Ligand to this compound

This protocol describes the formation of an amide bond between a carboxylic acid-functionalized ligand and the primary amine of this compound.

Materials:

  • Ligand 1 with a carboxylic acid functionality (1.0 eq)

  • This compound (1.1 eq)

  • Peptide coupling agent (e.g., HATU) (1.2 eq)[2]

  • Organic base (e.g., DIPEA) (3.0 eq)[2]

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[2]

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, purify the product (Ligand 1-PEG36-Boc) by flash column chromatography or preparative HPLC.[2][12]

Protocol 2: Boc Deprotection

This critical step removes the tert-butyloxycarbonyl (Boc) protecting group to reveal a primary amine for the second coupling reaction.[11]

Materials:

  • Ligand 1-PEG36-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Ligand 1-PEG36-Boc conjugate in DCM.[11]

  • Add a solution of 20-50% TFA in DCM at 0°C.[2]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[2]

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[11]

  • Further dry the resulting product under high vacuum. The resulting amine salt (Ligand 1-PEG36-NH2) can often be used in the next step without further purification.[2][11]

Protocol 3: Coupling of the Second Ligand

This protocol describes the final step of conjugating the second ligand to the deprotected intermediate.

Materials:

  • Ligand 1-PEG36-NH2 intermediate (1.0 eq)

  • Ligand 2 with a carboxylic acid functionality (1.1 eq)

  • Peptide coupling agent (e.g., HATU) (1.2 eq)

  • Organic base (e.g., DIPEA) (3.0 eq)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the Ligand 1-PEG36-NH2 intermediate and the second carboxylic acid-functionalized ligand in anhydrous DMF.[2]

  • Add HATU and DIPEA and stir at room temperature overnight.[2]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.[4]

  • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[2]

Evaluation of PROTAC Efficacy

The primary measure of a PROTAC's success is its ability to induce the degradation of the target protein.[4]

ParameterDescriptionTypical Assay
DC₅₀ The concentration of the PROTAC required to degrade 50% of the target protein.[5]Western Blot, In-Cell Western, Mass Spectrometry
Dₘₐₓ The maximum percentage of target protein degradation achieved.[5]Western Blot, In-Cell Western, Mass Spectrometry

Troubleshooting Common Issues in Synthesis

ObservationPossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature; Steric hindrance.Extend the reaction time and/or moderately increase the temperature. Consider a different coupling reagent.[12]
Purification challenges (streaking on silica (B1680970) gel) High polarity of the PEGylated PROTAC.Switch to reverse-phase preparative HPLC (RP-HPLC) for purification.[12]
Broad, poorly resolved peaks in ¹H NMR Presence of rotamers (common with amide bonds); Aggregation at high concentrations.Acquire the NMR spectrum at an elevated temperature or at a lower concentration.[12]

Conclusion

This compound is a valuable and versatile tool in the synthesis of PROTACs. Its long, hydrophilic, and monodisperse PEG chain offers significant advantages in improving the physicochemical properties of the final PROTAC molecule, which can lead to enhanced efficacy. The modular nature of PROTAC synthesis, facilitated by the bifunctional nature of linkers like this compound, allows for the systematic optimization of these promising therapeutic agents. Careful execution of the described protocols and thorough characterization are essential for the successful development of novel protein degraders.

References

Application Notes and Protocols for Amino-PEG36-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Amino-PEG36-Boc, a long-chain, heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the synthesis of antibody-drug conjugates (ADCs). The protocols detailed herein are based on established methodologies for Boc-protected amino-PEG linkers and are tailored for the specific considerations of a 36-unit PEG chain in ADC development.

Introduction to this compound in ADCs

This compound is a heterobifunctional linker that features a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a reactive functional group, typically a carboxylic acid, at the other.[1] The 36-unit polyethylene glycol (PEG) chain is a key component that imparts significant advantages to the resulting ADC.[1] The Boc protecting group allows for a controlled, sequential conjugation process. This typically involves first coupling a cytotoxic payload to the deprotected amine of the PEG linker, followed by the conjugation of this linker-drug construct to the antibody.[2]

The incorporation of a long-chain PEG linker like PEG36 can profoundly influence the physicochemical and biological properties of an ADC.[3][4] Many potent cytotoxic drugs are hydrophobic, which can lead to ADC aggregation, reduced stability, and poor solubility.[3] PEG linkers increase the overall hydrophilicity of the ADC, mitigating these issues.[3] Furthermore, PEGylation increases the hydrodynamic radius of the ADC, which can reduce its renal clearance and prolong its circulation half-life, allowing for greater accumulation at the tumor site.[3][5]

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of a representative Boc-NH-PEG36-COOH derivative.[1]

PropertyValueSource
Synonyms N-Boc-amido-PEG36-acid[1]
Molecular Formula C₈₅H₁₆₉NO₄₀ (Calculated for n=36)[1]
Molecular Weight ~1789 g/mol (Calculated for n=36)[1]
Appearance White to off-white solid or viscous oil[1]
Solubility Soluble in water and most organic solvents[1]
Purity Typically ≥95% (as determined by HPLC or NMR)[1]
Storage Conditions Store at -20°C, keep dry and avoid sunlight[1]
Impact of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG linker can have a measurable impact on the pharmacokinetic profile of an ADC. Longer PEG chains generally lead to slower clearance and a longer half-life.

LinkerClearance Rate (mL/hr/kg)Half-life (hours)
ADC with PEG2 linkerHighShort
ADC with PEG8 linkerModerateIntermediate
ADC with PEG12 linkerLowLong
ADC with PEG24 linkerVery LowExtended

Note: This table represents a general trend compiled from various sources. Actual values are dependent on the specific antibody, payload, and experimental conditions.[6]

Representative Conditions for Boc Deprotection

The removal of the Boc protecting group is a critical step to reveal the primary amine for conjugation.

ParameterConditionNotesSource
Reagent Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc deprotection.[7][8]
Solvent Dichloromethane (B109758) (DCM)Anhydrous DCM is preferred to prevent side reactions.[7][8]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster deprotection but may affect other acid-sensitive groups.[7][8]
Temperature 0°C to Room TemperatureThe reaction is typically initiated at 0°C and then allowed to warm to room temperature.[7]
Reaction Time 30-120 minutesProgress should be monitored by TLC or LC-MS.[7]

Experimental Protocols

Protocol 1: Boc Deprotection of Amino-PEG36-COOH

This protocol outlines the removal of the Boc protecting group from a Boc-NH-PEG36-COOH linker using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • Boc-NH-PEG36-COOH

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying, optional)

  • Toluene (B28343) (for azeotropic removal of TFA, optional)

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolution: Dissolve the Boc-NH-PEG36-COOH in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1] For example, to achieve a 50% concentration, add an equal volume of TFA to the DCM solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7] The deprotected product will be more polar and have a lower Rf value on TLC.

  • Work-up:

    • Direct Use: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL). The resulting product is the TFA salt of the amino-PEG36-COOH, which can often be used directly in the subsequent conjugation step.[3]

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution. Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

    • Precipitation (Optional): The deprotected product can be precipitated from the reaction mixture by the addition of cold diethyl ether, collected by filtration, and washed with cold diethyl ether.[3]

Protocol 2: Synthesis of an ADC using Amino-PEG36-Linker

This protocol describes a general method for conjugating a cytotoxic payload to an antibody via the deprotected Amino-PEG36-COOH linker. This procedure assumes a thiol-reactive conjugation strategy (e.g., using a maleimide (B117702) group introduced to the payload-linker construct) and conjugation to cysteine residues on the antibody.

Part A: Activation of Payload-Linker Construct

  • Payload-Linker Synthesis: Synthesize the payload-linker construct by reacting the deprotected H₂N-PEG36-COOH with a payload containing a suitable reactive group (e.g., a carboxylic acid for amide bond formation). This step is followed by the introduction of a maleimide group to the other end of the linker.

  • Dissolution: Dissolve the purified payload-PEG36-maleimide in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-20 mM.

Part B: Antibody Preparation and Reduction

  • Buffer Exchange: Dialyze the stock solution of the monoclonal antibody (mAb) against a suitable buffer (e.g., PBS, pH 7.4).

  • Concentration Determination: Determine the precise mAb concentration using UV-Vis spectrophotometry at 280 nm.

  • Reduction: To a solution of the mAb, add a 5-10 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

Part C: Conjugation Reaction

  • Conjugation: Add the payload-PEG36-maleimide solution to the reduced antibody solution at a molar excess determined by the desired drug-to-antibody ratio (DAR), typically a 5-10 fold excess over the antibody.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The maleimide group will react with the free sulfhydryl groups on the antibody.

Part D: Purification and Characterization

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Characterization:

    • DAR Determination: Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

    • Aggregation Analysis: Assess the level of aggregation using SEC.

    • Purity: Analyze the purity of the ADC by SDS-PAGE.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization Boc_Deprotection Boc Deprotection of Amino-PEG36-COOH Payload_Coupling Payload Coupling to Deprotected Linker Boc_Deprotection->Payload_Coupling Activation Activation of Linker-Payload (e.g., Maleimide) Payload_Coupling->Activation Conjugation Conjugation Reaction Activation->Conjugation Antibody_Reduction Antibody Reduction (e.g., with TCEP) Antibody_Reduction->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis Purification->DAR_Analysis Purity_Analysis Purity & Aggregation

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Structure Antibody Antibody Targeting Moiety Linker This compound Linker Hydrophilic Spacer Improves Solubility & PK Antibody:port->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Drug Moiety Linker->Payload Stable Bond

Caption: Logical structure of an ADC with an this compound linker.

HER2_Signaling_Pathway HER2_ADC HER2-Targeted ADC HER2_Receptor HER2 Receptor HER2_ADC->HER2_Receptor Binding & Internalization Dimerization Dimerization (with HER2/HER3) HER2_Receptor->Dimerization Ligand Binding (for HER3) PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Cell_Effects Cell Proliferation, Survival, Invasion AKT->Cell_Effects MEK MEK RAS->MEK MAPK MAPK MEK->MAPK MAPK->Cell_Effects

Caption: Simplified HER2 signaling pathway targeted by an ADC.[9]

References

Application Notes and Protocols for the Boc Deprotection of Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the fields of bioconjugation, peptide synthesis, and drug development.[1][2][3] Its popularity is due to its stability under a wide range of reaction conditions and its efficient removal under mild acidic conditions.[2][3][4] Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Amino-PEG36-Boc, are critical tools that allow for the controlled, stepwise assembly of complex molecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[2][3][5]

This document provides detailed application notes and protocols for the deprotection of the Boc group from this compound, a crucial step to unmask the primary amine for subsequent conjugation reactions.[5]

Chemical Principle

The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][6] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6] This intermediate is unstable and rapidly decarboxylates to release the free amine (as its corresponding ammonium (B1175870) salt), carbon dioxide, and isobutylene.[4][6] The use of scavengers, like triisopropylsilane (B1312306) (TIS), is sometimes recommended to trap the reactive tert-butyl cation, which can otherwise cause side reactions with sensitive functional groups.[1][2][5]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, solvent, reaction time, and temperature. The following table summarizes common conditions for the deprotection of Boc-protected PEG linkers, with outcomes typically determined by HPLC or NMR analysis.[2][5]

Acidic ReagentConcentrationSolventTemperatureTimeTypical Purity / Yield (%)Reference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp.30 - 120 min>95%[3][4][5]
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane (DCM)Room Temp.60 min>95%[2]
Hydrochloric Acid (HCl)4 M1,4-Dioxane (B91453)Room Temp.30 - 240 min>90%[2][3][4]
Formic AcidNeatN/ARoom Temp.1 - 16 hoursSubstrate Dependent[4]

Experimental Protocols

Two standard protocols for the Boc deprotection of this compound are provided below. The choice of method depends on the stability of the substrate to the specific acidic conditions and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method due to its high efficiency and the volatility of the reagents, which simplifies their removal during the work-up procedure.[7]

Materials

  • Boc-Amino-PEG36-derivative

  • Anhydrous Dichloromethane (DCM)[7]

  • Trifluoroacetic acid (TFA)[7]

  • Triisopropylsilane (TIS) (Optional scavenger)[2][5]

  • Toluene[5][8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (Optional, for neutralization)[2][8]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (Optional)[3][8]

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

Procedure

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3][8]

  • Cooling: Cool the solution to 0°C using an ice bath.[2][7][8]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20–50% (v/v).[3][5] If the substrate contains acid-sensitive residues (e.g., tryptophan, methionine), add a scavenger such as TIS (2.5–5% v/v).[1][2][5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1–3 hours.[1][8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR spectroscopy.[1][5][9] Successful deprotection is indicated by the complete consumption of the starting material and, in ¹H NMR, the disappearance of the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm.[5][9]

  • Work-up (TFA Salt Isolation):

    • Upon completion, concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to remove the DCM and excess TFA.[2][5]

    • To ensure the complete removal of residual TFA, add toluene (B28343) to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5][8] The resulting product is the deprotected amine as its TFA salt, which can often be used directly in subsequent steps.[3][5]

  • Neutralization (Optional, Free Amine Isolation):

    • If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt.[2][8][10]

    • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[3][8][10]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt of the amine. It can be advantageous when TFA is incompatible with other functional groups or downstream applications.[2]

Materials

  • Boc-Amino-PEG36-derivative

  • 4 M HCl in 1,4-dioxane solution[10]

  • Anhydrous 1,4-dioxane (if dilution is needed)[2]

  • Diethyl ether (for precipitation)[2][7]

  • Round-bottom flask

  • Magnetic stir bar and stir plate

Procedure

  • Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[2]

  • Acid Addition: To the stirred solution, add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents).[2][10]

  • Reaction: Stir the reaction mixture at room temperature for 1–4 hours.[4][10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[2][10]

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.[2]

    • Alternatively, the product can be precipitated by adding the reaction mixture to cold diethyl ether.[7][10]

    • Collect the resulting solid (the hydrochloride salt) by filtration, wash it with cold diethyl ether, and dry it under vacuum.[2][7]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient acid concentration, insufficient reaction time, or poor solubility of the starting material.Increase the acid concentration (e.g., from 20% to 50% TFA), extend the reaction time, or consider a different solvent system like 4M HCl in dioxane.[1][9]
Presence of Side Products Alkylation of sensitive residues by the tert-butyl cation. Cleavage of other acid-labile protecting groups.Add a scavenger (e.g., TIS) to the reaction mixture to trap the tert-butyl cation.[1][5] If other acid-sensitive groups are present, consider milder deprotection conditions.[4]
Difficulty Removing Acid Residual TFA can interfere with subsequent reactions.Perform co-evaporation with toluene (3x) after initial concentration to azeotropically remove residual TFA.[4][5][8]
Low Yield of Free Amine Product loss during the aqueous work-up, especially for water-soluble PEG compounds.If the product is the TFA or HCl salt, it can often be used directly in the next step without neutralization to avoid the aqueous work-up.[3][5] For water-soluble amines, ion-exchange chromatography can be an alternative to extraction.[9]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_optional Optional Neutralization Dissolve Dissolve Boc-PEG in Anhydrous DCM Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add_Acid Add TFA (20-50%) & Optional Scavenger Cool->Add_Acid Stir Stir at 0°C to RT (1-3 hours) Add_Acid->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Concentrate Concentrate (Rotary Evaporator) Monitor->Concentrate Co_evaporate Co-evaporate with Toluene (3x) Concentrate->Co_evaporate Isolate Isolate Product (TFA Salt) Co_evaporate->Isolate Neutralize Wash with NaHCO₃ Isolate->Neutralize Optional Dry Dry & Concentrate Neutralize->Dry Free_Amine Isolate Free Amine Dry->Free_Amine reaction_mechanism cluster_products Boc_PEG Boc-NH-PEG-R Deprotected_PEG H₃N⁺-PEG-R (Ammonium Salt) Boc_PEG->Deprotected_PEG  TFA or HCl  DCM or Dioxane  Room Temperature CO2 CO₂ Isobutylene Isobutylene plus_node + plus_node2 +

References

Application Notes and Protocols: Amino-PEG36-Boc Reaction with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful conjugation of Amino-PEG36-Boc with N-hydroxysuccinimide (NHS) esters. This process is a cornerstone of bioconjugation, enabling the linkage of molecules to proteins, antibodies, and other biomolecules for applications in drug delivery, diagnostics, and proteomics.[1][2][3] The following sections detail the reaction mechanism, critical parameters, and step-by-step protocols for Boc deprotection and subsequent amine coupling to an NHS ester.

Introduction

This compound is a heterobifunctional linker composed of a 36-unit polyethylene (B3416737) glycol (PEG) chain, a Boc-protected amine, and a terminal reactive group, typically a carboxylic acid.[4] The PEG spacer enhances the solubility and in vivo stability of the conjugated molecule, while the Boc protecting group allows for a controlled, stepwise conjugation strategy.[1][5] The reaction with an NHS ester proceeds via nucleophilic acyl substitution, where the primary amine of the deprotected Amino-PEG36 attacks the activated carbonyl of the NHS ester, forming a stable and irreversible amide bond under physiological conditions.[][7]

Reaction Overview

The overall process involves two key stages: the deprotection of the Boc group to reveal the primary amine and the subsequent reaction of this amine with an NHS ester-activated molecule.

Reaction_Overview Boc_PEG Boc-NH-PEG36-R Deprotection Boc Deprotection (e.g., TFA) Boc_PEG->Deprotection Free_Amine_PEG H₂N-PEG36-R Deprotection->Free_Amine_PEG Conjugation Amine-NHS Ester Conjugation (pH 7.2-8.5) Free_Amine_PEG->Conjugation NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugation Final_Conjugate Molecule-NH-CO-PEG36-R Conjugation->Final_Conjugate Boc_Deprotection_Workflow Start Boc-NH-PEG36-R in DCM Step1 Add 20-50% TFA in DCM at 0°C Start->Step1 Step2 Stir at RT for 1-2 hours Step1->Step2 Step3 Evaporate Solvent & TFA Step2->Step3 End H₂N-PEG36-R (TFA Salt) Step3->End Amine_NHS_Ester_Conjugation Amine R-NH₂ (Deprotonated Amine) Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack NHS_Ester Molecule-CO-NHS NHS_Ester->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate NHS_Leaving NHS Leaving Group Tetrahedral_Intermediate->NHS_Leaving Amide_Bond Stable Amide Bond (R-NH-CO-Molecule) NHS_Leaving->Amide_Bond NHS N-hydroxysuccinimide NHS_Leaving->NHS

References

Application Notes and Protocols for Surface Functionalization with Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone technique in biotechnology and drug development. It is employed to enhance biocompatibility, reduce non-specific protein adsorption, and provide a scaffold for the attachment of bioactive molecules. Amino-PEG36-Boc is a heterobifunctional linker that offers precise control over surface modification. This linker features a terminal primary amine for initial surface conjugation and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group allows for a controlled, two-step functionalization process. Initially, the linker is attached to a surface via its free amine. Subsequently, the Boc group is removed under specific acidic conditions to expose a new primary amine, which is then available for the covalent attachment of targeting ligands, therapeutic molecules, or imaging agents.[1]

These application notes provide detailed protocols for the covalent attachment of this compound to carboxylated surfaces, the subsequent deprotection of the Boc group, and the final conjugation of a biomolecule.

Data Presentation

Successful surface functionalization can be monitored by various analytical techniques. The following table summarizes representative quantitative data for nanoparticles functionalized with PEG linkers, demonstrating the expected changes in key physicochemical properties.

ParameterUnmodified SurfaceBoc-Protected PEGylated SurfaceAmine-Functionalized PEGylated SurfaceMethod of Analysis
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7132 ± 8Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 3-15 ± 2+25 ± 4Zeta Potential Measurement
Surface Chemistry Presence of C=O (carboxyl)Presence of C-O-C (PEG), N-H and C=O (Boc)Disappearance of Boc peaks, presence of N-H (primary amine)Fourier-Transform Infrared Spectroscopy (FTIR)
PEG Grafting Density (chains/nm²) N/A3.53.5Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR)

Table 1: Representative quantitative data for nanoparticle surface modification. Actual values will vary depending on the specific substrate, PEG linker, and reaction conditions.[1]

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to a Carboxylated Surface

This protocol describes the covalent attachment of this compound to a surface presenting carboxyl groups using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated surface (e.g., nanoparticles, sensor chip, microplate)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Preparation: Ensure the carboxylated surface is clean and equilibrated in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add EDC and NHS to the surface. The final concentration should be in molar excess relative to the surface carboxyl groups. A 5 to 10-fold molar excess is a good starting point.[2]

    • Incubate for 15-30 minutes at room temperature with gentle agitation to activate the carboxyl groups, forming an NHS ester intermediate.[1]

  • Conjugation Reaction:

    • Dissolve this compound in Conjugation Buffer.

    • Introduce the this compound solution to the activated surface.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2]

  • Quenching and Washing:

    • Add the Quenching Solution to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.

    • Wash the surface extensively with Washing Buffer and then with deionized water to remove unbound linker and byproducts.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation A Carboxylated Surface B EDC/NHS in MES Buffer C NHS-Ester Activated Surface A->C Activation D This compound E Boc-Protected PEGylated Surface C->E Conjugation

Figure 1: Workflow for the covalent attachment of this compound.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group from the surface-conjugated this compound to expose a terminal primary amine.

Materials:

  • Boc-protected PEGylated surface

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup: Ensure the Boc-protected PEGylated surface is dry.

  • Deprotection:

    • Prepare a solution of 20-50% (v/v) TFA in DCM.[1][3]

    • Immerse the surface in the TFA/DCM solution.

    • Stir or agitate the reaction mixture at room temperature for 1-2 hours.[1] The progress can be monitored by analytical techniques such as FTIR to observe the disappearance of Boc-related peaks.[1]

  • Purification:

    • Remove the TFA/DCM solution.

    • Wash the surface thoroughly with DCM to remove residual acid.

    • Neutralize the surface by washing extensively with a Neutralization Buffer (e.g., PBS).

    • The resulting surface will have free primary amines ready for further functionalization.

G cluster_0 Boc Deprotection A Boc-Protected PEGylated Surface B TFA in DCM C Amine-Functionalized PEGylated Surface A->C Deprotection

Figure 2: Boc deprotection workflow.

Protocol 3: Conjugation of a Biomolecule to the Amine-Functionalized Surface

This protocol describes the attachment of a biomolecule with a reactive carboxyl group (e.g., a peptide or protein) to the newly exposed amine groups on the surface.

Materials:

  • Amine-functionalized PEGylated surface

  • Carboxyl-containing biomolecule (e.g., peptide, protein)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M PBS, pH 7.2-8.0

  • Quenching and Washing Buffers as in Protocol 1

Procedure:

  • Biomolecule Activation:

    • Dissolve the carboxyl-containing biomolecule in Activation Buffer.

    • Add EDC and NHS in a 2-5 fold molar excess to the biomolecule.[4]

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester of the biomolecule.[4]

  • Conjugation Reaction:

    • Introduce the activated biomolecule solution to the amine-functionalized surface (equilibrated in Conjugation Buffer).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Quenching and Washing:

    • Quench any unreacted NHS esters by adding the Quenching Solution.

    • Wash the surface extensively with Washing Buffer to remove unconjugated biomolecules and reagents.

G cluster_0 Biomolecule Activation cluster_1 Conjugation A Carboxyl-containing Biomolecule B EDC/NHS C NHS-Ester Activated Biomolecule A->C Activation D Amine-Functionalized PEGylated Surface E Biomolecule-Conjugated Surface D->E Conjugation

Figure 3: Biomolecule conjugation workflow.

Signaling Pathway Example: Cell Adhesion and Downstream Signaling

Surfaces functionalized with peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence, are widely used to study cell adhesion and subsequent intracellular signaling. The following diagram illustrates a simplified signaling pathway initiated by the binding of a cell-surface integrin receptor to an RGD-functionalized surface.

G cluster_0 Surface and Cell Interaction cluster_1 Intracellular Signaling Cascade A RGD-Functionalized Surface B Integrin Receptor A->B Binding C Focal Adhesion Kinase (FAK) B->C Activation D Src Kinase C->D Recruitment & Activation E MAPK/ERK Pathway D->E Activation F Gene Expression (e.g., proliferation, survival) E->F

Figure 4: Integrin-mediated signaling pathway.

Conclusion

This compound is a versatile and valuable tool for the controlled functionalization of surfaces. The protocols and data presented here provide a foundational guide for researchers to design and characterize surfaces for a wide range of applications, from targeted drug delivery to fundamental studies of cell-surface interactions. The ability to perform a stepwise conjugation allows for the creation of complex and multi-functional surfaces with a high degree of control.

References

Application Notes and Protocols for Amino-PEG36-Boc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG36-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) linker that is instrumental in modern peptide synthesis and drug development. This heterobifunctional linker consists of a 36-unit polyethylene glycol chain, providing a long, flexible, and hydrophilic spacer. One terminus features a tert-butyloxycarbonyl (Boc) protected amine, while the other end is typically a carboxylic acid (Boc-NH-PEG36-COOH). This defined structure ensures batch-to-batch consistency, leading to more homogeneous conjugates with predictable properties, a significant advantage over polydisperse PEG mixtures.[1]

The strategic incorporation of the this compound linker into peptides offers several key advantages, including enhanced solubility, improved stability against proteolytic degradation, and extended in vivo half-life by increasing the hydrodynamic volume of the peptide.[2] These attributes are critical for the development of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The Boc protecting group is compatible with Boc/Bzl solid-phase peptide synthesis (SPPS) strategies and can be selectively removed under acidic conditions, allowing for controlled, sequential conjugation.

Key Applications in Peptide Synthesis

  • Enhanced Solubility: The hydrophilic nature of the 36-unit PEG chain significantly improves the aqueous solubility of hydrophobic peptides, which can otherwise be challenging to synthesize and formulate.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of peptides, which reduces renal clearance and can prolong their circulation time in the body.[2]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, potentially reducing its immunogenicity.

  • Linker for Complex Conjugates: this compound serves as a flexible linker in the synthesis of more complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise spacing between moieties is crucial for biological activity.[1]

Data Presentation: The Impact of PEGylation on Peptide Properties

While specific quantitative data for peptides conjugated with this compound is not extensively available in publicly accessible literature, the following tables provide illustrative data from studies on peptides and proteins modified with other discrete PEG linkers. This data demonstrates the expected impact of PEGylation on key biopharmaceutical properties.

Disclaimer: The following data is presented for illustrative purposes to show the general effects of PEGylation. The specific impact of an this compound linker will be dependent on the peptide sequence and the site of conjugation.

Table 1: Illustrative Example of Solubility Enhancement of a Peptide

PeptideModificationSolubility in PBS (pH 7.4)
Peptide X (Native)None< 0.1 mg/mL
Peptide X-PEGN-terminal PEGylation (5 kDa)> 10 mg/mL

Table 2: Illustrative Example of Pharmacokinetic Profile Improvement

CompoundHalf-Life (t½) in rats
Peptide Y (Native)15 minutes
Peptide Y-PEG242.5 hours

Table 3: Physicochemical Properties of this compound

PropertyValueSource/Comment
SynonymsN-Boc-amido-PEG36-acidGeneral nomenclature for the carboxylic acid variant.
Molecular FormulaC₈₅H₁₆₉NO₄₀Calculated for the carboxylic acid variant.
Molecular Weight~1789 g/mol For the carboxylic acid variant.
AppearanceWhite to off-white solid or viscous oilTypical for PEG derivatives.
SolubilitySoluble in water and most organic solventsThe PEG chain imparts high aqueous solubility.
PurityTypically ≥95%Determined by HPLC or NMR.
Storage ConditionsStore at -20°C, keep dry and avoid sunlightRecommended for long-term stability.

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically performed during solid-phase peptide synthesis (SPPS). The following protocols outline the key steps for using the carboxylic acid variant (Boc-NH-PEG36-COOH) in a manual Boc-SPPS workflow.

Protocol 1: On-Resin Coupling of this compound to the N-terminus of a Peptide

This protocol describes the coupling of Boc-NH-PEG36-COOH to the free N-terminal amine of a resin-bound peptide.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • Boc-NH-PEG36-COOH

  • Coupling reagents: 1-Hydroxybenzotriazole (HOBt) and Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) for neutralization (if needed) and coupling with aminium salts.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • N-terminal Deprotection (if necessary): If the N-terminal amine is Boc-protected, remove the Boc group by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIEA in DCM.

  • Linker Activation: In a separate vessel, dissolve Boc-NH-PEG36-COOH (2-3 equivalents relative to the resin loading) and HOBt (2-3 equivalents) in DMF. Add DCC (2-3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at 0°C.

  • Coupling: Add the activated linker solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have reacted.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amines, the resin can be treated with a capping solution, such as acetic anhydride (B1165640) and DIEA in DMF.

  • Final Cleavage and Deprotection: The PEGylated peptide can be cleaved from the resin and deprotected using a strong acid cocktail, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers.

Protocol 2: Boc Deprotection of the PEG Linker

This protocol is for the removal of the Boc group from the PEGylated peptide to expose a primary amine for further conjugation.

Materials:

  • Boc-protected PEGylated peptide (on-resin or cleaved)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether (for precipitation if the peptide is cleaved)

Procedure:

  • Dissolution/Swelling: If the peptide is on the resin, swell the resin in DCM. If the peptide is cleaved, dissolve it in DCM.

  • Acid Treatment: Add a solution of 25-50% TFA in DCM to the peptide.

  • Incubation: Stir the reaction at room temperature for 30-60 minutes.

  • Work-up:

    • On-Resin: Drain the TFA solution and wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIEA in DCM, and then wash again with DCM.

    • Cleaved Peptide: Evaporate the solvent and TFA under reduced pressure. The resulting amine will be a TFA salt. To isolate the peptide, precipitate it by adding cold diethyl ether and collect the solid by centrifugation.

Visualizations

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin deprotection N-α Deprotection (e.g., TFA for Boc) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (e.g., DIEA) wash1->neutralization wash2 Wash neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, HOBt/DCC) wash2->coupling wash3 Wash coupling->wash3 repeat Repeat Cycle for each Amino Acid wash3->repeat repeat->deprotection Next cycle peg_coupling Couple This compound repeat->peg_coupling End of Peptide Chain final_cleavage Final Cleavage & Deprotection (HF) peg_coupling->final_cleavage Logic_Diagram cluster_benefits Resulting Peptide Properties start Peptide Synthesis Goal pegylation Incorporate this compound start->pegylation solubility Increased Solubility pegylation->solubility pk Improved Pharmacokinetics (Longer Half-Life) pegylation->pk immunogenicity Reduced Immunogenicity pegylation->immunogenicity

References

A Step-by-Step Guide to Utilizing Amino-PEG36-Boc in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Amino-PEG36-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. These application notes and detailed protocols are intended for researchers, scientists, and drug development professionals. This compound is a valuable tool in bioconjugation, enabling the development of advanced drug delivery systems, including nanoparticles, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Physicochemical Properties

This compound is characterized by a Boc-protected amine and a terminal functional group, commonly a carboxylic acid.[2] The discrete PEG36 chain enhances solubility, stability, and pharmacokinetic profiles of conjugated molecules.[2]

PropertyValueSource/Comment
Synonyms N-Boc-amido-PEG36-acidGeneral nomenclature for this class of compounds.[1]
Molecular Formula C₈₅H₁₆₉NO₄₀Calculated for n=36.[1]
Molecular Weight ~1789 g/mol The exact molecular weight can vary slightly.[1]
Appearance White to off-white solid or viscous oilTypical for PEG derivatives.[1]
Solubility Soluble in water and most organic solventsThe PEG chain provides high aqueous solubility.[1]
Purity Typically ≥95%As determined by HPLC or NMR.[1]
Storage Conditions Store at -20°C, keep dry and avoid sunlightRecommended for long-term stability.[1][4]

Core Applications

The versatility of this compound allows for its use in a variety of applications within drug development and research:

  • Drug Delivery: It is used to attach drugs to targeting ligands or to create "stealth" nanoparticles that can evade the immune system, thereby increasing circulation half-life.[1]

  • Bioconjugation: It serves as a flexible spacer to attach fluorescent dyes, biotin, or other labels to proteins and antibodies without significantly altering their biological activity.[1]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), PEG linkers connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][3]

  • Surface Modification: Surfaces of medical devices or biosensors can be functionalized with PEG to reduce non-specific protein binding and improve biocompatibility.[1]

  • Antibody-Drug Conjugates (ADCs): The linker connects a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.[1][5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established methods and should be optimized for specific applications.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

Procedure:

  • Dissolution: Dissolve the Boc-NH-PEG36-COOH compound in a suitable solvent such as dichloromethane (DCM).[1]

  • Acid Treatment: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.[1]

  • Incubation: Stir the reaction at room temperature for 30-60 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Solvent Removal: Remove the TFA and DCM under reduced pressure.

  • Purification: The resulting amine salt can often be used in the next step without further purification.[3]

Quantitative Data Summary for Boc Deprotection:

ParameterValueNotes
Deprotection Agent 20-50% TFA in DCMA common and effective method for Boc removal.[1][2]
Reaction Time 30-60 minutesMonitor with TLC for completion.[1][2]
Temperature Room TemperatureStandard condition for the reaction.[1]
Protocol 2: Carboxylic Acid Activation and Amine Coupling

This two-stage protocol details the activation of the terminal carboxylic acid of the PEG linker and its subsequent conjugation to a primary amine-containing molecule.[6]

Part 1: NHS Ester Activation

Materials:

  • Boc-amino-PEG36-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Procedure:

  • Dissolve Boc-amino-PEG36-acid in anhydrous DMF or DMSO to a concentration of approximately 100 mg/mL.[6]

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in Activation Buffer.[6]

  • Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.[6]

  • Vortex the mixture gently and let it react for 15-30 minutes at room temperature.[6] The activated Boc-amino-PEG36-NHS ester is now ready for immediate use.

Part 2: Amine Coupling

Materials:

  • Target molecule with a primary amine

  • Activated Boc-amino-PEG36-NHS ester (from Part 1)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Dissolve or dilute the target molecule in the Reaction Buffer.[6]

  • Add the desired molar excess (e.g., 10-fold) of the activated Boc-amino-PEG36-NHS ester solution to the target molecule solution.[6]

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[6]

  • (Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[6][7]

  • Purify the conjugate using methods like size-exclusion chromatography (SEC) or dialysis.[1]

Quantitative Data Summary for Amine Coupling:

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to Boc-NH-PEG-COOH.[6]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.[6]
Molar Excess of PEG-NHS 5 to 20-foldRequires empirical optimization.[6]
Reaction Temperature Room temperature or 4°CDependent on the stability of the target molecule.[6]
Reaction Time 1-4 hoursDependent on temperature and reactants.[7]
Protocol 3: Nanoparticle Surface Functionalization

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups.[8]

Materials:

  • Carboxylated nanoparticles (e.g., gold or iron oxide)

  • This compound

  • EDC

  • NHS

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Nanoparticle Activation: Disperse carboxylated nanoparticles in Activation Buffer. Add EDC and NHS to activate the carboxyl groups. Incubate for 15-30 minutes.

  • Conjugation: Add this compound to the activated nanoparticle suspension. Adjust the pH to 7.2-8.0 with Conjugation Buffer. React for 2-4 hours at room temperature.

  • Washing: Centrifuge the nanoparticles and wash with buffer to remove excess reagents.

  • Boc Deprotection: Follow Protocol 1 to remove the Boc group and expose the terminal amine for further functionalization.[8]

Visualizing Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_process Deprotection Step cluster_product Product Boc_PEG_COOH Boc-NH-PEG36-COOH Add_TFA_DCM Add 20-50% TFA in DCM Boc_PEG_COOH->Add_TFA_DCM Dissolve in DCM Incubate Incubate 30-60 min at Room Temperature Add_TFA_DCM->Incubate Free_Amine_PEG H2N-PEG36-COOH Incubate->Free_Amine_PEG Deprotection

Boc Deprotection Workflow

Amine_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Coupling cluster_purification Purification Boc_PEG_COOH Boc-NH-PEG36-COOH EDC_NHS Add EDC and NHS in Activation Buffer Boc_PEG_COOH->EDC_NHS Activated_PEG Boc-NH-PEG36-NHS Ester EDC_NHS->Activated_PEG 15-30 min incubation Conjugation Conjugation Reaction (pH 7.2-8.0) Activated_PEG->Conjugation Target_Molecule Target Molecule (Protein-NH2) Target_Molecule->Conjugation Conjugate Boc-NH-PEG36-NH-Protein Conjugation->Conjugate Purify Purification (SEC or Dialysis) Conjugate->Purify Final_Product Purified Conjugate Purify->Final_Product

Amine Coupling Workflow

ADC_Assembly_Logic Antibody Targeting Antibody e.g., anti-cancer ADC {Antibody-Drug Conjugate (ADC)} Antibody->ADC Conjugated to Linker This compound as Linker Linker->ADC Forms Drug Cytotoxic Drug Drug->Linker Conjugated to

References

Revolutionizing Drug Delivery: Application Notes and Protocols for Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG36-Boc has emerged as a pivotal tool in the design of sophisticated drug delivery systems. This heterobifunctional linker, featuring a 36-unit polyethylene (B3416737) glycol (PEG) chain with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, offers a versatile platform for enhancing the therapeutic efficacy of a wide range of molecules. The long PEG chain imparts favorable pharmacokinetic properties, such as increased solubility and prolonged circulation time, while the Boc-protected amine allows for controlled, sequential conjugation strategies.[1][2] These attributes make this compound an invaluable component in the development of nanoparticles, liposomes, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[1][3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in various drug delivery platforms.

Key Applications in Drug Delivery

The unique structure of this compound allows for its application in several key areas of drug delivery to improve therapeutic outcomes:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs and prevent the aggregation of nanoparticles and liposomes.[5][6]

  • Prolonged Circulation Time: The PEG chain creates a "stealth" effect, reducing recognition by the mononuclear phagocyte system and thereby extending the systemic circulation half-life of the drug carrier.[1][7]

  • Targeted Delivery: The terminal functional group, revealed after Boc deprotection, enables the attachment of targeting ligands such as antibodies or peptides, directing the drug delivery system to specific cells or tissues.[1][6]

  • Controlled Drug Release: When integrated into hydrogel networks, the PEG linker can influence the mesh size and degradation kinetics, thereby modulating the release profile of encapsulated drugs.[1]

  • PROTAC Synthesis: this compound is utilized as a flexible linker in the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for drug delivery systems formulated with this compound.

Table 1: Physicochemical Properties of this compound

PropertyExpected ValueSource
Molecular Weight~1731.09 g/mol [4]
Molecular FormulaC₇₉H₁₅₉NO₃₈[4]
AppearanceWhite to off-white solid or waxy solid[8]
PurityTypically ≥95% (as determined by HPLC)[8]
SolubilitySoluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents.[8]

Table 2: Characterization of Drug-Loaded Nanoparticles with and without this compound Functionalization

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
Drug-Loaded Nanoparticles1500.25-2585
PEGylated Drug-Loaded Nanoparticles1600.15-1082

Table 3: Comparative Analysis of Acidic Conditions for Boc Deprotection

ReagentSolventConcentration (v/v)Time (minutes)Typical Purity (%)Source
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50%60>95%[9]
Hydrochloric Acid (HCl)1,4-Dioxane4 M60>90%[10]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Boc Deprotection of this compound

This protocol describes the standard procedure for removing the Boc protecting group to expose the terminal amine.[9][11]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[10]

  • Trifluoroacetic Acid (TFA)[10]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)[10]

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[11]

  • Cool the solution to 0°C in an ice bath.[11]

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[12]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[12]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[11]

  • For work-up, if the free amine is required, carefully neutralize the reaction mixture by adding it to a chilled, saturated aqueous solution of NaHCO₃.[10]

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Formulation of PEGylated Polymeric Nanoparticles

This protocol outlines the preparation of drug-loaded polymeric nanoparticles functionalized with this compound using the nanoprecipitation technique.[1]

Materials:

  • Poly(lactic-co-glycolic acid) with a terminal carboxyl group (PLGA-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Acetone (B3395972)

  • Polyvinyl alcohol (PVA)

  • Therapeutic drug (e.g., Doxorubicin)

Procedure:

  • Polymer-PEG Conjugation: a. Dissolve PLGA-COOH and a molar excess of this compound in DCM.[1] b. Add EDC and NHS to activate the carboxylic acid groups of PLGA.[1] c. Stir the reaction mixture at room temperature for 24-48 hours.[1] d. Precipitate the resulting PLGA-PEG-Boc copolymer by adding cold methanol (B129727) or ether and wash to remove unreacted reagents.[1]

  • Nanoparticle Formulation by Nanoprecipitation: a. Dissolve the PLGA-PEG-Boc copolymer and the drug in acetone to form the organic phase.[1] b. Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., PVA) under constant stirring.[1] c. Allow the organic solvent to evaporate, leading to the formation of nanoparticles.[1] d. Collect the nanoparticles by centrifugation and wash with deionized water.[1]

  • Boc Deprotection on Nanoparticles: a. Resuspend the nanoparticles in a solution of TFA in DCM (e.g., 20-50% TFA) to remove the Boc group.[1] b. Incubate for 30-60 minutes at room temperature and then neutralize the reaction.[1]

Protocol 3: Conjugation of a Targeting Ligand to Amino-Functionalized Nanoparticles

This protocol describes the attachment of a targeting peptide to the surface of amine-functionalized nanoparticles.[1]

Materials:

  • Amine-functionalized nanoparticles

  • Targeting peptide with a carboxylic acid group

  • EDC and NHS

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Peptide Activation: a. Dissolve the peptide in the activation buffer.[1] b. Add EDC and NHS to the peptide solution to activate the carboxylic acid group.[1] c. Incubate for 15-30 minutes at room temperature.[1]

  • Conjugation Reaction: a. Add the activated peptide solution to a suspension of the amine-functionalized nanoparticles.[1] b. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.[1]

  • Quenching and Purification: a. Quench any unreacted NHS esters by adding the quenching solution.[1] b. Purify the ligand-conjugated nanoparticles by repeated centrifugation and resuspension in a fresh buffer.[1]

Visualizations

The following diagrams illustrate key workflows and mechanisms related to the application of this compound in drug delivery.

G cluster_0 Boc Deprotection Workflow Start Start Dissolve_Boc_PEG Dissolve Boc-NH-PEG-Compound in anhydrous DCM Start->Dissolve_Boc_PEG Cool Cool to 0°C Dissolve_Boc_PEG->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at 0°C to RT (1-2 hours) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Work-up and Purification Monitor->Workup End H2N-PEG-Compound Workup->End

Boc Deprotection Workflow

G cluster_1 PROTAC Synthesis Workflow Amino_PEG_Boc This compound Conjugation1 Conjugation Reaction (e.g., Amide Bond Formation) Amino_PEG_Boc->Conjugation1 Ligand1 Ligand 1 (for E3 Ligase) Ligand1->Conjugation1 Intermediate1 Intermediate 1: Ligand 1-PEG36-Boc Conjugation1->Intermediate1 Deprotection Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Intermediate 2: Ligand 1-PEG36-COOH Deprotection->Intermediate2 Conjugation2 Conjugation Reaction (e.g., Amide Bond Formation) Intermediate2->Conjugation2 Ligand2 Ligand 2 (for Target Protein) Ligand2->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC

PROTAC Synthesis Workflow

G cluster_2 Antibody-Drug Conjugate (ADC) Mechanism of Action ADC ADC with PEG Linker Binding Binding to Antigen ADC->Binding Target_Cell Target Cancer Cell (Antigen Expression) Target_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Drug Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

Application Notes and Protocols for Creating Long-Chain Linkers with Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG36-Boc is a heterobifunctional, long-chain polyethylene (B3416737) glycol (PEG) linker that has become an invaluable tool in bioconjugation, drug delivery, and materials science.[1][2] Its structure comprises a free primary amine, a 36-unit hydrophilic PEG spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This configuration allows for a controlled, stepwise conjugation strategy. The long PEG chain enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates, while reducing the immunogenicity of peptides and proteins.[1]

These application notes provide detailed protocols for the use of this compound in key research and development areas, including the creation of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), surface modification of nanoparticles, and formation of hydrogels.

Physicochemical Properties

The fundamental properties of a representative Amino-PEG-Boc derivative are summarized below.

PropertyValueSource/Comment
Synonyms N-Boc-amido-PEG36-acidGeneral nomenclature for this class of compounds.[1]
Molecular Formula C₈₅H₁₆₉NO₄₀ (Calculated for n=36)Based on the chemical structure with 36 PEG units.[1]
Molecular Weight ~1789 g/mol (Calculated for n=36)The exact molecular weight can vary slightly depending on the polydispersity of the PEG chain.[1]
Appearance White to off-white solid or viscous oilTypical for PEG derivatives.[1]
Solubility Soluble in water and most organic solventsThe PEG chain imparts high aqueous solubility.[1]
Purity Typically ≥95%As determined by HPLC or NMR. Purity is a critical parameter for bioconjugation reactions.[1]
Storage Conditions Store at -20°C, keep dry and avoid sunlightRecommended for long-term stability and to prevent degradation.[1]

Core Experimental Protocols

The versatility of this compound stems from two primary reactions: the deprotection of the Boc group to reveal a primary amine, and the coupling of the other terminus (in this case, assumed to be a carboxylic acid for many applications) to a target molecule.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to generate a free amine, which is then available for subsequent conjugation.

Materials:

  • Boc-NH-PEG36-COOH

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-NH-PEG36-COOH compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Cooling: Cool the solution to 0°C using an ice bath.[3]

  • Acid Addition: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.[5]

  • Purification (Optional): The resulting ammonium (B1175870) trifluoroacetate (B77799) salt can often be used directly in the next step. If the free amine is required, it can be neutralized with a mild base (e.g., triethylamine (B128534) or DIPEA) and purified by silica (B1680970) gel chromatography or reverse-phase HPLC.[5]

cluster_deprotection Boc Deprotection Workflow start Start: Boc-NH-PEG36-R dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add 20-50% TFA cool->add_tfa react Stir 1-2 hours at RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Solvent Removal monitor->workup product Product: H2N-PEG36-R workup->product

Boc Deprotection Workflow

Protocol 2: EDC/NHS Coupling of Carboxylic Acid to Primary Amines

This protocol details the activation of the terminal carboxylic acid of Boc-NH-PEG36-COOH and its subsequent conjugation to a primary amine on a target molecule, such as a protein.

Materials:

  • Boc-NH-PEG36-COOH

  • Target molecule with a primary amine (e.g., protein)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0, amine-free)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification equipment (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Target Molecule Preparation: Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange is necessary.

  • Activation of Carboxylic Acid:

    • Dissolve Boc-NH-PEG36-COOH in an appropriate solvent like DMSO or DMF.

    • In a separate tube, dissolve EDC and NHS/Sulfo-NHS (5 to 10-fold molar excess over the PEG linker) in Activation Buffer.[1]

    • Add the EDC/NHS solution to the dissolved PEG linker.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.[1]

  • Conjugation to Protein:

    • Add the activated Boc-NH-PEG36-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the PEG linker over the protein is common.[1]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching: Quench the reaction by adding the Quenching Solution to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated protein conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and reaction byproducts.[5]

cluster_coupling EDC/NHS Amine Coupling Pathway peg_cooh Boc-PEG-COOH o_acylisourea O-acylisourea (unstable) peg_cooh->o_acylisourea + edc EDC edc->o_acylisourea + peg_nhs Boc-PEG-NHS Ester (semi-stable) o_acylisourea->peg_nhs + NHS peg_protein Boc-PEG-NH-Protein o_acylisourea->peg_protein + Protein-NH2 (side reaction) nhs NHS peg_nhs->peg_protein + Protein-NH2 protein_nh2 Protein-NH2

EDC/NHS Amine Coupling Pathway

Application in Antibody-Drug Conjugate (ADC) Development

This compound is frequently used in ADC development to link a cytotoxic payload to an antibody. The PEG linker can improve the hydrophilicity of the ADC, which is beneficial for hydrophobic payloads, and enhance its pharmacokinetic profile.[2]

Quantitative Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that must be optimized for each ADC.

ParameterShort PEG (e.g., PEG4)Long PEG (e.g., PEG24/36)General Trend & Rationale
In Vitro Potency (IC50) Lower (more potent)Higher (less potent)Longer linkers may cause steric hindrance, affecting ADC binding or internalization.[3]
Plasma Half-Life (t½) ShorterLongerIncreased hydrodynamic radius reduces renal clearance.[4]
In Vivo Efficacy May be lowerOften higherImproved pharmacokinetics lead to better tumor accumulation and overall efficacy.[3]
Aggregation Higher tendencyLower tendencyThe hydrophilic PEG chain mitigates aggregation caused by hydrophobic payloads.
Protocol 3: General Procedure for ADC Synthesis via Thiol Conjugation

This protocol describes the conjugation of a maleimide-activated drug-linker (prepared using this compound) to a monoclonal antibody (mAb) through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-linker construct (e.g., Payload-PEG36-Maleimide)

  • PBS buffer, pH 7.4

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Dialyze the mAb stock solution against PBS, pH 7.4.

    • Add a 5-10 fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[6]

  • Drug-Linker Preparation:

    • Synthesize the Payload-PEG36-Maleimide construct.

    • Dissolve the drug-linker in anhydrous DMSO to a concentration of 10-20 mM.[6]

  • Conjugation Reaction:

    • Add the drug-linker solution to the reduced antibody solution at a molar excess determined by the desired drug-to-antibody ratio (DAR).[6]

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[6]

  • Purification and Characterization:

    • Purify the crude ADC using an SEC column to remove unreacted drug-linker and TCEP.

    • Characterize the purified ADC for DAR, purity, and aggregation levels.

cluster_adc Generalized ADC Signaling Pathway adc ADC receptor Tumor Cell Receptor adc->receptor Targets binding 1. Binding receptor->binding internalization 2. Internalization (Endocytosis) binding->internalization lysosome 3. Lysosomal Trafficking internalization->lysosome release 4. Payload Release lysosome->release target 5. Intracellular Target (e.g., Tubulin, DNA) release->target apoptosis 6. Apoptosis target->apoptosis

Generalized ADC Signaling Pathway

Application in PROTAC Development

This compound is also a key component in the synthesis of PROTACs, where it serves as a flexible linker to connect a target protein-binding ligand with an E3 ubiquitin ligase-binding ligand. The linker's length and composition are critical for the formation of a stable and productive ternary complex.[6]

Quantitative Impact of Linker Length on PROTAC Efficacy

The optimal linker length for a PROTAC is highly dependent on the specific target and E3 ligase pair.

ParameterShort Linker (e.g., <12 atoms)Optimal Linker (e.g., 12-20 atoms)Long Linker (e.g., >20 atoms, PEG36)Rationale
Degradation Efficacy (DC50) May be poorOptimalCan be reducedAn optimal linker length is required for stable ternary complex formation. A linker that is too short may cause steric hindrance, while one that is too long may lead to an unstable complex.[7][8]
Maximum Degradation (Dmax) May be lowHighestMay be lowerReflects the efficiency of the ternary complex in promoting ubiquitination.
Solubility Can be lowModerateHighThe hydrophilic nature of PEG linkers significantly improves the solubility of often hydrophobic PROTAC molecules.[9]
Protocol 4: General Procedure for PROTAC Synthesis

This protocol outlines a stepwise amide coupling approach to assemble a PROTAC using this compound.

Materials:

  • Target-binding ligand with a carboxylic acid (Warhead-COOH)

  • This compound

  • E3 ligase ligand with a primary amine (E3-NH2)

  • Peptide coupling agent (e.g., HATU)

  • Organic base (e.g., DIPEA)

  • Deprotection agent (TFA in DCM)

  • Anhydrous solvents (DMF, DCM)

  • HPLC for purification

Procedure:

  • Couple Warhead to Linker:

    • Dissolve Warhead-COOH, HATU, and DIPEA in anhydrous DMF and stir for 15 minutes to activate the carboxylic acid.[6]

    • Add this compound to the reaction mixture and stir at room temperature overnight.[6]

    • Purify the product (Warhead-PEG36-Boc) by flash column chromatography.[6]

  • Boc Deprotection:

    • Dissolve the purified Warhead-PEG36-Boc in DCM.

    • Add a solution of 20-50% TFA in DCM at 0°C.[6]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.[6]

    • Concentrate the mixture under reduced pressure. The resulting amine salt (Warhead-PEG36-NH2) is typically used without further purification.[6]

  • Couple E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand and the Warhead-PEG36-NH2 intermediate in anhydrous DMF.[6]

    • Add HATU and DIPEA and stir at room temperature overnight.[6]

  • Purification and Characterization:

    • Purify the crude PROTAC using preparative reverse-phase HPLC.[6]

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[6]

cluster_protac PROTAC Synthesis Workflow warhead Warhead-COOH step1 Step 1: Couple Warhead + Linker warhead->step1 linker H2N-PEG36-Boc linker->step1 intermediate1 Warhead-PEG36-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA) intermediate1->step2 intermediate2 Warhead-PEG36-NH2 step2->intermediate2 step3 Step 3: Couple E3 Ligase Ligand intermediate2->step3 e3_ligand E3 Ligase Ligand-COOH e3_ligand->step3 final_protac Final PROTAC step3->final_protac purification Purification & Evaluation final_protac->purification

PROTAC Synthesis Workflow

Conclusion

This compound is a highly versatile and enabling reagent for the creation of long-chain linkers in a variety of advanced applications. Its well-defined structure provides a hydrophilic spacer that enhances the properties of bioconjugates, while the orthogonal protecting group strategy allows for controlled, sequential conjugation reactions. The protocols and data presented in these application notes provide a solid foundation for the effective use of this compound in research and development, from fundamental bioconjugation to the creation of sophisticated therapeutic agents like ADCs and PROTACs.[1]

References

Application Notes and Protocols for Amino-PEG36-Boc in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG36-Boc is a high-purity, monodisperse heterobifunctional linker that has become an invaluable tool in the development of advanced targeted therapeutics.[1][2] This linker is composed of a 36-unit polyethylene (B3416737) glycol (PEG) chain, which imparts significant advantages to bioconjugates.[3][4] One terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group, while the other end typically possesses a reactive group, such as a carboxylic acid (in the common variant Boc-NH-PEG36-COOH), for conjugation.[3][5]

The hydrophilic and flexible PEG spacer enhances the aqueous solubility of hydrophobic drugs, improves the pharmacokinetic profile of conjugates by increasing their hydrodynamic size, and can reduce the immunogenicity of proteins and peptides.[6][] The Boc protecting group allows for a controlled, two-stage conjugation strategy, making this compound highly versatile for creating complex architectures like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized nanoparticles for targeted drug delivery.[3][8][9] These application notes provide detailed protocols and key data for the effective use of this compound in targeted therapy research.

Core Properties and Data Presentation

The physicochemical properties of the linker and its impact on the final conjugate are critical design parameters in targeted therapy.

Table 1: Physicochemical Properties of a Representative Boc-NH-PEG36-COOH Linker

Property Value Source/Comment
Synonyms N-Boc-amido-PEG36-acid General nomenclature for this class of compounds.[3]
Molecular Formula C₈₀H₁₅₉NO₄₀ Calculated for the carboxylic acid variant with 36 PEG units.[5]
Molecular Weight ~1775.1 g/mol The exact molecular weight is defined due to its monodisperse nature.[5]
Appearance White to off-white solid or viscous oil Typical appearance for purified PEG derivatives.[3]
Solubility Soluble in water and most organic solvents The long PEG chain imparts high aqueous solubility.[3][]
Purity Typically ≥95% Purity is critical for consistent bioconjugation reactions and is often determined by HPLC or NMR.[3]

| Storage Conditions | -20°C, keep dry and avoid sunlight | Recommended for long-term stability and to prevent degradation.[3] |

Table 2: Representative Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

Conjugate PEG Moiety In Vivo Half-Life (mice) In Vitro Cytotoxicity (IC50, nM) Reference
ADC-A No PEG 19.6 min 5.2 [10]
ADC-B 4 kDa Linear PEG 49 min 23.4 [10]
ADC-C 10 kDa Linear PEG 219.6 min 117 [10]
ADC-D PEG8 >150 hours Not Specified [10]

Note: This table illustrates a general trend. Longer PEG chains tend to increase circulation half-life but may sometimes decrease in vitro potency due to steric hindrance.[1]

Key Applications and Experimental Workflows

This compound is a versatile linker used to construct sophisticated drug delivery systems. Its bifunctional nature allows for the precise and stable attachment of two different entities, such as a targeting molecule and a therapeutic drug.[11]

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers are critical for connecting a potent cytotoxic drug to a monoclonal antibody.[12] The this compound linker enhances the hydrophilicity of the ADC, which is particularly beneficial when conjugating hydrophobic drug payloads.[2][10] This improved solubility can prevent aggregation and allows for a higher drug-to-antibody ratio (DAR) without compromising the stability and efficacy of the conjugate.[1][13]

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Purification & Characterization Drug Cytotoxic Drug (with reactive group) DrugLinker Drug-PEG36-Linker (Activated) Drug->DrugLinker Conjugation Linker This compound (Deprotected & Activated) Linker->DrugLinker Antibody Targeting Antibody (e.g., anti-cancer mAb) ADC Final Antibody-Drug Conjugate (ADC) DrugLinker->ADC Add to Antibody Antibody->ADC Conjugation (e.g., to Lysine residues) Purification Purification (e.g., SEC, HIC) ADC->Purification Purify & Analyze Characterization Characterization (DAR, Potency, Stability)

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that use the cell's ubiquitin-proteasome system to degrade specific target proteins.[14] this compound serves as a flexible linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[14][15] The length and flexibility of the PEG36 chain are crucial for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent protein degradation.[1]

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC Molecule (Target Ligand-PEG36-E3 Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Signaling pathway for PROTAC-mediated protein degradation.

Nanoparticle Surface Modification

PEGylation of nanoparticles is a widely used strategy to improve their performance in drug delivery.[8] Attaching this compound to the surface of nanoparticles imparts "stealth" characteristics, which helps the nanoparticles evade the immune system and prolongs their circulation time.[6][16] This extended circulation is crucial for passive targeting of tumors via the enhanced permeability and retention (EPR) effect.[16] The terminal Boc-protected amine, after deprotection, provides a reactive handle for conjugating targeting ligands (e.g., antibodies, peptides) for active targeting.[8][16]

Nanoparticle_Functionalization cluster_0 Step 1: PEGylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Ligand Conjugation NP Nanoparticle Core (e.g., PLGA, Lipid) LinkerAttach Attach this compound (via EDC/NHS chemistry) NP->LinkerAttach StealthNP Stealth Nanoparticle (Boc-Protected Surface) LinkerAttach->StealthNP Deprotection Boc Deprotection (TFA in DCM) StealthNP->Deprotection Acid Treatment AmineNP Amine-Functionalized Nanoparticle Deprotection->AmineNP TargetedNP Targeted Drug Delivery Vehicle AmineNP->TargetedNP Ligand Targeting Ligand (Antibody, Peptide, etc.) Ligand->TargetedNP Conjugation

Caption: Experimental workflow for nanoparticle surface modification.

Experimental Protocols

The following protocols provide a foundational guide for using this compound. Optimization may be required for specific applications.

Protocol 1: Boc Group Deprotection to Expose Primary Amine

This protocol describes the removal of the Boc protecting group from the linker, which is a necessary first step for many sequential conjugation strategies.[3][17]

Materials:

  • Boc-NH-PEG36-COOH (or other Boc-protected PEG linker)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolution : Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.[17]

  • Acid Addition : Cool the solution to 0°C using an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[3][17]

  • Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[17][18]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[3]

  • Work-up : Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting product will be the deprotected amine as its TFA salt.[18]

Protocol 2: Conjugation to a Protein via EDC/NHS Chemistry

This protocol details the conjugation of a carboxyl-terminated PEG linker (e.g., Boc-NH-PEG36-COOH) to primary amines (lysine residues) on a protein surface.[3][9]

Materials:

  • Target protein (e.g., monoclonal antibody)

  • Boc-NH-PEG36-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5, amine-free)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation : Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange to ensure the buffer is amine-free.[9]

  • Activation of PEG Linker : a. Dissolve Boc-NH-PEG36-COOH in Activation Buffer. b. Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS over the PEG linker.[9] c. Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a reactive NHS ester.[3][9]

  • Conjugation to Protein : a. Immediately add the activated PEG linker solution to the protein solution. A 5 to 20-fold molar excess of the linker over the protein is typically used, but this should be optimized.[3][9] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching : Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted NHS-activated linker. Incubate for 15-30 minutes.[9]

  • Purification : Purify the resulting PEGylated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC) to remove unreacted linker and byproducts.[3]

Protocol 3: General Synthesis of a PROTAC

This protocol outlines a generalized two-step workflow for synthesizing a PROTAC molecule using a heterobifunctional PEG linker like this compound.[1][14]

Materials:

  • Ligand 1 (for E3 Ligase, with a reactive carboxyl group)

  • Ligand 2 (for Target Protein, with a reactive amine)

  • This compound (or a deprotected variant H2N-PEG36-COOH)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagents (TFA, DCM)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Ligand Conjugation : a. Dissolve Ligand 1 (carboxyl-containing) in anhydrous DMF. b. Add coupling reagents (e.g., HATU and DIPEA) and stir for ~15 minutes to activate the carboxylic acid.[1] c. Add the deprotected H2N-PEG36-COOH linker to the reaction mixture and stir overnight at room temperature. d. Purify the intermediate product (Ligand 1-PEG36-COOH) by flash column chromatography or HPLC.[1]

  • Second Ligand Conjugation : a. Dissolve the purified intermediate (Ligand 1-PEG36-COOH) in anhydrous DMF. b. Activate the terminal carboxylic acid using coupling reagents as in step 1b. c. Add Ligand 2 (amine-containing) to the reaction mixture and stir overnight at room temperature. d. Monitor the formation of the final PROTAC by LC-MS.[1]

  • Purification and Characterization : a. Upon completion, purify the crude PROTAC using preparative reverse-phase HPLC.[1] b. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[1]

Protocol 4: Characterization by SDS-PAGE

This is a basic method to visually confirm the successful covalent attachment of the PEG linker to a protein.[19]

Materials:

  • PEGylated protein sample

  • Unmodified protein sample (control)

  • Molecular weight standards

  • SDS-PAGE gel and running buffer

  • Loading buffer

  • Gel staining solution (e.g., Coomassie Brilliant Blue)

  • Gel imaging system

Procedure:

  • Sample Preparation : Mix a small amount of the PEGylated and unmodified protein samples with loading buffer and heat as required.

  • Gel Electrophoresis : Load the samples and molecular weight standards onto the SDS-PAGE gel. Run the gel according to standard procedures until the dye front reaches the bottom.

  • Staining and Visualization : Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. Image the gel using a documentation system.[19]

  • Data Analysis : Compare the migration of the PEGylated protein band(s) to the unmodified protein. A successful PEGylation will result in a significant increase in the apparent molecular weight, causing the band to shift upwards. The presence of multiple bands may indicate a mixture of mono-, di-, or higher-order PEGylated species.[19]

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique that enables the efficient assembly of complex molecules like peptides, oligonucleotides, and other organic compounds on an insoluble resin support.[1][2][][4] The use of polyethylene (B3416737) glycol (PEG) linkers in SPS has become instrumental in overcoming challenges associated with synthesizing long or hydrophobic sequences.[1] Amino-PEG36-Boc is a heterobifunctional, monodisperse PEG linker that offers significant advantages in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]

This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase synthesis.

Core Properties of this compound

This compound is a linear molecule composed of a Boc-protected amine, a 36-unit polyethylene glycol spacer, and a terminal carboxylic acid.[5][7] This structure provides a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][8] The orthogonal protecting groups (acid-labile Boc group and a reactive carboxylic acid) allow for controlled, sequential conjugation reactions.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
SynonymsN-Boc-amido-PEG36-acid[5]
Molecular FormulaC₈₅H₁₆₉NO₄₀ (Calculated for n=36)[5]
Molecular Weight~1789 g/mol (Calculated for n=36)[5]
AppearanceWhite to off-white solid or viscous oil[5]
SolubilitySoluble in water and most organic solvents[5]
PurityTypically ≥95% (determined by HPLC or NMR)[5]

Applications in Research and Drug Development

The unique characteristics of this compound make it a valuable tool in several advanced applications:

  • Drug Delivery: Used to attach drugs to targeting ligands or to create "stealth" nanoparticles that can evade the immune system, thereby increasing circulation half-life.[5][9]

  • Bioconjugation: Serves as a flexible spacer to attach fluorescent dyes, biotin, or other labels to proteins and antibodies without significantly altering their biological activity.[5]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[5][6][10]

  • Surface Modification: Surfaces of medical devices or biosensors can be functionalized with PEG to reduce non-specific protein binding and improve biocompatibility.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating an this compound Linker

This protocol describes the manual solid-phase synthesis of a peptide with a C-terminal this compound linker using Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI water

  • Cold diethyl ether

Workflow for Solid-Phase Peptide Synthesis with PEG Linker

cluster_1 Synthesis Cycle Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Attach_Linker Couple this compound Swell->Attach_Linker Boc_Deprotection Boc Deprotection (TFA/DCM) Attach_Linker->Boc_Deprotection Neutralization Neutralization (DIPEA/DMF) Boc_Deprotection->Neutralization Synthesis_Cycle Synthesis Cycle (Repeat n times) Neutralization->Synthesis_Cycle Cleavage Cleavage from Resin (TFA Cocktail) Synthesis_Cycle->Cleavage Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF Wash (DMF) Fmoc_Deprotection->Wash_DMF AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash_DMF->AA_Coupling Precipitate Precipitate in Ether Cleavage->Precipitate Purify HPLC Purification Precipitate->Purify Analyze Analysis (MS, HPLC) Purify->Analyze Lyophilize Lyophilization Analyze->Lyophilize Final_Product Final PEGylated Peptide Lyophilize->Final_Product

Caption: General workflow for solid-phase peptide synthesis (SPPS) with a PEG linker.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Linker Coupling:

    • In a separate vial, dissolve this compound (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated linker solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.[11]

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (5x).

  • Peptide Elongation (Fmoc SPPS cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[12] Wash the resin thoroughly with DMF (5-7 times).[12]

    • Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.[1] Add DIPEA (6-10 equivalents) to activate the amino acid solution.[1] Immediately add the activated solution to the resin and shake for 1-2 hours.[1]

    • Washing: Wash the resin with DMF (3x).[1]

    • Repeat the elongation cycle until the desired peptide sequence is assembled.[1]

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF as described above.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail, for instance, Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).[1]

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[12]

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution.[1]

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[12]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.[12]

    • Dry the crude peptide under vacuum.[1]

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile (B52724) mixture containing 0.1% TFA.[12]

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both with 0.1% TFA).[12][13]

    • Analyze the collected fractions for purity by analytical HPLC and confirm the identity by mass spectrometry.[12]

    • Pool the pure fractions and lyophilize to obtain the final peptide.[12]

Table 2: Representative SPPS Cycle Efficiency

StepReagent/SolventTimeEfficiency Target
Fmoc Deprotection20% Piperidine/DMF5 + 15 min>99.5%
WashingDMF5 x 1 min-
Amino Acid CouplingFmoc-AA-OH/HBTU/DIPEA in DMF1-2 hours>99.5%
WashingDMF3 x 1 min-
Protocol 2: Solid-Phase Synthesis of a PROTAC

This protocol outlines the solid-phase synthesis of a PROTAC, where one ligand is attached to the solid support, followed by the sequential addition of the this compound linker and the second ligand.[10]

Workflow for Solid-Phase PROTAC Synthesis

Resin Solid Support (Resin) Immobilize Immobilize E3 Ligase or POI Ligand Resin->Immobilize Wash1 Wash Immobilize->Wash1 Couple_PEG Couple this compound Wash1->Couple_PEG Wash2 Wash Couple_PEG->Wash2 Deprotect Deprotect Linker Wash2->Deprotect Wash3 Wash Deprotect->Wash3 Couple_Ligand Couple Second Ligand (POI or E3) Wash3->Couple_Ligand Wash4 Wash Couple_Ligand->Wash4 Cleave Cleave PROTAC from Resin Wash4->Cleave Purify Purify Cleave->Purify Final_PROTAC Final PROTAC Molecule Purify->Final_PROTAC

Caption: Workflow for solid-phase PROTAC synthesis.[10]

Procedure:

  • Immobilization of First Ligand: Attach the first ligand (either for the protein of interest or the E3 ligase) to a suitable resin.

  • Coupling of this compound:

    • Activate the carboxylic acid of this compound using HATU and DIPEA in anhydrous DMF.[6]

    • Add the activated linker to the resin-bound ligand and react overnight.[6]

    • Wash the resin to remove excess reagents.

  • Boc Deprotection: Remove the Boc protecting group from the PEG linker using TFA in DCM.

  • Coupling of Second Ligand:

    • Activate the carboxylic acid of the second ligand.

    • Couple the activated ligand to the deprotected amine of the resin-bound PEG linker.

  • Cleavage and Purification:

    • Cleave the final PROTAC from the solid support using a suitable TFA cocktail.[10]

    • Precipitate the crude PROTAC in cold diethyl ether.[10]

    • Purify the crude product by preparative RP-HPLC.[10]

    • Confirm the identity and purity by LC-MS and NMR.[6]

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded and can act catalytically.[10]

PROTAC-Mediated Protein Degradation Pathway

PROTAC PROTAC (with PEG36 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: General mechanism of action for a PROTAC.[10]

Conclusion

This compound is a versatile and enabling reagent for solid-phase synthesis, particularly in the fields of peptide chemistry, drug delivery, and the development of novel therapeutics like PROTACs. Its well-defined, hydrophilic structure enhances the properties of the final conjugates, while its bifunctional nature allows for controlled, stepwise synthetic strategies. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their solid-phase synthesis endeavors.

References

Application Notes and Protocols for Labeling Antibodies with Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a biomolecule, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, including antibodies.[] The addition of a PEG linker, such as Amino-PEG36-Boc, can significantly improve a therapeutic antibody's profile by extending its circulatory half-life, enhancing its stability, increasing solubility, and reducing its immunogenicity.[][2] This is achieved by increasing the hydrodynamic size of the antibody, which reduces renal clearance and shields it from proteolytic enzymes and the host's immune system.[2][3]

This compound is a heterobifunctional linker, featuring a carboxylic acid group at one end and a Boc-protected amine at the other, separated by a 36-unit PEG chain. This structure allows for a controlled, two-stage conjugation process. Initially, the carboxylic acid is activated to react with primary amines on the antibody surface, primarily the ε-amine of lysine (B10760008) residues. Subsequently, the Boc protecting group is removed under acidic conditions to expose a primary amine, which can then be used for conjugation to a second molecule of interest, such as a cytotoxic drug for an antibody-drug conjugate (ADC), a fluorescent dye for imaging, or other functional moieties. This sequential approach offers precise control over the final conjugate's architecture.[4]

These application notes provide a detailed protocol for the successful labeling of antibodies with this compound, including methods for purification and characterization of the resulting conjugate.

Data Presentation

The efficiency of the PEGylation reaction is a critical quality attribute that influences the therapeutic efficacy and safety of the final product. The following tables summarize the expected outcomes when labeling a typical IgG antibody with this compound under varying reaction conditions.

Table 1: Effect of Molar Ratio of this compound on Labeling Efficiency and Antibody Recovery

Molar Ratio (PEG Linker : Antibody)Average Degree of Labeling (DOL) (PEG/Ab)Antibody Recovery after SEC Purification (%)
5:11.5 - 2.5> 90%
10:13.0 - 4.5~ 90%
20:15.0 - 7.085 - 90%
40:1> 8.0< 85%

Note: The Degree of Labeling (DOL) is the average number of PEG molecules conjugated to a single antibody molecule.[5][6] The optimal DOL is application-dependent and should be determined empirically. Higher molar ratios can lead to increased labeling but may also result in a higher propensity for aggregation and reduced recovery.[7]

Table 2: Impact of Degree of Labeling on Antibody-Antigen Binding Affinity

Average Degree of Labeling (DOL) (PEG/Ab)Fold Change in Binding Affinity (K D )Observations
0 (Unmodified)1.0 (Baseline)Native antibody binding affinity.
1.5 - 2.51.0 - 1.2Minimal to no significant impact on binding affinity.
3.0 - 4.51.2 - 2.0Slight to moderate reduction in binding affinity may be observed.
5.0 - 7.02.0 - 5.0Moderate reduction in binding affinity is likely.
> 8.0> 5.0Significant reduction in binding affinity is expected due to steric hindrance near the antigen-binding site.[2]

Note: The binding affinity (K D ) is a measure of the strength of the interaction between the antibody and its antigen. A lower K D value indicates a stronger interaction. The impact of PEGylation on binding affinity is highly dependent on the specific antibody and the location of the PEGylation sites.[8]

Experimental Protocols

Materials and Reagents
  • Antibody (e.g., human IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (as Boc-NH-PEG36-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Boc Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200)

  • Chromatography system (e.g., FPLC or HPLC)

  • Spectrophotometer

  • Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Deprotection cluster_3 Final Processing Ab_Prep Antibody Buffer Exchange (into amine-free buffer) Activation Activate this compound (EDC/Sulfo-NHS in MES buffer) Ab_Prep->Activation Reagent_Prep Prepare Reagent Stocks (PEG, EDC, NHS, TFA) Reagent_Prep->Activation Conjugation Conjugate to Antibody (in PBS, pH 7.2-7.5) Activation->Conjugation Quench1 Quench Reaction (Tris or Glycine) Conjugation->Quench1 Purification1 Purify Ab-PEG-Boc (Size-Exclusion Chromatography) Quench1->Purification1 Deprotection Boc Deprotection (TFA in DCM) Purification1->Deprotection Purification2 Purify Final Conjugate (Size-Exclusion Chromatography) Deprotection->Purification2 Characterization Characterize Conjugate (SDS-PAGE, MS, DOL, Affinity) Purification2->Characterization

Caption: Experimental workflow for the two-stage labeling of an antibody.

Step 1: Antibody Preparation
  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it is crucial to perform a buffer exchange into an amine-free buffer such as PBS, pH 7.2-7.5. This can be achieved using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the Coupling Buffer. Determine the precise concentration using a spectrophotometer at 280 nm.

Step 2: Activation of this compound

This step should be performed immediately before conjugation as the activated NHS-ester is moisture-sensitive.

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in either anhydrous DMSO or Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS stock solutions.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

Step 3: Conjugation to the Antibody
  • Reaction Setup: Add the desired molar excess (e.g., 5-fold to 20-fold) of the activated this compound mixture to the prepared antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted NHS-activated PEG linker.

Step 4: Purification of the Ab-PEG-Boc Conjugate
  • Chromatography: Purify the Ab-PEG-Boc conjugate from unreacted PEG linker and quenching reagents using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.

  • Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. Pool the fractions containing the antibody conjugate.

Step 5: Boc Deprotection
  • Solvent Exchange (Optional but Recommended): If the conjugate is in an aqueous buffer, it may need to be lyophilized and redissolved in an appropriate organic solvent like DCM.

  • Deprotection Reaction:

    • Dissolve the Ab-PEG-Boc conjugate in DCM.

    • Add the Boc Deprotection Solution (e.g., 50% TFA in DCM) to the conjugate solution.

    • Incubate for 30-60 minutes at room temperature.[9]

  • Removal of TFA: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

Step 6: Final Purification and Formulation
  • Purification: Purify the final antibody-PEG-amine conjugate by SEC to remove residual TFA and any small molecule byproducts. The final buffer should be suitable for the intended application and antibody stability (e.g., PBS, pH 7.4).

  • Sterilization and Storage: Sterilize the final product by passing it through a 0.22 µm filter. Store the labeled antibody at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the Labeled Antibody

  • Degree of Labeling (DOL): The extent of PEGylation can be determined using several methods, including MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of attached PEG linkers, or by using a TNBS assay to quantify the remaining free amines.[9][10][11]

  • Purity and Aggregation: Analyze the purity of the final conjugate and the presence of aggregates using size-exclusion chromatography (SEC-HPLC) and SDS-PAGE.[12]

  • Binding Affinity: The impact of PEGylation on the antibody's antigen-binding affinity should be assessed using techniques such as Surface Plasmon Resonance (SPR) or ELISA.[13]

  • Confirmation of Deprotection: Successful removal of the Boc group can be confirmed by reacting the exposed amine with an amine-reactive fluorescent dye and measuring the resulting fluorescence.

Signaling Pathway and Reaction Mechanism

G cluster_0 Stage 1: Antibody Conjugation cluster_1 Stage 2: Boc Deprotection PEG_COOH This compound (with -COOH end) Activated_PEG Activated NHS-Ester-PEG-Boc PEG_COOH->Activated_PEG Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_PEG Ab_PEG_Boc Ab-PEG-Boc Conjugate (Stable Amide Bond) Activated_PEG->Ab_PEG_Boc Conjugation Antibody Antibody (with Lysine -NH2) Antibody->Ab_PEG_Boc Final_Conjugate Final Ab-PEG-NH2 Conjugate (Ready for further labeling) Ab_PEG_Boc->Final_Conjugate Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Final_Conjugate

Caption: Chemical reaction pathway for the two-stage antibody labeling.

References

Troubleshooting & Optimization

Technical Support Center: Amino-PEG36-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of Amino-PEG36-Boc.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete deprotection is a common issue that can arise from several factors. The most frequent causes include:

  • Insufficient Acid Strength or Concentration: The tert-butyloxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be enough for the complete removal of the Boc group.[1][3][4] While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1][3][5]

  • Steric Hindrance: The long and bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, which slows down the reaction rate.[1][4][5]

  • Solvent Issues: The chosen solvent must effectively dissolve both the this compound conjugate and the acid. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1][4][5]

Q2: How can I improve the yield of my Boc deprotection reaction?

If you are experiencing incomplete deprotection, consider the following troubleshooting steps:

  • Increase Acid Concentration: A common starting point is 20-50% (v/v) TFA in DCM.[2][6][7] If the reaction is sluggish, you can increase the TFA concentration.[3][7]

  • Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC or LC-MS and extend the reaction time accordingly.[4][5] Typical reaction times range from 30 minutes to a few hours.[8]

  • Consider a Stronger Acid System: If increasing the TFA concentration and reaction time is not effective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[1][3][4]

  • Optimize Temperature: Most deprotections are carried out at 0°C to room temperature.[6][8] Gentle heating to around 40°C may improve the reaction rate, but be cautious of potential degradation of your molecule.[5]

Q3: I'm observing unexpected side products after deprotection. What could be the cause?

The formation of side products during Boc deprotection is often due to the generation of a reactive tert-butyl carbocation.[1] This cation can alkylate nucleophilic residues in your molecule, leading to undesired modifications.[5][7]

To minimize these side reactions, it is highly recommended to add "scavengers" to the reaction mixture.[1] These scavengers react with and neutralize the tert-butyl carbocation.[1] Common scavengers include:

Q4: My target molecule is sensitive to strong acids. Are there milder conditions for Boc deprotection?

Yes, if your molecule contains other acid-labile groups, you can try using milder acidic conditions. Using a lower concentration of TFA or switching to an alternative acid like HCl in dioxane or ethyl acetate (B1210297) may be effective.[2] Be aware that milder conditions may require longer reaction times.[2] For instance, one user reported that HCl in ethyl acetate achieved complete deprotection without ester bond cleavage over 6 hours, whereas TFA in DCM resulted in a 10-20% loss of their ester bonds.[9]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection of PEGylated Amines
ReagentConcentrationSolventTypical TimeTemperatureReference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temperature[6][8][10]
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 16 hoursRoom Temperature[10]
Table 2: Troubleshooting Guide for Incomplete Boc Deprotection
SymptomPossible CauseRecommended Solution
Starting material remains after reactionInsufficient acid strength/concentrationIncrease TFA concentration (e.g., from 20% to 50% in DCM).[3][7]
Inadequate reaction timeExtend reaction time and monitor by TLC/LC-MS.[4][5]
Low reaction temperatureAllow the reaction to warm to room temperature or gently heat to ~40°C.[5]
Steric hindranceUse a stronger acid system like 4M HCl in 1,4-dioxane.[1][4]
Poor solubilityEnsure the solvent fully dissolves the PEG-linker conjugate and the acid.[1][4]
Presence of side products (+56 Da)Alkylation by tert-butyl cationAdd a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[5][6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a general procedure for the removal of the Boc protecting group from this compound in a solution phase.

  • Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2][4]

  • Cooling: Cool the solution to 0°C using an ice bath.[2][8]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[2][6] If the substrate contains acid-sensitive groups, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4][6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[2][8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][7] The disappearance of the tert-butyl proton signal at ~1.4 ppm in ¹H NMR indicates deprotection.[8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2][7]

    • To ensure the removal of residual TFA, add toluene (B28343) to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[4][6] The resulting product is the TFA salt of the deprotected amine.[6]

    • (Optional Neutralization): To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This protocol provides an alternative for substrates that are sensitive to TFA or for more challenging deprotections.

  • Dissolution: Dissolve the Boc-protected this compound in a minimal amount of anhydrous 1,4-dioxane.[10]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.[4][10]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[4]

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[4]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction Conditions cluster_monitoring Monitoring cluster_workup Work-up cluster_product Product start Boc-NH-PEG36 dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add 20-50% TFA (+/- Scavenger) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC / LC-MS react->monitor concentrate Concentrate monitor->concentrate co_evaporate Co-evaporate with Toluene (3x) concentrate->co_evaporate product H3N+-PEG36 (TFA Salt) co_evaporate->product

Caption: Experimental workflow for the Boc deprotection of this compound using TFA.

Troubleshooting_Incomplete_Deprotection cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome start Incomplete Deprotection Observed (TLC/LC-MS) cause1 Insufficient Acid Concentration? start->cause1 Check cause2 Inadequate Reaction Time? start->cause2 Check cause3 Steric Hindrance? start->cause3 Check solution1 Increase TFA (e.g., to 50%) cause1->solution1 If yes solution2 Extend Reaction Time (Monitor closely) cause2->solution2 If yes solution3 Use Stronger Acid (e.g., 4M HCl/Dioxane) cause3->solution3 If yes outcome Complete Deprotection solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Side_Reaction_Prevention cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_prevention Prevention boc_peg Boc-NH-PEG36 deprotected_peg H2N-PEG36 boc_peg->deprotected_peg + H+ tbutyl_cation tert-Butyl Cation (Reactive) boc_peg->tbutyl_cation + H+ alkylated_product Alkylated Side Product tbutyl_cation->alkylated_product neutralized_cation Neutralized Cation tbutyl_cation->neutralized_cation nucleophile Nucleophilic Residue (on target molecule) nucleophile->alkylated_product scavenger Scavenger (e.g., TIS) scavenger->neutralized_cation Traps

Caption: Mechanism of side reaction during Boc deprotection and its prevention using scavengers.

References

Technical Support Center: Optimizing Amino-PEG36-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and success of Amino-PEG36-Boc coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2] It contains a primary amine at one end, which is protected by a tert-butyloxycarbonyl (Boc) group, and a carboxylic acid at the other end. The 36-unit PEG chain enhances the hydrophilicity and biocompatibility of molecules it's attached to, making it a valuable tool in bioconjugation, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3][4] The Boc group allows for a controlled, stepwise conjugation strategy.[2]

Q2: What are the recommended storage conditions for this compound?

To maintain its integrity, this compound should be stored at -20°C in a dry, dark environment to protect it from moisture and light.[2] Before use, it is critical to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[2]

Q3: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and chloroform.[2] It is also very soluble in water. For reactions, it is advisable to use anhydrous solvents to maintain the integrity of the molecule.[2]

Q4: How can I confirm the removal of the Boc protecting group?

The removal of the Boc group can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR.[1][5] A successful deprotection will result in a mass loss corresponding to the Boc group (100.12 Da) as observed by mass spectrometry.[6]

Troubleshooting Guide

Issue 1: Low or No Yield in Coupling Reaction

Low yields are a common challenge in PEGylation reactions.[2] Several factors can contribute to this issue.

Potential Cause Recommended Solution
Suboptimal Reaction pH For coupling reactions involving NHS esters, the optimal pH is typically between 7.2 and 8.5 to ensure the primary amine is deprotonated and nucleophilic.[2][7] For carboxyl-amine coupling using EDC/NHS, the activation step is often best performed at a pH of 4.5-6.0.[1][3]
Hydrolysis of Reagents NHS esters are prone to hydrolysis, especially in aqueous buffers at higher pH.[2][7] It is crucial to use freshly prepared solutions of activated molecules.[2]
Inactive Coupling Agents Reagents like EDC and NHS are moisture-sensitive.[2] Ensure they are fresh and have been stored properly.
Insufficient Molar Ratio To drive the reaction to completion, consider using a molar excess of the this compound linker relative to the substrate, with a common starting point being 1.5 to 5 equivalents.[3] For protein conjugations, a 10 to 20-fold molar excess of the PEG linker is often used.[1]
Steric Hindrance The bulky nature of the PEG chain can slow down the reaction.[2][3] Increasing the reaction time or gently heating the reaction to 40-50°C may improve the yield.[3] Using a more polar aprotic solvent like DMF or DMSO can also enhance solubility and reaction kinetics.[3]
Issue 2: Incomplete Boc Deprotection

Incomplete removal of the Boc group is another frequent problem that leads to failed coupling reactions.

Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration The rate of Boc cleavage depends on the acid concentration. If the reaction is incomplete, consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) from 20% to 50%.[2][5]
Inadequate Reaction Time Deprotection is a kinetic process. Monitor the reaction's progress using TLC or LC-MS to ensure it goes to completion.[2] Longer reaction times may be necessary for some substrates.[2]
Acid-Sensitive Target Molecule If your molecule is sensitive to strong acids like TFA, milder conditions can be employed. For example, HCl in ethyl acetate (B1210297) can achieve deprotection, although it may require a longer reaction time.[2]
Issue 3: Side Reactions and Product Impurities

Side reactions can lead to a complex mixture of products, making purification difficult.

Potential Cause Recommended Solution
Alkylation of Nucleophilic Residues During Boc deprotection, a reactive tert-butyl cation is generated, which can alkylate sensitive amino acid residues.[3] The addition of scavengers like triisopropylsilane (B1312306) (TIS) to the deprotection cocktail can mitigate this side reaction.[5][6]
Di-PEGylation or Cross-linking If the molecule you are conjugating has multiple reactive sites, you may observe multiple PEG chains attached.[3] To minimize this, use a lower molar ratio of the PEG linker to your target molecule.[3]
Reaction with Unintended Functional Groups Depending on the coupling chemistry, side reactions with other nucleophilic groups can occur.[3] Consider protecting other reactive functional groups on your molecule with protecting groups that are orthogonal to the Boc group.[3]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Cooling: Cool the solution to 0°C using an ice bath.[2]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, co-evaporate the residue with toluene.[2] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[2]

Protocol 2: EDC/NHS Coupling of Deprotected Amino-PEG36 to a Carboxylic Acid

This protocol details the coupling of the deprotected Amino-PEG36-amine to a molecule containing a carboxylic acid.

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).[1] Add a 5 to 10-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.[1]

  • Preparation of Amine Solution: If using the TFA salt from the deprotection step, neutralize it by adding 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[2]

  • Conjugation: Add the activated NHS ester solution to the deprotected and neutralized Amino-PEG36-amine solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or overnight.[2] The reaction should be conducted under an inert atmosphere.[2]

  • Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product.[2]

  • Purification: Upon completion, purify the reaction mixture using an appropriate method such as reverse-phase HPLC to isolate the final conjugate.[2][8]

Visualizing the Workflow

experimental_workflow cluster_deprotection Boc Deprotection cluster_coupling EDC/NHS Coupling start This compound in DCM add_tfa Add 20-50% TFA in DCM at 0°C start->add_tfa react_deprotect Stir at RT (1-2 hours) add_tfa->react_deprotect workup Evaporate & Co-evaporate with Toluene react_deprotect->workup product_deprotect H₂N-PEG36-COOH (TFA Salt) workup->product_deprotect conjugate Add Deprotected PEG-Amine & Base (DIPEA) product_deprotect->conjugate To Coupling Reaction start_coupling Target Molecule (-COOH) activate Add EDC/NHS (pH 4.5-6.0) start_coupling->activate activated_intermediate NHS-Ester Intermediate activate->activated_intermediate activated_intermediate->conjugate react_coupling Stir at RT (4-12 hours) conjugate->react_coupling final_product Final Conjugate react_coupling->final_product troubleshooting_logic start Low Coupling Yield? check_ph Is pH optimal (7.2-8.5 for NHS ester)? start->check_ph Yes check_reagents Are reagents fresh & stored correctly? start->check_reagents No check_ph->check_reagents Yes adjust_ph Adjust pH check_ph->adjust_ph No check_deprotection Was Boc deprotection complete? check_reagents->check_deprotection Yes use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No verify_deprotection Verify deprotection (LC-MS) check_deprotection->verify_deprotection No increase_ratio Consider increasing molar ratio of PEG check_deprotection->increase_ratio Yes increase_time Consider increasing reaction time increase_ratio->increase_time

References

preventing aggregation with Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG36-Boc. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively utilize this versatile linker for preventing molecular aggregation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent aggregation?

A: this compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1] It is "heterobifunctional," typically featuring a Boc-protected amine at one end and a reactive group (like a carboxylic acid) at the other, connected by a hydrophilic 36-unit PEG chain.[2][3]

It does not prevent aggregation by simply being mixed into a solution. Instead, it must be covalently attached to your molecule of interest (e.g., a protein) in a process called PEGylation .[4][5][6] Once attached, the long, flexible, and hydrophilic PEG chain prevents aggregation through two primary mechanisms:

  • Steric Hindrance: The PEG chain creates a physical, flexible shield that prevents other molecules from getting close enough to interact and form aggregates.[7][8][9]

  • Hydrophilic Shielding: The PEG chain attracts and organizes water molecules, forming a hydration layer around the molecule. This can mask hydrophobic patches on a protein's surface that are often a primary cause of aggregation.[8][9][10]

Q2: What are the main chemical reactions involved in using this compound?

A: Using a typical Boc-NH-PEG36-COOH linker involves a two-stage process:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a protecting group on the terminal amine. It is stable under many conditions but must be removed to reveal the reactive primary amine. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).[2][11][12]

  • Amine Coupling: Once one end of the linker is deprotected or the other end is activated, it can be coupled to the target molecule. For example, the carboxylic acid end can be activated using carbodiimide (B86325) chemistry (EDC/NHS) to react with primary amines (e.g., lysine (B10760008) residues) on a protein, forming a stable amide bond.[2][4]

Q3: What are the recommended storage and handling conditions for this compound?

A: To ensure stability and reactivity, the compound should be stored at -20°C in a dry, light-protected environment.[13] Before use, it is critical to allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the vial, which can hydrolyze the compound and reduce its reactivity.[13][14]

Q4: Does the size of the PEG chain matter for preventing aggregation?

A: Yes, the molecular weight of the PEG chain can significantly impact aggregation. A study on Granulocyte-Colony Stimulating Factor (G-CSF) showed that attaching a 20 kDa PEG chain could prevent protein precipitation by making the aggregates soluble and slowing the aggregation rate.[8][15] Even a smaller 5 kDa PEG provided a significant stability improvement.[15] The optimal PEG length can be protein-specific, but the long 36-unit chain of this compound is designed to offer substantial hydrophilic and steric shielding.[15][16]

Section 2: Troubleshooting Guides

Problem Area: Boc Deprotection

Q: My Boc deprotection reaction is incomplete or has failed. What went wrong?

A: This is a common issue usually related to the reaction conditions.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The Boc group is stable and requires strong acidic conditions for efficient removal.[17]

    • Solution: Ensure you are using an adequate concentration of trifluoroacetic acid (TFA); a solution of 20-50% (v/v) in an anhydrous solvent like dichloromethane (B109758) (DCM) is standard.[12][17] If the reaction is still slow, consider using 4M HCl in dioxane for substrates that are resistant to TFA.[17]

  • Possible Cause 2: Inadequate Reaction Time. Deprotection is not instantaneous.

    • Solution: Monitor the reaction's progress using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Allow the reaction to stir at room temperature for 1-2 hours or until the starting material is no longer detected.[11][17]

  • Possible Cause 3: Presence of Moisture. Water can interfere with the reaction.

    • Solution: Use anhydrous solvents (e.g., anhydrous DCM) for the reaction.[13]

Problem Area: PEGylation Reaction & Aggregation

Q: My protein aggregated as soon as I added the activated this compound linker. How can I fix this?

A: Immediate aggregation often points to issues with reaction setup or protein stability.

  • Possible Cause 1: Organic Solvent Shock. The linker is often dissolved in an organic solvent (e.g., DMSO, DMF), which can denature the protein if the final concentration is too high.[17]

    • Solution: Keep the final concentration of the organic co-solvent below 10% (v/v) of the total reaction volume.[17] Add the linker solution slowly and dropwise to the protein solution while gently stirring to allow for gradual mixing.[17]

  • Possible Cause 2: Suboptimal Reaction Buffer. The pH, temperature, or buffer composition may be destabilizing your protein.[7]

    • Solution: Systematically screen reaction conditions. Test a range of pH values (e.g., 6.0-8.0) and temperatures (e.g., 4°C vs. room temperature).[18] Lowering the temperature slows the reaction rate and can reduce aggregation.[7][18]

  • Possible Cause 3: High Protein or PEG Concentration. High concentrations increase the probability of intermolecular interactions that lead to aggregation.[7]

    • Solution: Reduce the protein concentration. Additionally, evaluate different molar excess ratios of the PEG linker to the protein (e.g., 5:1, 10:1, 20:1) to find the optimal balance between conjugation efficiency and aggregation.[7]

Q: I'm observing intermolecular cross-linking and the formation of large aggregates. What is the cause?

A: This is a classic sign of unintended cross-linking, especially if your PEG reagent is not purely monofunctional.

  • Possible Cause: Use of a Homobifunctional Reagent. If your PEG linker has reactive groups at both ends (homobifunctional), it can act as a bridge, physically linking multiple protein molecules together, which inevitably leads to aggregation.[7][15]

    • Solution: Ensure you are using a monofunctional or heterobifunctional PEG reagent where only one end is designed to react with the protein under the chosen conditions. If aggregation persists, controlling the reaction rate by lowering the temperature or adding the PEG reagent stepwise can favor the desired intramolecular modification.[7]

Problem Area: Analysis and Purification

Q: I cannot resolve my PEGylated protein from the free, unreacted PEG linker using Size Exclusion Chromatography (SEC). Why is this happening?

A: This is a common limitation of SEC for PEGylated molecules.

  • Possible Cause: Insufficient Difference in Hydrodynamic Radii. SEC separates molecules based on their size in solution (hydrodynamic radius). If the free PEG linker is large and the protein is relatively small, their sizes may be too similar for the SEC column to resolve, leading to co-elution.[19] The broadness of the free PEG peak can also contribute to this overlap.[19]

    • Solution: Consider an alternative chromatography method. Reversed-Phase Chromatography (RPC) or Ion-Exchange Chromatography (IEC) often provide superior resolution.[19] PEGylation significantly alters a protein's hydrophobicity, making RPC a powerful alternative for separating the PEGylated conjugate, unconjugated protein, and free PEG.[19]

Section 3: Quantitative Data Summary

The success of your experiments depends on carefully optimized parameters. The tables below provide representative starting points based on established protocols.

Table 1: Representative Conditions for Acid-Catalyzed Boc Deprotection

Acidic Reagent Concentration (v/v) Solvent Temperature Time (min) Typical Purity (%) Reference(s)
Trifluoroacetic Acid (TFA) 20-50% Dichloromethane (DCM) 0°C to Room Temp 30 - 120 >95% [12]
Trifluoroacetic Acid (TFA) 50% Dichloromethane (DCM) Room Temp 5 - 60 >95% [11][12]

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | ~60 | >90% |[11] |

Table 2: Key Parameters to Screen for Minimizing Aggregation During PEGylation

Parameter Range to Test Rationale Reference(s)
pH 6.0, 7.0, 7.4, 8.0 Protein stability is highly pH-dependent. Suboptimal pH can expose hydrophobic regions, promoting aggregation. [18]
Temperature 4°C, Room Temp (~22°C) Lowering the temperature slows the reaction rate, which can reduce aggregation and favor controlled conjugation. [7][18]
PEG:Protein Molar Ratio 5:1, 10:1, 20:1, 50:1 A high excess of PEG can sometimes increase aggregation. An optimal ratio maximizes modification while minimizing side reactions. [7]
Protein Concentration 1 mg/mL, 5 mg/mL, 10 mg/mL Higher concentrations increase the likelihood of intermolecular interactions. [7]

| Stabilizing Excipients | Arginine (50-100 mM), Sucrose (5-10% w/v), Polysorbate 20 (0.01-0.05% v/v) | These additives can improve protein stability or suppress non-specific protein-protein interactions. |[7][18][20] |

Section 4: Experimental Protocols

Protocol 1: Boc Deprotection of Boc-NH-PEG36-COOH

This protocol describes the standard procedure for removing the Boc protecting group to yield the free amine as a TFA salt.

Materials:

  • Boc-NH-PEG36-COOH

  • Anhydrous Dichloromethane (DCM)[13]

  • Trifluoroacetic acid (TFA)[11]

  • Triisopropylsilane (TIS) (Optional, as a scavenger)[12]

  • Round-bottom flask, magnetic stirrer, ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-NH-PEG36-COOH in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.2 M under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Cooling: Cool the solution to 0°C using an ice bath.[12]

  • Acid Addition: Slowly add TFA dropwise to the cooled solution to achieve a final concentration of 20-50% (v/v).[12] If your target molecule contains other acid-sensitive groups, consider adding a scavenger like TIS (2.5-5% v/v).[12]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.[12]

  • Monitoring: Check for the disappearance of the starting material using TLC or LC-MS. The deprotected amine product is more polar and will have a lower Rf value on a normal-phase TLC plate.[11]

  • Workup: Once the reaction is complete, remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator.[11]

  • TFA Removal: To ensure all residual TFA is removed, perform co-evaporation by adding toluene (B28343) (e.g., 3 x 10 mL) and evaporating under reduced pressure after each addition.[12] The final product is the deprotected amine as its TFA salt.

Protocol 2: Conjugation of a Carboxy-PEG Linker to a Protein via EDC/NHS Chemistry

This protocol provides a general method for attaching a PEG linker with a terminal carboxylic acid to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Deprotected NH2-PEG36-COOH (or other carboxyl-terminated PEG)

  • Target protein

  • Amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; 0.1 M PBS, pH 7.2-8.0 for conjugation)[2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]

  • N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve the target protein in an amine-free conjugation buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[14]

  • Activation of PEG Carboxyl Group:

    • In a separate tube, dissolve the carboxyl-terminated PEG linker in an activation buffer (e.g., MES buffer, pH 4.5-6.0).

    • Add a 5 to 10-fold molar excess of NHS (or Sulfo-NHS) over the PEG linker.[2]

    • Add a 5 to 10-fold molar excess of EDC over the PEG linker.[2]

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS-ester intermediate.[2][4]

  • Conjugation:

    • Immediately add the freshly activated PEG-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the PEG linker over the protein is a common starting point.[2]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. The primary amines in Tris will react with and consume any remaining activated PEG-NHS esters.[4]

  • Purification: Remove excess PEG reagent and byproducts to purify the PEGylated protein conjugate. Size exclusion chromatography (SEC) is commonly used for this step.[4]

  • Analysis: Characterize the purified conjugate using techniques like SDS-PAGE (to observe the shift in molecular weight), SEC, and Mass Spectrometry to confirm the degree of PEGylation.[19][21]

Section 5: Visual Guides and Workflows

The following diagrams illustrate key concepts and workflows for using this compound.

Aggregation_Prevention cluster_0 Before PEGylation cluster_1 After PEGylation P1 Protein P2 Protein P1->P2 Aggregation P3 Protein P2->P3 Aggregation PEG_P1 PEGylated Protein PEG_P2 PEGylated Protein shield1->shield2 Steric Hindrance

Caption: Mechanism of aggregation prevention by PEGylation.

Experimental_Workflow start Start: Boc-NH-PEG36-COOH deprotect 1. Boc Deprotection (TFA in DCM) start->deprotect deprotected_peg Deprotected Linker (NH2-PEG36-COOH) deprotect->deprotected_peg activate 2. Activate Carboxyl (EDC / NHS) deprotected_peg->activate activated_peg Activated Linker (NH2-PEG36-NHS) activate->activated_peg conjugate 3. Conjugate to Protein (pH 7.2-8.0) activated_peg->conjugate quench 4. Quench Reaction (e.g., Tris buffer) conjugate->quench purify 5. Purify Conjugate (e.g., SEC) quench->purify analyze 6. Analyze Product (SDS-PAGE, MS) purify->analyze final_product Final PEGylated Protein analyze->final_product

Caption: Experimental workflow for protein PEGylation.

Troubleshooting_Yield start Problem: Low Conjugation Yield q_buffer Does buffer contain primary amines (Tris)? start->q_buffer sol_buffer Solution: Switch to non-amine buffer (PBS, Borate, HEPES) q_buffer->sol_buffer Yes q_ph Is reaction pH in optimal range (7.2-8.5)? q_buffer->q_ph No sol_ph_low Solution: Increase pH. Amine is protonated. q_ph->sol_ph_low No, < 7.2 sol_ph_high Solution: Decrease pH. NHS-ester is hydrolyzing. q_ph->sol_ph_high No, > 8.5 q_reagents Are reagents fresh? (esp. EDC/NHS) q_ph->q_reagents Yes sol_reagents Solution: Use fresh reagents. Prepare immediately before use. q_reagents->sol_reagents No check_ratio Consider increasing molar ratio of PEG linker. q_reagents->check_ratio Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with Amino-PEG36-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a long polyethylene (B3416737) glycol (PEG) chain with 36 repeating units, which enhances aqueous solubility and provides a flexible spacer.[1][2] One end of the linker has a primary amine group, while the other end has a tert-butyloxycarbonyl (Boc) protected amine.[1] This structure allows for controlled, sequential reactions. The free amine can be conjugated to a molecule of interest, and the Boc-protected amine can be deprotected later for further modification.[3] Its primary applications are in bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5]

Q2: How should I store and handle this compound to prevent degradation?

To ensure its integrity, this compound should be stored at -20°C in a desiccated environment, protected from moisture and light.[1][2][4] Before use, it is crucial to allow the vial to warm to room temperature before opening. This prevents condensation of moisture, which can hydrolyze the reagent.[1][6] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[6]

Q3: In which solvents is this compound soluble?

This compound is soluble in water and many organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dichloromethane (B109758) (DCM), and chloroform.[2][4][6] It is less soluble in alcohols and toluene (B28343) and generally insoluble in ether.[4][6]

Q4: How is the Boc protecting group removed?

The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions.[2] It is typically removed using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] The reaction is usually fast and can be performed at room temperature.[6] A stronger acid system, such as 4M HCl in dioxane, can also be used.[7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low Yield or No Conjugation

Symptom: You observe a low yield of your desired PEGylated product or no product formation at all.

Potential Cause Troubleshooting Steps
Inactive Reagents Ensure your this compound and other coupling reagents (e.g., EDC, NHS) are fresh and have been stored correctly.[1][7] Use freshly prepared solutions of activated molecules, as they can be sensitive to hydrolysis.[7]
Incorrect Reaction pH The optimal pH is critical for efficient coupling. For NHS ester reactions with primary amines, a pH of 7-9 is typically optimal.[1] For EDC/NHS chemistry to couple an amine to a carboxylic acid, a pH of 4.5-5.5 is often used for the activation step, followed by raising the pH for the coupling step.[1]
Insufficient Molar Ratio To drive the reaction to completion, use a molar excess of the this compound linker relative to your substrate. A starting point of 1.5 to 5 equivalents is common.[1]
Hydrolysis of Activated Esters If using NHS esters, perform the reaction in a non-amine-containing buffer and use the activated PEG reagent immediately after preparation.[1] Hydrolysis of the ester can compete with the desired amine coupling, leading to low yields.[1]
Steric Hindrance The long PEG chain can sometimes cause steric hindrance.[1] Consider optimizing the reaction temperature (gentle heating to 40-50°C may help) or using a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction kinetics.[1]
Issue 2: Side Reactions During Boc Deprotection

Symptom: After the Boc deprotection step, you observe unexpected masses in your LC-MS analysis, such as your product plus 56 Da.

Potential Cause Troubleshooting Steps
Alkylation by t-butyl Cations The acidic conditions for Boc deprotection generate a reactive tert-butyl cation.[1] This cation can alkylate sensitive, electron-rich amino acid residues like tryptophan, methionine, or cysteine.[1][3] To prevent this, include "scavengers" in your deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, which trap the tert-butyl cation.[3] A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v).[1]
Cleavage of Other Acid-Sensitive Groups The strong acidic conditions (e.g., using TFA) can inadvertently remove other acid-labile protecting groups present in your molecule.[1] If this occurs, consider using a milder deprotection method or protecting sensitive groups with orthogonal protecting groups that are stable to acid.
Issue 3: Incomplete Boc Deprotection

Symptom: Your analytical data (e.g., HPLC, LC-MS) shows a significant amount of the Boc-protected starting material remaining after the deprotection reaction.

Potential Cause Troubleshooting Steps
Insufficient Acid Strength/Concentration The rate of Boc cleavage is dependent on the acid concentration.[7] If the reaction is slow or incomplete, increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1][7] Alternatively, a stronger acid system like 4M HCl in dioxane can be used.[7]
Inadequate Reaction Time Deprotection is a kinetic process. Ensure sufficient reaction time by monitoring the reaction's progress using TLC or LC-MS.[7] For sterically hindered substrates, longer reaction times may be necessary.[7][8]
Poor Solubility The Boc-protected compound must be fully dissolved in the reaction solvent for efficient deprotection.[8] Anhydrous DCM is a common and effective choice.[7] If solubility is an issue, consider alternative solvent systems.[8]
Low Temperature While many Boc deprotections proceed at room temperature, substrates with significant steric hindrance may require gentle heating to proceed at a reasonable rate.[8][9]
Issue 4: Multiple PEGylations or Off-Target Conjugation

Symptom: You observe multiple PEGylated species in your product, or the PEG linker has attached to an unintended site on your target molecule.

Potential Cause Troubleshooting Steps
Multiple Reactive Sites If your target molecule has multiple reactive sites (e.g., multiple lysine (B10760008) residues), you may get multiple PEG chains attached.[1][3] To minimize this, use a lower molar ratio of the PEG linker to the target molecule.[1]
Reaction with Unintended Groups The primary amine of the PEG linker is a nucleophile and can react with various electrophilic sites.[3] The reactivity of different nucleophilic groups is highly dependent on the pH of the reaction buffer.[3] Carefully control the pH to favor conjugation at the desired site.
Cross-linking If the starting this compound material is not purely monofunctional, it can lead to the cross-linking of molecules.[3] Ensure you are using a high-purity reagent. Purity can be assessed by HPLC or NMR.[2]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling

This protocol describes the coupling of the free amine of this compound to a carboxylic acid-containing molecule.

  • Activation: Dissolve your carboxylic acid-containing molecule (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).[1]

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[1]

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.[1]

  • Coupling: Dissolve this compound (1.5 equivalents) in the same solvent.[1]

  • Add the this compound solution to the activated carboxylic acid mixture.[1]

  • Stir the reaction at room temperature for 2 hours or overnight at 4°C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the conjugate using an appropriate method such as HPLC or size-exclusion chromatography.[2]

Protocol 2: General Procedure for Boc-Deprotection with TFA

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

  • Reaction Setup: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M and cool the solution to 0°C in an ice bath.[1]

  • Deprotection Cocktail: Prepare a deprotection cocktail. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger for the tert-butyl cations.[1]

  • Deprotection Reaction: Add the deprotection cocktail to the solution of the Boc-protected compound. A common final TFA concentration is 20-50% (v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.[1]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product will be the amine as its TFA salt.[1] To remove residual TFA, co-evaporate the residue with toluene.[7]

Visualizations

experimental_workflow cluster_coupling Coupling Reaction cluster_deprotection Boc Deprotection cluster_purification Purification & Analysis A Carboxylic Acid Molecule C EDC/NHS Activation A->C B This compound D Boc-Protected PEG Conjugate B->D C->D Coupling E Boc-Protected PEG Conjugate G Final Deprotected PEG Conjugate E->G Deprotection F TFA / Scavengers F->G H Final Deprotected PEG Conjugate I Purification (HPLC/SEC) H->I J Analysis (LC-MS/NMR) I->J K Pure Final Product J->K

Caption: General workflow for conjugation and deprotection using this compound.

troubleshooting_deprotection cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Boc Deprotection Reaction check Reaction Complete? start->check incomplete Incomplete Reaction check->incomplete No side_products Side Products Observed check->side_products Yes, but... success Proceed to Work-up check->success Yes inc_acid Increase Acid Concentration incomplete->inc_acid inc_time Increase Reaction Time incomplete->inc_time inc_temp Increase Temperature incomplete->inc_temp check_sol Check Solubility incomplete->check_sol add_scav Add Scavengers (e.g., TIS) side_products->add_scav use_milder Use Milder Conditions side_products->use_milder inc_acid->start inc_time->start inc_temp->start check_sol->start add_scav->start use_milder->start

Caption: Troubleshooting logic for Boc deprotection side reactions.

References

Technical Support Center: Purification of Amino-PEG36-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Amino-PEG36-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable linker molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The primary methods for purifying this compound and similar PEGylated small molecules are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).[1] RP-HPLC separates molecules based on their hydrophobicity, while SEC separates them based on their size.[1] The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What is the purpose of the Boc protecting group, and how does it affect purification?

A2: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the primary amine, preventing it from reacting during conjugation reactions.[2][3] This protecting group increases the hydrophobicity of the molecule, which influences its retention time in RP-HPLC.[1] The successful removal of the Boc group (deprotection) is a critical step that is often monitored by chromatography.[1]

Q3: Why is my this compound conjugate showing a broad peak during RP-HPLC?

A3: Broad peaks in RP-HPLC of PEGylated compounds can be attributed to the polydispersity of the PEG chain.[4] While this compound is a discrete PEG linker, impurities with different PEG chain lengths can lead to peak broadening.[1] Additionally, interactions of the basic amine group (if deprotected) with residual silanols on the silica-based column can cause peak tailing.[1]

Q4: Can I use normal-phase chromatography for purifying this compound?

A4: While possible, normal-phase chromatography is generally less preferred for highly polar molecules like PEGs. These compounds often require highly polar mobile phases for elution, which can lead to poor separation and streaking on the column.[1][5] RP-HPLC is typically a more robust and reproducible method for these types of molecules.[1][2]

Q5: How can I remove unreacted starting materials from my final product?

A5: RP-HPLC is highly effective at separating the final this compound conjugate from unreacted starting materials due to differences in their polarity and retention times.[1][2] Developing a suitable gradient elution method is key to achieving good resolution.[1][2]

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue Possible Cause Recommendation
Low Recovery Poor Solubility: The conjugate may be precipitating on the column if the mobile phase composition is not optimal.[1]- Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent.[1]- Adjust the initial mobile phase to have a higher organic content if solubility is an issue.
Product Degradation: Harsh pH conditions (e.g., strong acids like TFA) can potentially degrade the conjugate.[1]- Minimize the exposure of the purified fractions to harsh pH by neutralizing them shortly after collection.[1]- Explore alternative mobile phase additives if the compound is particularly labile.[1]
Poor Separation Inappropriate Gradient: The elution gradient may be too steep, causing co-elution of the product and impurities.- Optimize the gradient by making it shallower to improve resolution between closely eluting peaks.[6]
Column Overload: Injecting too much sample can lead to peak broadening and poor separation.- Reduce the sample load. For preparative runs, perform multiple smaller injections.
Peak Tailing Secondary Interactions: The free amine (if deprotected) can interact with residual silanols on the C18 column.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%).
Incomplete Deprotection Reaction Inefficiency: The Boc deprotection reaction may not have gone to completion.- Before purification, ensure the deprotection reaction has gone to completion by monitoring with analytical HPLC or LC-MS.[1]- If deprotection is incomplete, the purification will need to separate the Boc-protected and deprotected species, which can be achieved with a well-optimized RP-HPLC gradient.[1]
Size-Exclusion Chromatography (SEC)
Issue Possible Cause Recommendation
Poor Separation Inappropriate Column Choice: The pore size of the column is not suitable for the molecular weight range of the sample and impurities.[7]- Select a column with a suitable pore size that allows for the separation of the this compound conjugate from both larger and smaller impurities.[7]
Sample Volume Too Large: An excessive sample volume can lead to decreased resolution.[7]- The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[6]
Low Recovery Non-specific Binding: The conjugate may be interacting with the column matrix.[7]- Ensure the column is thoroughly equilibrated with the mobile phase.[6]- Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[6]
Protein Precipitation: The conjugate may not be soluble in the chosen mobile phase.[7]- Check the solubility of your conjugate in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general guideline for the purification of this compound conjugates. Optimization of the gradient and other parameters will be necessary for specific applications.[2]

System Preparation:

  • Column: C18 stationary phase (e.g., 10 µm particle size, 19 x 250 mm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1][2]

  • Flow Rate: 20 mL/min.[1]

  • Detection: UV at 214 nm and 280 nm.[1]

Sample Preparation:

  • Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO).[1]

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.[1]

Purification:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[1]

  • Inject the prepared sample onto the column.[1]

  • Run a linear gradient to elute the compound. An example gradient is: 5% to 60% B over 30 minutes.[1]

  • Monitor the chromatogram and collect fractions corresponding to the desired product peak.[1]

Post-Purification:

  • Analyze the collected fractions for purity using analytical RP-HPLC.[1]

  • Pool the pure fractions.[1]

  • Remove the solvent, typically by lyophilization, to obtain the purified product.[1]

Protocol 2: Size-Exclusion Chromatography (SEC) Purification

This protocol is suitable for removing impurities that are significantly different in size from the this compound conjugate.[1]

System Preparation:

  • Column: SEC column with an appropriate molecular weight range (e.g., suitable for separating molecules in the range of 100 - 5000 Da).[1]

  • Mobile Phase: A buffer in which the sample is stable and soluble (e.g., Phosphate-Buffered Saline (PBS) or an aqueous solution with a suitable salt concentration).[1]

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale, and can be scaled up for preparative columns.[1]

Sample Preparation:

  • Dissolve the crude conjugate in the SEC mobile phase.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[8]

Purification:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Inject the sample onto the column.

  • Elute with the mobile phase isocratically.

  • Collect fractions based on the UV chromatogram.

Post-Purification:

  • Analyze the purity of the collected fractions by analytical HPLC.[8]

  • Pool the pure fractions.[8]

  • If necessary, desalt the pooled fractions and lyophilize to obtain the final product.

Visualizations

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: Workflow for RP-HPLC Purification.

Troubleshooting_Flowchart start Purification Issue q1 Broad or Tailing Peaks? start->q1 a1_yes Check for Column Interactions - Add competing base (TEA) - Check for PEG polydispersity q1->a1_yes Yes q2 Poor Separation? q1->q2 No a1_yes->q2 a2_yes Optimize Gradient (shallower) Reduce Sample Load q2->a2_yes Yes q3 Low Recovery? q2->q3 No a2_yes->q3 a3_yes Check Sample Solubility Neutralize Fractions Post-Collection q3->a3_yes Yes end Successful Purification q3->end No a3_yes->end

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Stability of Amino-PEG36-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Amino-PEG36-Boc linkers in their experimental workflows. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling, conjugation, and deprotection of these valuable reagents.

Frequently Asked Questions (FAQs)

Q1: What is an this compound linker and what are its primary applications?

An this compound linker is a heterobifunctional molecule featuring a long polyethylene (B3416737) glycol (PEG) chain with 36 repeating ethylene (B1197577) oxide units. One terminus is functionalized with a primary amine, while the other end has a tert-butyloxycarbonyl (Boc) protected amine. The PEG chain enhances the solubility and in vivo circulation time of conjugated molecules, while the Boc group allows for controlled, stepwise bioconjugation reactions. These linkers are commonly used in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1]

Q2: What are the main stability concerns for this compound linkers?

The primary stability concerns involve both the Boc protecting group and the PEG chain itself. The Boc group is sensitive to acidic conditions, which can lead to premature deprotection. The PEG chain, while generally stable, can be susceptible to oxidative degradation.

Q3: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity of the linker, it is recommended to store it at -20°C in a dry environment, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. For reactions, using anhydrous solvents is advisable to preserve the molecule's integrity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Incomplete or Failed Boc Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction.

  • The subsequent conjugation step results in a low yield, indicating a lack of available primary amine groups.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration The cleavage of the Boc group is acid-catalyzed. If the reaction is incomplete, consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v). Alternatively, a stronger acid system like 4M HCl in dioxane can be used.
Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process. Ensure sufficient reaction time by monitoring the reaction's progress using TLC or LC-MS. Most deprotections are complete within 30 minutes to 2 hours at room temperature. If the reaction is sluggish, a slight increase in temperature may be considered, but with caution to avoid side reactions.
Poor Solubility of the Linker Ensure that the this compound linker is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative anhydrous solvents in which both the linker and the acid are soluble.
Issue 2: Observation of Unexpected Side Products After Boc Deprotection

Symptoms:

  • LC-MS or NMR analysis reveals the presence of species with unexpected molecular weights or chemical shifts.

  • The final product is difficult to purify.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Alkylation by Tert-butyl Cation The deprotection of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic residues (e.g., tryptophan, methionine) in your molecule. To prevent this, add a scavenger such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the deprotection cocktail.
Cleavage of Other Acid-Labile Groups The acidic conditions used for Boc deprotection can also cleave other acid-sensitive protecting groups on your molecule. If this is a concern, a milder deprotection method or an orthogonal protection strategy for other functional groups should be considered.
Issue 3: Low Yield During Conjugation Reactions

Symptoms:

  • Low yield of the desired conjugate after reacting the deprotected Amino-PEG36 linker with your molecule of interest.

  • Presence of unreacted starting materials.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Reaction pH The optimal pH for coupling a primary amine with an activated ester (e.g., NHS ester) is typically between 7.2 and 8.5. At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the NHS ester can hydrolyze rapidly.
Hydrolysis of Activated Species If you are using an activated ester for conjugation, it can be susceptible to hydrolysis in aqueous buffers. Prepare the activated ester solution immediately before use and ensure the reaction buffer does not contain primary amines (e.g., Tris) that can compete with your target molecule.
Insufficient Molar Ratio of Reactants To drive the conjugation reaction to completion, it is often necessary to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 5 equivalents of the Amino-PEG36 linker relative to your substrate.

Data Presentation: Linker Stability

The stability of the this compound linker is critically dependent on the integrity of both the Boc-protecting group and the PEG chain.

Table 1: Stability of the Boc Protecting Group

The Boc group is known for its stability in neutral and basic conditions and its lability in acidic environments. The rate of cleavage is highly dependent on the pH of the solution.

pH RangeStabilityConditions and Considerations
> 7 StableResistant to most basic and nucleophilic reagents.
4 - 7 Generally StableStable for short durations, but slow hydrolysis may occur over extended periods.
< 4 LabileRapidly cleaved, especially with strong acids (pH < 2).
Table 2: Stability of the PEG Chain

The polyethylene glycol (PEG) chain, composed of ether linkages, is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. The primary degradation pathway of concern is oxidation.

ConditionStability ConcernFactors Influencing Degradation
Aqueous Buffers (pH 4-9) Hydrolysis: Very StableThe ether bonds of the PEG backbone are highly resistant to hydrolysis in this pH range at ambient temperature.
Presence of Oxidizing Agents Oxidation: SusceptibleExposure to atmospheric oxygen, transition metals, or other oxidizing agents can lead to chain cleavage and the formation of aldehydes and carboxylic acids. This process can be accelerated by heat and light.[2][3][4]
Elevated Temperatures Thermal Degradation: SusceptibleHeating PEG in the presence of oxygen can accelerate oxidative degradation.[4][5]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a standard procedure for the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Triisopropylsilane (TIS) as a scavenger

  • Nitrogen or Argon gas

  • Round-bottom flask and magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v). If your substrate is sensitive to alkylation, add a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting deprotected amine will be a TFA salt.

Protocol 2: Assessment of Hydrolytic Stability

This protocol is designed to assess the stability of the this compound linker at different pH values.

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., pH 4, 7.4, 9)

  • Incubator set to a desired temperature (e.g., 37°C)

  • HPLC system for analysis

Procedure:

  • Prepare stock solutions of the this compound linker.

  • Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

  • Incubate the samples at the desired temperature.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots by HPLC to quantify the amount of intact linker remaining.

  • Plot the percentage of intact linker versus time for each pH condition to determine the degradation kinetics.

Visualizations

Boc Deprotection and Potential Side Reaction

Boc_Deprotection Boc_PEG Boc-NH-PEG-R Deprotected_PEG H3N+-PEG-R (Deprotected Linker) Boc_PEG->Deprotected_PEG  Deprotection Carbocation tert-Butyl Cation Boc_PEG->Carbocation  Generates H_plus H+ (Acid) Side_Product Alkylated Nucleophile Carbocation->Side_Product  Reacts with Nucleophile Nucleophile (e.g., Trp, Met)

Caption: Acid-catalyzed deprotection of the Boc group and potential side reaction with nucleophiles.

PEG Chain Oxidative Degradation Pathway

PEG_Oxidation PEG ---(CH2-CH2-O)n--- Radical PEG Radical PEG->Radical  Initiation Oxidants Oxidizing Agents (O2, Metal Ions) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + PEG Chain_Scission Chain Scission Hydroperoxide->Chain_Scission Degradation_Products Aldehydes, Carboxylic Acids Chain_Scission->Degradation_Products

Caption: Simplified pathway of oxidative degradation of the polyethylene glycol (PEG) chain.

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting Start Low Conjugation Yield Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Check_Reagents Are reagents fresh & handled correctly? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer Does buffer contain primary amines? Check_Reagents->Check_Buffer Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Change_Buffer Switch to non-amine buffer Check_Buffer->Change_Buffer Yes Success Yield Improved Check_Buffer->Success No Adjust_pH->Success Use_Fresh_Reagents->Success Change_Buffer->Success

Caption: Decision tree for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of Amino-PEG36-Boc during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a long-chain, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. The PEG chain enhances hydrophilicity and provides a flexible spacer, making it a versatile tool in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The Boc-protected amine allows for controlled, stepwise conjugation strategies.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, it should be stored at -20°C in a dry environment, protected from light and moisture.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[1][2] For long-term stability, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[2]

Q3: How stable is the Boc protecting group on this compound?

The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions.[1][3][4] It is generally stable at physiological pH. Thermal deprotection can occur at very high temperatures, but this is not a concern under typical experimental conditions.[1]

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (B109758) (DCM), and Chloroform. It is also very soluble in water. It is less soluble in Toluene (B28343) and Ethanol and insoluble in Diethyl Ether.[1] For reactions, it is recommended to use anhydrous solvents to maintain the integrity of the molecule.[1]

Troubleshooting Guides

This section addresses specific issues that users might encounter related to the hydrolysis of this compound.

Issue 1: Premature cleavage (hydrolysis) of the Boc group during storage or handling.

  • Possible Cause: Exposure to moisture or acidic conditions. The Boc group is sensitive to acid and can be hydrolyzed in the presence of water, especially under acidic pH.[3][5][6]

  • Solution:

    • Proper Storage: Always store this compound at -20°C in a desiccated, dark environment.[1][2]

    • Inert Atmosphere: For long-term storage, blanketing the vial with an inert gas like nitrogen or argon can prevent degradation from moisture and oxidation.[2]

    • Careful Handling: Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside.[1][2] Use anhydrous solvents for preparing stock solutions.[1]

Issue 2: Low yield in conjugation reaction due to suspected hydrolysis of this compound.

  • Possible Cause 1: The reaction buffer is acidic. Acidic conditions will lead to the deprotection of the Boc group, preventing the intended reaction.[7]

    • Solution: Ensure the reaction buffer pH is neutral or slightly basic for reactions not involving the Boc-protected amine. For reactions involving the deprotected amine, the subsequent conjugation step should be at an optimal pH for that specific reaction (e.g., pH 7.2-8.5 for NHS ester conjugations).[8][9]

  • Possible Cause 2: The this compound reagent has degraded due to improper storage.

    • Solution: Use a fresh vial of the reagent and ensure it has been stored according to the recommended conditions. To test the integrity of the reagent, you can perform a small-scale control reaction or analyze it using techniques like NMR or mass spectrometry.

Issue 3: Unexpected side products indicating partial deprotection of the Boc group.

  • Possible Cause: The reaction conditions are inadvertently acidic, or a reagent used is acidic in nature.

    • Solution: Carefully check the pH of all buffers and solutions used in the reaction. Be aware that some reagents can be acidic and might need to be neutralized or buffered. If possible, perform the reaction under an inert atmosphere to prevent the formation of acidic species from atmospheric components.

Quantitative Data Summary

pH RangeStability of Boc GroupRecommended Actions
< 4Highly LabileAvoid; will lead to rapid deprotection.
4 - 6Moderately StableUse with caution; slow hydrolysis may occur over time.
7 - 9StableOptimal range for reactions not requiring deprotection.[1][4]
> 9StableGenerally stable, but other parts of the molecule or reactants might be sensitive.

Experimental Protocols

Protocol 1: Handling and Preparation of this compound Stock Solution

This protocol describes the proper procedure for handling and preparing a stock solution of this compound to minimize the risk of hydrolysis.

  • Equilibration: Remove the vial of this compound from the -20°C freezer and allow it to sit at room temperature for at least 20-30 minutes before opening. This prevents moisture from condensing on the cold solid.[1][2]

  • Inert Atmosphere (Optional but Recommended): If available, open the vial inside a glove box or under a stream of dry nitrogen or argon.

  • Weighing: Quickly weigh the desired amount of the compound in a clean, dry container.

  • Dissolution: Add anhydrous solvent (e.g., DMF, DMSO, or DCM) to the solid to achieve the desired concentration. Ensure the solvent is from a sealed bottle to minimize water content.

  • Storage of Stock Solution: Store the stock solution at -20°C in a tightly sealed vial. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles and blanketing the headspace with an inert gas.

Protocol 2: General Procedure for Boc Deprotection

This protocol outlines the standard method for removing the Boc protecting group to yield the free amine.

  • Dissolution: Dissolve the this compound in an anhydrous solvent such as dichloromethane (DCM) or dioxane in a round-bottom flask under an inert atmosphere.[3]

  • Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to the solution.[3][5] A common condition is 20-50% TFA in DCM.[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-2 hours.[1][3]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, remove the acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA. The resulting product is the amine salt (e.g., TFA salt).

Visualizations

Hydrolysis_Troubleshooting_Workflow cluster_storage Storage & Handling cluster_reaction Reaction & Analysis Start Start: Using This compound CheckStorage Check Storage Conditions (-20°C, Dry, Dark) Start->CheckStorage Equilibrate Equilibrate to Room Temperature Before Opening CheckStorage->Equilibrate Correct LowYield Low Yield or Unexpected Products CheckStorage->LowYield Incorrect UseAnhydrous Use Anhydrous Solvents Equilibrate->UseAnhydrous CheckpH Check Reaction Buffer pH UseAnhydrous->CheckpH Proceed Proceed with Experiment CheckpH->Proceed pH 7-9 CheckpH->LowYield pH < 7 AnalyzeReagent Analyze Reagent (NMR, MS) LowYield->AnalyzeReagent ReviewProtocol Review Protocol for Acidic Components LowYield->ReviewProtocol AnalyzeReagent->Start Re-evaluate ReviewProtocol->Start Re-evaluate

Caption: Troubleshooting workflow for avoiding this compound hydrolysis.

Boc_Deprotection_Pathway Boc_PEG This compound Intermediate Protonated Carbamate (Unstable Intermediate) Boc_PEG->Intermediate + H+ Acid Strong Acid (e.g., TFA in DCM) Acid->Intermediate Products Deprotected Amino-PEG36 (Amine Salt) Intermediate->Products Byproducts Isobutylene + CO2 Intermediate->Byproducts

Caption: Chemical pathway of acid-catalyzed Boc deprotection.

References

Technical Support Center: Scaling Up Amino-PEG36-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered when scaling up reactions involving Amino-PEG36-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in large-scale synthesis?

This compound is a heterobifunctional linker composed of a 36-unit polyethylene (B3416737) glycol (PEG) chain with a primary amine at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other.[1][2] The long PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules.[2][3] In large-scale applications, it is crucial for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where controlled, sequential conjugation is necessary.[1][4][5]

Q2: What are the main challenges when scaling up reactions involving this compound?

Scaling up presents several key challenges, including:

  • Maintaining Reaction Efficiency: Reactions that work well at a small scale may not translate directly to larger volumes, often resulting in lower yields.[6]

  • Consistent Product Quality: The formation of impurities and byproducts can become more significant at larger scales, complicating purification.[6]

  • Managing Reaction Parameters: Critical parameters like temperature control, effective mixing, and the rate of reagent addition are more difficult to manage in large reactors.[6]

  • Purification: Separating the desired product from unreacted starting materials and byproducts is more complex and requires robust methods like preparative HPLC.[6][7]

Q3: How should this compound be stored and handled to ensure its integrity for large-scale use?

To maintain its reactivity and integrity, this compound should be stored at -20°C in a dry, light-protected environment.[8][9] Before use, it is critical to allow the container to warm to room temperature before opening. This prevents moisture condensation, which can hydrolyze the reagent and lead to failed reactions.[1][8]

Q4: How does the Boc protecting group's stability and removal process impact scale-up?

The Boc group is stable under basic and neutral conditions but is easily removed with acid, such as trifluoroacetic acid (TFA).[8][10] During scale-up, the removal (deprotection) step must be carefully controlled. The large amount of heat generated during the neutralization of strong acids can be a safety concern. Incomplete deprotection can lead to a heterogeneous product mixture, while overly harsh acidic conditions can cause degradation of the target molecule or cleavage of other acid-sensitive protecting groups.[1][11][12]

Q5: What are the most common side reactions during scale-up and how can they be minimized?

Common side reactions include:

  • Di-PEGylation or Cross-linking: If the target molecule has multiple reactive sites, attaching more than one PEG chain or linking multiple molecules together can occur. This can be minimized by adjusting the molar ratio of the PEG linker to the substrate.[1]

  • Alkylation: During Boc deprotection, a reactive tert-butyl cation is formed, which can alkylate sensitive residues (e.g., tryptophan, methionine) in peptides or proteins.[1][11] Using scavengers like triisopropylsilane (B1312306) (TIS) in the deprotection mixture can prevent this.[9]

  • Hydrolysis of Activated Esters: When using chemistries like EDC/NHS to couple this compound to a carboxylic acid, the activated ester is susceptible to hydrolysis, especially in aqueous buffers. Using anhydrous solvents and freshly prepared reagents is crucial.[1][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of this compound reactions.

Issue 1: Low or Inconsistent Yield in Coupling Reaction
  • Symptom: The yield of the desired conjugate is significantly lower than expected based on small-scale experiments, or varies between batches.

  • Potential Causes:

    • Inefficient mixing in a large-volume reactor.

    • Suboptimal pH control throughout the reaction.[1]

    • Degradation of reagents due to improper handling or storage (e.g., moisture exposure).[8]

    • Hydrolysis of activated species (e.g., NHS esters) competing with the coupling reaction.[8]

    • Insufficient molar excess of the this compound linker.[1]

  • Recommended Solutions:

    • Optimize Mixing: Ensure the reactor's mechanical stirrer provides adequate agitation for the reaction volume to maintain a homogeneous mixture.

    • Monitor and Control pH: Use a reliable pH meter and a controlled addition system (e.g., a pump) for any acids or bases to maintain the optimal pH range for the specific coupling chemistry (e.g., pH 7.2-8.5 for NHS ester coupling).[13]

    • Use Fresh Reagents: Always use fresh, anhydrous solvents and allow reagents like this compound to equilibrate to room temperature before opening.[8] Prepare activated reagents like NHS esters immediately before use.[1]

    • Adjust Stoichiometry: On a larger scale, it may be necessary to increase the molar excess of the PEG linker (e.g., from 1.5 to 5 equivalents) to drive the reaction to completion.[1]

Issue 2: Incomplete Boc Deprotection at Scale
  • Symptom: LC-MS or HPLC analysis shows a significant amount of the Boc-protected starting material remaining in the final product.

  • Potential Causes:

    • Insufficient concentration or volume of acid for the larger batch size.[8][12]

    • Poor solubility of the Boc-protected compound in the reaction solvent.[12]

    • Inadequate reaction time or temperature.[9]

    • Steric hindrance, where the PEG chain blocks the acid from accessing the Boc group.[11][12]

  • Recommended Solutions:

    • Increase Acid Concentration: For large-scale reactions, it may be necessary to increase the concentration of TFA in DCM (e.g., from 20% to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[8][9]

    • Optimize Solvent: Ensure the chosen solvent, typically anhydrous DCM, fully dissolves the substrate.[8][11]

    • Extend Reaction Time: Monitor the reaction's progress and extend the duration as needed. Gentle heating can sometimes be applied, but must be carefully controlled to avoid side reactions.[9]

    • Ensure Proper Monitoring: Use analytical techniques like TLC or LC-MS to confirm the reaction has gone to completion before proceeding with work-up.[2][13]

Issue 3: Formation of High Molecular Weight Byproducts
  • Symptom: Purification reveals the presence of unexpected species with a higher molecular weight than the desired product.

  • Potential Causes:

    • Alkylation of the product by the tert-butyl cation generated during Boc deprotection.[1]

    • Over-PEGylation or cross-linking if the target molecule has multiple reactive sites.[11]

  • Recommended Solutions:

    • Use Scavengers: During Boc deprotection, add a scavenger such as triisopropylsilane (TIS) or thioanisole (B89551) to the reaction mixture. These molecules will trap the tert-butyl cation before it can react with your product.[9]

    • Control Stoichiometry: To avoid multiple PEGylations, carefully control the molar ratio of the PEG linker to the target molecule. A lower molar excess is recommended if multiple reactive sites are available.[1]

Issue 4: Difficulty in Purification of the Final Product
  • Symptom: Standard purification methods like flash chromatography or preparative HPLC fail to provide adequate separation of the product from impurities or starting materials.

  • Potential Causes:

    • The polarity difference between the product and impurities is too small.[14]

    • The high molecular weight and polar nature of the PEG chain can lead to broad peaks and poor resolution.[2]

    • The scale of the reaction exceeds the capacity of the purification column.

  • Recommended Solutions:

    • Optimize HPLC Method: Develop a suitable gradient elution method for reverse-phase HPLC (RP-HPLC), which is highly effective for PEGylated compounds.[2][7] Adjusting the gradient slope (making it shallower) can improve separation.[14]

    • Consider Alternative Methods: For impurities that are significantly different in size from the desired product, Size Exclusion Chromatography (SEC) can be an effective purification technique.[7]

    • Ensure Proper Sample Preparation: Before injection, dissolve the crude product completely and filter it through a 0.45 µm filter to remove particulates that could clog the column.[7] If solubility is an issue, using a small amount of a strong organic solvent like DMSO or DMF for initial dissolution can be helpful.[14]

Data Presentation

Table 1: Recommended Solvents for this compound Reactions
SolventSolubilityUse Case
Dimethylformamide (DMF)SolubleCoupling Reactions
Dimethyl sulfoxide (B87167) (DMSO)SolubleCoupling Reactions, Stock Solutions
Dichloromethane (B109758) (DCM)SolubleBoc Deprotection, Coupling Reactions
WaterVery SolubleBioconjugation in aqueous buffers
Toluene (B28343)Less SolubleCo-evaporation to remove residual TFA
Diethyl EtherNot SolublePrecipitation/washing of crude product
(Data sourced from[8])
Table 2: Typical Conditions for Boc Deprotection
ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A 20-50% (v/v) solution in DCM is common.[8][13]
Alternative Acid 4M HCl in DioxaneCan be used for substrates where TFA is not effective.[9]
Solvent Anhydrous Dichloromethane (DCM)Ensures good solubility for both substrate and acid.[8]
Temperature 0°C to Room TemperatureStart at 0°C during acid addition, then warm to RT.[13]
Reaction Time 1 - 3 hoursMonitor by TLC or LC-MS until completion.[1][13]
Scavenger (Optional) Triisopropylsilane (TIS)Add 2.5-5% (v/v) to prevent alkylation side reactions.[4]

Experimental Protocols

Protocol 1: Mono-Boc Protection of Diamino-PEG36

This protocol describes the selective mono-protection of a symmetrical diamino-PEG36, a common method for synthesizing this compound.[2]

  • Dissolution: Under an inert atmosphere, dissolve Diamino-PEG36 (1 equivalent) in anhydrous methanol (B129727).

  • Protonation: Add one equivalent of a suitable acid (e.g., chlorotrimethylsilane) to selectively protonate one of the two primary amine groups.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1 equivalent) in methanol to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the mixture with deionized water and wash with diethyl ether to remove non-polar impurities.[2]

    • Adjust the pH of the aqueous layer to >12 using a 2N NaOH solution.

    • Extract the product into dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

  • Purification: Purify the crude product using reversed-phase HPLC (RP-HPLC).[2]

Protocol 2: Boc Deprotection of a PEGylated Compound

This protocol outlines the standard procedure for removing the Boc protecting group to yield a free primary amine.[13]

  • Dissolution: Dissolve the Boc-protected PEG compound in anhydrous dichloromethane (DCM) (e.g., to a concentration of 0.1–0.2 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, add a scavenger like TIS at this stage.[4]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[1][13]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporation with a solvent like toluene can help remove residual TFA.[4]

    • The resulting product will be the amine as its TFA salt, which can often be used directly in the next step after thorough drying.[1]

Visualizations

experimental_workflow cluster_start Phase 1: Synthesis / Coupling cluster_deprotection Phase 2: Deprotection & Final Use start Start: This compound coupling Coupling Reaction (e.g., EDC/NHS) start->coupling Add to Substrate-COOH purify1 Purification 1 (Crude Conjugate) coupling->purify1 boc_conjugate Boc-Protected Conjugate purify1->boc_conjugate Characterized Intermediate deprotection Boc Deprotection (TFA / DCM) boc_conjugate->deprotection final_product Final Product (Free Amine) deprotection->final_product

Caption: General workflow for the two-stage use of this compound.

troubleshooting_yield start Low Coupling Yield? ph_check Is pH optimal (e.g., 7.2-8.5 for NHS)? start->ph_check Start Here reagent_check Are reagents fresh & handled correctly? ph_check->reagent_check Yes adjust_ph Adjust pH with non-nucleophilic base ph_check->adjust_ph No ratio_check Is molar ratio of PEG-linker sufficient? reagent_check->ratio_check Yes use_fresh Use fresh reagents & anhydrous solvents reagent_check->use_fresh No increase_ratio Increase molar excess of PEG-linker (1.5-5x) ratio_check->increase_ratio No monitor Re-run and monitor reaction ratio_check->monitor Yes adjust_ph->monitor use_fresh->monitor increase_ratio->monitor

Caption: Troubleshooting logic for low coupling reaction yield.

deprotection_pathway start Boc-NH-R reagents + TFA (H⁺) + Scavenger (TIS) start->reagents intermediate Carbamic Acid Intermediate reagents->intermediate Protonation side_product Alkylated Product (Trapped by TIS) reagents->side_product t-butyl cation byproduct products H₃N⁺-R (TFA Salt) + CO₂ + Isobutylene intermediate->products Decarboxylation

Caption: Reaction pathway for TFA-mediated Boc deprotection with a scavenger.

References

Technical Support Center: Amino-PEG36-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the low solubility of Amino-PEG36-Boc conjugates. It is intended for researchers, scientists, and drug development professionals encountering solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

This compound is generally soluble in a variety of aqueous and organic solvents due to its hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1][2][3] However, the solubility of the final conjugate will be influenced by the properties of the molecule it is attached to.[4]

Q2: Why is my this compound conjugate precipitating out of solution?

Precipitation of this compound conjugates can occur for several reasons:

  • "Salting Out" Effect: Rapid dilution of a concentrated stock solution in an organic solvent (like DMSO) into an aqueous buffer can cause the conjugate to precipitate. This is due to the sudden change in solvent polarity.[5]

  • Exceeding Solubility Limit: The final concentration of the conjugate in the aqueous buffer may be too high.[5]

  • Hydrophobic Conjugated Molecule: If this compound is conjugated to a hydrophobic molecule, the overall solubility of the resulting conjugate in aqueous solutions can decrease significantly.[4]

  • Suboptimal pH: The pH of the solution can affect the solubility of conjugates, especially if the conjugated molecule has ionizable groups.[4]

  • Protein Aggregation: During PEGylation reactions with proteins, the use of organic co-solvents or over-labeling can lead to protein aggregation and precipitation.[6]

Q3: How does the Boc protecting group affect solubility?

The tert-butyloxycarbonyl (Boc) group is lipophilic and enhances the solubility of the molecule in nonpolar organic solvents.[7]

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following tables provide a qualitative summary and an example of quantitative data for a similar, shorter PEG linker.

Qualitative Solubility of Amino-PEG-Boc Compounds

Solvent ClassExamplesExpected Solubility
Polar AproticDMSO, DMFHigh / Soluble
ChlorinatedDichloromethane (B109758) (DCM), ChloroformHigh / Soluble
Aqueous BuffersWater, PBSHigh / Soluble
AlcoholsMethanol, EthanolModerate / Less Soluble
EthersDiethyl etherLow / Insoluble
Non-polar AromaticTolueneLow / Insoluble

Source: BenchChem Technical Guides[1][8][9]

Quantitative Solubility Example: Boc-NH-PEG5-CH2CH2COOH in DMSO

CompoundSolventSolubilityMolar ConcentrationNotes
Boc-NH-PEG5-CH2CH2COOHDMSO200 mg/mL488.44 mMUltrasonic assistance may be required for dissolution.

Note: This data is for a shorter PEG5 linker and should be used as a general reference. The longer PEG36 chain is expected to have different solubility characteristics.[8]

Troubleshooting Guide for Low Solubility

If you are experiencing low solubility or precipitation with your this compound conjugate, follow this step-by-step guide.

Problem: Precipitate forms when dissolving the conjugate.

Step 1: Initial Dissolution in an Organic Solvent

  • Action: Instead of directly dissolving the conjugate in an aqueous buffer, first dissolve it in a minimal amount of a compatible organic solvent such as DMSO or DMF.[5]

  • Rationale: This ensures the entire molecule, including potentially hydrophobic conjugated parts, is fully solvated.

Step 2: Gradual Addition to Aqueous Buffer

  • Action: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[5]

  • Rationale: This gradual change in the solvent environment helps to prevent the "salting out" effect.[5]

Step 3: Physical Dissolution Aids

  • Action: If precipitation persists, try gentle sonication in a water bath or careful warming of the solution.[5]

  • Rationale: These methods can help break up aggregates and increase the dissolution rate. Use caution with heating to avoid thermal degradation.[5]

Step 4: Optimize Final Concentration and Buffer

  • Action: Lower the final concentration of the conjugate in your working solution. You can also try a different buffer system or adjust the salt concentration.[5]

  • Rationale: The solubility limit may have been exceeded, or components in the buffer could be promoting precipitation.[5]

Problem: Protein conjugate is aggregating during the PEGylation reaction.
  • Action 1: Minimize the concentration of the organic co-solvent (e.g., DMSO, DMF) used to dissolve the this compound. Aim for a final concentration below 10% (v/v) in the reaction mixture.[6]

  • Action 2: Add the linker solution slowly to the protein solution while gently stirring.[6]

  • Action 3: Reduce the molar ratio of the PEG linker to the protein to avoid over-labeling, which can alter the protein's surface charge and solubility.[6]

  • Action 4: Perform the reaction at a lower temperature, such as 4°C.[6]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[8]

  • Preparation: Add an excess amount of the this compound conjugate to a vial containing the solvent of interest. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, centrifuge the vial at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the supernatant. Analyze the concentration of the dissolved conjugate using a suitable analytical method, such as HPLC, against a standard calibration curve.[10]

Protocol 2: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group, which can be a necessary step prior to conjugation and may influence solubility.

  • Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.[10]

  • Cooling: Cool the solution to 0°C using an ice bath.[10]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[10]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[10] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Visual Troubleshooting Workflow

G start Low Solubility or Precipitation Observed is_aqueous Dissolving directly in aqueous buffer? start->is_aqueous dissolve_organic Dissolve in minimal organic solvent (DMSO/DMF) is_aqueous->dissolve_organic Yes is_protein_reaction Is it a protein conjugation reaction? is_aqueous->is_protein_reaction No add_dropwise Add dropwise to stirring aqueous buffer dissolve_organic->add_dropwise still_precipitate Precipitation persists? add_dropwise->still_precipitate sonicate_heat Try gentle sonication or warming still_precipitate->sonicate_heat Yes solved Solubility Issue Resolved still_precipitate->solved No check_conc_buffer Lower final concentration and/or change buffer sonicate_heat->check_conc_buffer check_conc_buffer->solved is_protein_reaction->add_dropwise No protein_troubleshoot Minimize organic solvent (<10%) Reduce PEG:protein ratio Lower reaction temperature (4°C) is_protein_reaction->protein_troubleshoot Yes protein_troubleshoot->solved

References

Technical Support Center: Purification Strategies for Removal of Excess Amino-PEG36-Boc Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the removal of excess Amino-PEG36-Boc reagent after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound reagent?

A1: Removing excess this compound is critical for obtaining a pure sample of your PEGylated product.[1] Residual PEG reagents can interfere with downstream applications and analytical techniques, making it difficult to accurately characterize the final conjugate.[1] For therapeutic applications, a high degree of purity is essential to prevent potential side effects and to ensure the safety and efficacy of the product.[1]

Q2: What are the primary methods for removing small, unreacted PEG reagents like this compound?

A2: The most effective methods for removing small, unreacted PEG reagents are based on the significant size difference between the PEGylated product and the excess reagent.[2][3] These techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius, making it highly effective at separating the larger PEGylated conjugate from the smaller, unreacted this compound.[2][3][4][5][6]

  • Dialysis/Ultrafiltration: This technique utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the larger conjugate while allowing the smaller, unreacted PEG reagent to diffuse out.[2][3][7]

  • Precipitation: This method relies on differential solubility. By adding a suitable anti-solvent, the larger PEGylated product can often be precipitated, leaving the unreacted PEG reagent in the solution.[2][8]

Q3: How do I choose the most suitable purification method for my experiment?

A3: The optimal purification method depends on several factors, including the size and stability of your target molecule, the sample volume, and the required final purity.[2] For large biomolecules like proteins and antibodies, SEC and dialysis are commonly used.[2] For smaller molecules or peptides, reverse-phase HPLC may be more appropriate.[2] Precipitation can be a good option for a quick and scalable initial purification step.

Q4: Can I quench the reaction to deactivate the excess this compound before purification?

A4: Yes, quenching the reaction is a recommended step before purification. If your conjugation reaction involves an active ester (like an NHS ester), you can add a small molecule containing a primary amine, such as Tris or glycine.[5] This will react with and deactivate any remaining active esters on the PEG reagent, preventing further reactions during the purification process.

Q5: What impact can excess PEG reagent have on downstream applications?

A5: Excess PEG reagent can have several negative impacts on downstream applications. It can interfere with analytical techniques such as mass spectrometry and HPLC, leading to inaccurate characterization of your conjugate.[1] In biological assays, the free PEG may compete with the PEGylated molecule, affecting the accuracy of the results. For in vivo studies, high levels of unreacted PEG can alter the pharmacokinetic profile and potentially lead to safety concerns.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Residual unreacted this compound detected after purification. Inefficient Dialysis: The dialysis time may be too short, the buffer volume insufficient, or the MWCO of the membrane is too large.[1][7]- Increase the dialysis duration (e.g., overnight at 4°C).- Use a significantly larger volume of fresh buffer for exchanges (at least 100-200 times the sample volume).[2][7]- Select a dialysis membrane with a MWCO that is significantly smaller than your conjugate but larger than the this compound.[2]
Poor SEC Resolution: The column pore size or length may not be optimal for separating the conjugate from the small PEG reagent.[1]- Use a longer column or one with a smaller pore size to improve separation.[1]- Ensure the sample volume does not exceed 2-5% of the total column volume for optimal resolution.[4]
Co-precipitation of unreacted PEG: During precipitation, the excess PEG may have co-precipitated with your product.- Optimize the solvent/anti-solvent ratio. A higher volume of the anti-solvent may be needed to keep the unreacted PEG in solution.- Consider a re-precipitation step for the collected pellet.
Low yield of the purified PEGylated product. Non-specific Binding: The product may be binding to the chromatography column or dialysis membrane.[1]- For SEC, consider adding modifiers like arginine to the mobile phase to minimize non-specific interactions.[1]- For dialysis, ensure the MWCO of the membrane is appropriate to retain your product. A "carrier" protein like BSA can be added to dilute samples to prevent loss due to non-specific binding.
Product Precipitation during Purification: The buffer conditions (pH, ionic strength) may not be optimal, leading to product aggregation and loss.[5]- Perform a buffer screen to identify conditions that maintain the stability and solubility of your conjugate.[5]- Consider performing the purification at a lower temperature (e.g., 4°C).[5]
The PEGylated product appears aggregated after purification. Harsh Purification Conditions: High pressure during SEC or suboptimal buffer conditions can lead to aggregation.[1]- Reduce the flow rate in SEC to lower the pressure.[1]- Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your product's stability.[1]

Data Presentation: Comparison of Purification Methods

The following table summarizes typical parameters and expected outcomes for common methods used to remove excess this compound. Note that the actual efficiency and yield will vary depending on the specific characteristics of the conjugated molecule and the experimental conditions.

Purification Method Key Principle Typical Parameters Reported Product Yield Notes
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius (size).[2][3]- Column with appropriate fractionation range.- Sample volume: <2-5% of column volume.[4]>90% (method dependent)Highly effective for separating molecules with significant size differences. Can lead to sample dilution.[1]
Dialysis / Ultrafiltration Separation by a semi-permeable membrane based on molecular weight.[2][3]- MWCO significantly smaller than the product but larger than the PEG reagent (e.g., 10 kDa for proteins).- Buffer to sample volume ratio: >100:1.[1]Variable, can be >90%Simple and cost-effective. May not achieve complete removal of the unreacted PEG and there is a risk of product loss due to membrane binding.[1]
Precipitation Differential solubility.[2]- Addition of a non-polar anti-solvent (e.g., diethyl ether, ethanol).- Specific solvent/anti-solvent ratios need to be optimized.~90% (for rhIL-15 with 5% w/v PEG 6000)[10]A rapid and scalable method. Optimization is required to prevent co-precipitation of the product and excess reagent.[8]

Experimental Protocols

Protocol 1: Removal of Excess Reagent by Dialysis

This protocol is suitable for purifying large biomolecules like proteins from the smaller, unreacted this compound.

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your PEGylated product but larger than the this compound (MW ≈ 1700 g/mol ). For most proteins, a 10 kDa MWCO membrane is a good starting point.

  • Sample Preparation: Load the post-conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of a suitable cold buffer (at least 200 times the sample volume).[2] Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes to ensure the complete removal of the unreacted PEG reagent.[2]

  • Sample Recovery: Recover the purified sample from the dialysis tubing/cassette.

Protocol 2: Removal of Excess Reagent by Size Exclusion Chromatography (SEC)

This protocol separates the conjugated product from the unreacted PEG reagent based on their size differences.

  • Column Selection: Choose an SEC column with a fractionation range that is appropriate for separating your larger PEGylated product from the smaller this compound.

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.

  • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[4]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated product will elute first, followed by the smaller, unreacted PEG reagent.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. Analyze the collected fractions by SDS-PAGE or other appropriate methods to identify those containing the pure PEGylated product.[4]

Mandatory Visualization

Removal_Workflow start Post-Conjugation Reaction Mixture quench Quench Reaction (e.g., add Tris or Glycine) start->quench purification Purification Method Selection quench->purification sec Size Exclusion Chromatography (SEC) purification->sec Large Size Difference dialysis Dialysis / Ultrafiltration purification->dialysis Large Size Difference precipitation Precipitation purification->precipitation Differential Solubility analysis Purity & Yield Analysis (e.g., HPLC, SDS-PAGE) sec->analysis dialysis->analysis precipitation->analysis product Purified PEGylated Product analysis->product

Caption: General workflow for the removal of excess this compound reagent.

Troubleshooting_Logic start Low Yield of Purified Product? cause1 Non-specific binding to column/membrane? start->cause1 Yes cause2 Product instability/ aggregation? start->cause2 No solution1 Modify mobile phase (e.g., add arginine for SEC). Use carrier protein for dilute samples in dialysis. cause1->solution1 end Improved Yield solution1->end solution2 Optimize buffer conditions (pH, ionic strength). Perform purification at a lower temperature. cause2->solution2 solution2->end

Caption: Troubleshooting decision tree for low product yield after purification.

References

Technical Support Center: Monitoring Amino-PEG36-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG36-Boc. Here you will find detailed experimental protocols, data-driven advice, and visual workflows to help you successfully monitor your reactions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a long-chain, monodisperse polyethylene (B3416737) glycol (PEG) linker that is heterobifunctional. It contains a primary amine at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other.[1] The PEG chain enhances hydrophilicity and provides a flexible spacer, making it a versatile tool in bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][2] The Boc group serves as a temporary mask for the amine, enabling selective and controlled reactions at the other end of the molecule.[1]

Q2: How should I store and handle this compound to prevent degradation?

To ensure the integrity of the reagent, it should be stored at -20°C in a desiccated environment, protected from moisture and light.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.[1][2]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (B109758) (DCM), and Chloroform. It is also very soluble in water. It is less soluble in Toluene and Ethanol, and not soluble in Diethyl Ether. For reactions, it is recommended to use anhydrous solvents to maintain the molecule's integrity.[2]

Q4: What are the most common analytical techniques to monitor the progress of a reaction involving this compound?

The most common techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] TLC is often used for quick qualitative checks of reaction completion.[6] HPLC provides quantitative information on the consumption of starting materials and formation of products.[3] LC-MS is highly effective for identifying the molecular weights of reactants, products, and any byproducts.[4][5] ¹H NMR is particularly useful for confirming the presence or absence of the Boc protecting group.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is showing a low yield of the desired product. What are the possible causes and how can I improve it?

A: Low yield can stem from several factors. Below is a summary of potential causes and their solutions.

Potential CauseRecommended Solution
Inactive Reagents Ensure your this compound and other reagents are fresh and have been stored correctly. If activating a carboxyl group, use freshly prepared activation reagents.[1]
Incorrect Reaction pH The optimal pH is crucial for efficient coupling. For NHS esters reacting with primary amines, a pH of 7-9 is typical. For EDC/NHS chemistry to couple a carboxylic acid, a pH of 4.5-5.5 is often optimal for the activation step, followed by raising the pH to 7.5-8.5 for the coupling step.[1]
Insufficient Molar Ratio To drive the reaction to completion, consider using a molar excess of the this compound linker relative to your substrate. A starting point of 1.5 to 5 equivalents is common.[1]
Hydrolysis of Activated Species If using activated esters (e.g., NHS esters), perform the reaction in a non-amine-containing buffer and use the activated PEG reagent immediately after preparation.[1]
Steric Hindrance The long PEG chain can sometimes create steric hindrance. Consider optimizing the reaction temperature (gentle heating to 40-50°C may help) or using a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction kinetics.[1]
Interfering Buffer Components Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry, as they will compete with the protein for the PEG reagent.[8]
Issue 2: Incomplete Boc Deprotection

Q: I am observing both the Boc-protected and deprotected product in my analysis. What could be the cause and how can I resolve it?

A: Incomplete deprotection is a common issue. Here are some troubleshooting steps.

Potential CauseRecommended Solution
Insufficient Acid Strength or Concentration The rate of Boc cleavage is dependent on the acid concentration. If the reaction is slow or incomplete, consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. Alternatively, a stronger acid system like 4M HCl in dioxane can be used.[2]
Inadequate Reaction Time Deprotection is a kinetic process. Ensure sufficient reaction time by monitoring the reaction progress using techniques like TLC or LC-MS. For sterically hindered substrates, longer reaction times may be necessary.[2]
Poor Solubility The solvent must be able to dissolve both the this compound and the acid. Anhydrous DCM is a common and effective choice.[2]
Acid-Sensitive Target Molecule If your target molecule contains other acid-labile groups, you can try milder acidic conditions. Using a lower concentration of TFA or switching to an alternative acid like HCl in dioxane or ethyl acetate (B1210297) may be effective, though this may require longer reaction times.[2]
Issue 3: Presence of Unexpected Side Products

Q: My analysis shows unexpected higher or lower molecular weight species. What are the likely side reactions?

A: Several side reactions can occur during coupling or deprotection steps.

Side ReactionStageHow to Avoid/Troubleshoot
Di-PEGylation or Cross-linking CouplingIf your target molecule has multiple reactive sites, you may get multiple PEG chains attached. Optimize the stoichiometry of your reactants.
Reaction with Unintended Functional Groups CouplingDepending on the coupling chemistry, side reactions with other nucleophilic groups (e.g., hydroxyl or thiol groups) can occur.[1] Adjusting the pH can sometimes increase selectivity.
Alkylation by t-butyl Cations DeprotectionThe acidic conditions for Boc deprotection generate a reactive tert-butyl cation that can alkylate sensitive residues like tryptophan or methionine.[1] Add a scavenger such as triisopropylsilane (B1312306) (TIS) to the deprotection reaction mixture.[1]
Cleavage of Other Acid-Labile Groups DeprotectionStrong acidic conditions can inadvertently remove other acid-sensitive protecting groups. Consider using milder deprotection conditions if your molecule contains other acid-labile functionalities.[1]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., DCM or the reaction solvent).

  • Spotting: On a silica (B1680970) gel TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The ideal solvent system should give a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.

  • Visualization: After elution, dry the plate and visualize the spots. Common visualization techniques include:

    • UV light (254 nm): If the compounds are UV-active.

    • Potassium Permanganate (KMnO₄) stain: A general stain for most organic compounds.[6]

    • Ninhydrin stain: Specific for primary and secondary amines. The starting this compound should not stain with ninhydrin, while the deprotected amine will show a distinct color.[6]

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[9]

Protocol 2: Monitoring Boc Deprotection by LC-MS
  • Instrumentation and Materials:

    • LC-MS system with an ESI source.

    • Reversed-phase C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: At different time points, quench a small aliquot of the reaction mixture (e.g., by diluting in the initial mobile phase composition). Further dilute to an appropriate concentration for LC-MS analysis.

  • LC Method:

    • Set a suitable flow rate (e.g., 0.5 mL/min).

    • Use a gradient elution method, for example, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compounds. A typical gradient might be 5% to 95% B over 10-15 minutes.

  • MS Method:

    • Operate the mass spectrometer in positive ion mode.

    • Set the instrument to scan a mass range that includes the expected molecular weights of the starting material (this compound) and the deprotected product.

  • Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z values corresponding to the starting material and the product. A decrease in the peak area of the starting material and a corresponding increase in the peak area of the product confirms the progress of the deprotection.[1]

Protocol 3: General Procedure for Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected PEG compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M under an inert atmosphere.[1]

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1] If the substrate is sensitive, add a scavenger like triisopropylsilane (TIS).[10]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

    • To remove residual TFA, co-evaporate the residue with toluene.[2]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate.[2]

Visualizations

Troubleshooting_Workflow start Start: Reaction Issue (e.g., Low Yield, Incomplete Reaction) check_reagents Check Reagents (Fresh? Stored Correctly?) start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Stoichiometry) start->check_conditions analyze_mixture Analyze Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_mixture check_conditions->analyze_mixture incomplete_reaction Incomplete Reaction? analyze_mixture->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No optimize_conditions Optimize Conditions (Increase Time/Temp, Adjust Ratio) incomplete_reaction->optimize_conditions Yes identify_byproducts Identify Byproducts (Mass Spec, NMR) side_products->identify_byproducts Yes purify Purify Product (HPLC, Column Chromatography) side_products->purify No optimize_conditions->analyze_mixture add_scavenger Consider Scavengers (e.g., TIS for deprotection) identify_byproducts->add_scavenger reassess Re-evaluate Strategy identify_byproducts->reassess add_scavenger->optimize_conditions end Successful Reaction purify->end

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification dissolve Dissolve Reactants in Anhydrous Solvent add_reagents Add Coupling Reagents or Deprotection Acid dissolve->add_reagents stir Stir at RT or 0°C -> RT add_reagents->stir tlc TLC Analysis (Check for SM disappearance) stir->tlc Periodic Sampling lcms LC-MS Analysis (Confirm Product Mass) tlc->lcms If reaction appears complete quench Quench Reaction lcms->quench Reaction Complete extract Aqueous Work-up (if necessary) quench->extract purify Purify by HPLC or Column Chromatography extract->purify Boc_Deprotection_Pathway Boc_PEG R-NH-Boc (PEG Derivative) Protonation Protonation of Carbonyl Oxygen Boc_PEG->Protonation + H+ (e.g., TFA) Carbocation Formation of tert-butyl cation + Carbamic Acid Intermediate Protonation->Carbocation Cleavage of C-O bond Deprotonated_Amine R-NH2 (Deprotected PEG Amine) Carbocation->Deprotonated_Amine Decarboxylation CO2 CO2 Carbocation->CO2 Isobutylene Isobutylene Carbocation->Isobutylene

References

Technical Support Center: Amino-PEG36-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the critical impact of pH on Amino-PEG36-Boc conjugation and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for using a Boc-protected amino-PEG linker in a conjugation reaction?

A1: The process is a sequential, multi-step approach that allows for controlled conjugation. The key stages are:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker is removed under acidic conditions to yield a free, reactive primary amine.[1][2]

  • Activation (if applicable): If the other end of your linker is a carboxylic acid, it must be activated to make it reactive towards amines on your biomolecule. A common method is activation to an N-hydroxysuccinimide (NHS) ester using reagents like EDC.[1][2]

  • Conjugation: The activated linker is reacted with the target biomolecule in a buffer where the pH is carefully controlled. This typically targets primary amines, such as lysine (B10760008) residues on proteins.[1][3]

  • Quenching: The reaction is stopped by adding a quenching agent, like Tris or glycine, which consumes any remaining reactive linker.[1][2]

  • Purification: The final conjugate is purified from excess reagents and by-products using methods like size-exclusion chromatography (SEC) or reverse-phase HPLC.[2][4]

Q2: What is the optimal pH for conjugating the deprotected amine of the PEG linker to an NHS-activated molecule?

A2: The optimal pH for the conjugation of a primary amine to an NHS ester is a trade-off between amine reactivity and NHS ester stability. The recommended pH range is 7.2 to 8.5 .[1][3]

  • Below pH 7.0: The primary amine is protonated (R-NH₃⁺), making it a poor nucleophile and thus unreactive.[1]

  • Between pH 7.2 and 8.5: A sufficient concentration of the amine is in its deprotonated, nucleophilic state (R-NH₂) to react efficiently, while the rate of NHS ester hydrolysis is still manageable. The most commonly cited optimal pH is 8.3-8.5.[1][5]

  • Above pH 9.0: While the amine is fully deprotonated and highly reactive, the NHS ester hydrolyzes very rapidly, which can significantly reduce the conjugation yield.[1]

Q3: If I am activating the carboxylic acid end of the this compound linker with EDC/NHS, what is the best pH for that step?

A3: The activation of a carboxylic acid with EDC is most efficient in a slightly acidic environment, typically pH 4.5 to 6.0 .[2][6][7][8] This pH range promotes the formation of the O-acylisourea intermediate, which then reacts with NHS to form the more stable, amine-reactive NHS ester.[7] It is highly recommended to perform this as a two-step process: first activate at pH 4.5-6.0, and then raise the pH to 7.2-8.5 for the conjugation to the amine.[7][8]

Q4: Which buffers should I use for the conjugation reaction, and which should I avoid?

A4: The choice of buffer is critical. Always use non-amine-containing buffers.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers are excellent choices for the pH 7.2-8.5 range.[1][3][9] For the acidic activation step (pH 4.5-6.0), MES buffer is highly recommended.[7][8]

  • Buffers to Avoid: Buffers that contain primary amines, such as Tris (TBS) or glycine, will compete with the target molecule for reaction with the NHS ester, significantly lowering the conjugation efficiency.[1][2][8] These buffers are, however, useful for quenching the reaction once it is complete.[1][2]

Q5: How does pH affect the stability of the Boc protecting group?

A5: The Boc group is stable under neutral and basic conditions, which includes the optimal pH range for NHS-ester coupling (7.2-8.5).[5][7] It is, however, designed to be labile under acidic conditions.[2][5] Significant cleavage of the Boc group requires strong acidic conditions (e.g., pH < 4), such as treatment with trifluoroacetic acid (TFA).[2][7]

Data Presentation

Table 1: pH Effect on NHS Ester Stability and Amine Reactivity

This table summarizes the relationship between pH, the half-life of a typical NHS ester in an aqueous buffer, and the reactivity of a primary amine.

pHNHS Ester Half-Life (Approximate)Primary Amine StateAmine ReactivityOverall Conjugation Efficiency
< 7.0High (> 1 hour)Protonated (R-NH₃⁺)Very LowPoor, due to unreactive amine.[1]
7.2~1 hourPartially DeprotonatedModerateModerate, balancing good ester stability with amine availability.[1]
8.0~10-20 minutesMostly DeprotonatedHighGood, a common compromise for protein conjugations.[3]
8.5~5-10 minutesDeprotonated (R-NH₂)Very HighOptimal, but requires prompt reaction due to rapid hydrolysis.[1]
> 9.0< 1 minuteDeprotonated (R-NH₂)Very HighPoor, due to extremely rapid hydrolysis of the NHS ester.[1]
Table 2: Recommended Buffers for Different Reaction Steps
Reaction StepOptimal pH RangeRecommended BuffersBuffers to Avoid
Boc Deprotection N/A (Acidic)Dichloromethane (B109758) (DCM) with Trifluoroacetic Acid (TFA)Aqueous buffers
Carboxylic Acid Activation (with EDC/NHS) 4.5 - 6.0MES[7][8]Phosphate, Acetate, Carboxylate-containing buffers
Amine Coupling (to NHS Ester) 7.2 - 8.5PBS, HEPES, Bicarbonate, Borate[1][3][9]Tris, Glycine, other primary amine buffers[1][2]
Reaction Quenching ~8.0Tris, Glycine, Hydroxylamine[1][2]-

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate a free primary amine.

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1]

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[1][2]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[2][6]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).[2] The resulting amine is typically a TFA salt and can often be used directly in the next step after thorough drying.

Protocol 2: Two-Step pH Conjugation to a Biomolecule

This protocol outlines the activation of a PEG linker's carboxylic acid and subsequent conjugation to a primary amine on a biomolecule (e.g., a protein).

  • Activation Step (pH 4.5-6.0): a. Dissolve the Boc-NH-PEG36-COOH linker in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0).[7][8] b. Add N-hydroxysuccinimide (NHS) or Sulfo-NHS (typically 1.5 molar equivalents).[3] c. Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (typically 1.5 molar equivalents).[3] d. Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.[2][3]

  • Conjugation Step (pH 7.2-8.5): a. Prepare the biomolecule in a non-amine-containing conjugation buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5-8.0).[3] b. Immediately add the activated PEG-NHS ester solution from the previous step to the biomolecule solution. A 5 to 20-fold molar excess of the PEG linker over the biomolecule is a common starting point.[3] c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching Step: a. Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[1][3] b. Incubate for an additional 15-30 minutes to ensure all unreacted NHS esters are hydrolyzed.[1]

  • Purification: a. Remove excess PEG linker, hydrolyzed reagents, and by-products by a suitable method such as size-exclusion chromatography (SEC), dialysis, or RP-HPLC.[2][4]

Mandatory Visualization

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling cluster_hydrolysis Competing Side Reaction A Boc-NH-PEG-COOH C O-Acylisourea Intermediate A->C + EDC B EDC / NHS D Boc-NH-PEG-NHS Ester (Amine-Reactive) C->D + NHS F Biomolecule-NH-CO-PEG-NH-Boc (Final Conjugate) D->F + Biomolecule-NH₂ G Boc-NH-PEG-COOH (Hydrolyzed / Inactive) D->G Hydrolysis (Accelerated at high pH) pH_A pH 4.5 - 6.0 (e.g., MES Buffer) pH_A->C E Biomolecule-NH₂ (e.g., Protein) pH_C pH 7.2 - 8.5 (e.g., PBS Buffer) pH_C->D H H₂O

Caption: Two-step pH strategy for efficient bioconjugation.

G start Low Conjugation Yield q1 Is the reaction pH correct? start->q1 q2 Is the buffer non-reactive? q1->q2 Yes sol1 Adjust pH: - Activation: 4.5-6.0 - Coupling: 7.2-8.5 q1->sol1 No q3 Are reagents fresh & anhydrous? q2->q3 Yes sol2 Switch to non-amine buffer (e.g., PBS, HEPES) q2->sol2 No sol3 Use fresh reagents. Dissolve NHS ester in anhydrous DMSO/DMF immediately before use. q3->sol3 No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

A Comparative Guide to Amino-PEG36-Boc and Other PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG). Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a conjugate's pharmacological properties.[1] This guide provides a comparative analysis of Amino-PEG36-Boc, a long-chain, monodisperse PEG linker, against other commonly used PEG linkers, delving into the impact of their properties on key performance metrics.

The Strategic Role of PEG Linkers in Advanced Therapeutics

PEG linkers are more than inert spacers; they are functional components that profoundly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[1] In ADCs, a well-designed PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs) without compromising stability. For PROTACs, the linker's length and flexibility are paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.[1]

This compound is a heterobifunctional linker featuring a long polyethylene glycol chain (36 ethylene (B1197577) glycol units) that imparts favorable solubility and pharmacokinetic properties.[2] One terminus has a Boc-protected amine, which allows for controlled, sequential conjugation strategies after its removal under acidic conditions.[2] The other end typically possesses a reactive group, such as a carboxylic acid, for conjugation to another molecule.[2]

Comparative Analysis of PEG Linker Performance

The selection of an optimal PEG linker involves a trade-off between enhancing stability and pharmacokinetics while maintaining potent biological activity. The following tables summarize representative quantitative data compiled from various preclinical studies to illustrate these trends.

Physicochemical Properties

The hydrophilicity of a PEG linker is a key attribute that influences the overall properties of the bioconjugate.

PropertyThis compound (and derivatives)Shorter PEG Linkers (e.g., PEG4, PEG8)Alkyl Linkers
Molecular Weight ~1789 g/mol (for Boc-NH-PEG36-COOH)[2]LowerLowest
Appearance White to off-white solid or viscous oil[2]VariesVaries
Solubility Soluble in water and most organic solvents[2]Generally water-solubleOften less water-soluble
Hydrophilicity (LogP) Lower (more hydrophilic)ModerateHigher (more lipophilic)
Impact on Antibody-Drug Conjugate (ADC) Performance

Longer PEG chains, such as in this compound, can significantly enhance the in vivo performance of ADCs.

ParameterADC with Long-Chain PEG (e.g., PEG36)ADC with Short-Chain PEG (e.g., PEG4, PEG8)ADC with Non-PEG Linker
Drug-to-Antibody Ratio (DAR) Higher DARs achievable due to increased solubility[1]Limited by hydrophobicity of the payloadOften limited to lower DARs
In Vitro Cytotoxicity (IC50) May be slightly higher (less potent) due to steric hindrance[1]Often lower (more potent)Varies depending on payload
Plasma Half-Life Longer[1]ShorterGenerally shorter
In Vivo Efficacy Often improved due to better pharmacokinetics[1]Can be limited by rapid clearanceVaries
Impact on PROTAC Performance

For PROTACs, the linker length is a critical parameter for optimal protein degradation, and an excessively long linker may not always be beneficial.

ParameterPROTAC with Long-Chain PEG (e.g., PEG36)PROTAC with Optimal-Length PEG (e.g., PEG5-PEG15)PROTAC with Alkyl Linker
Ternary Complex Stability May be decreased due to excessive flexibility[1]Optimal for productive complex formation[1]Can be favorable, but may lack solubility
Degradation Efficacy (DC50) Potentially higher (less potent)[1]Often lower (more potent)[3]Varies, can be highly potent
Maximum Degradation (Dmax) May be reduced[3]Often higher[3]Can be high
Cell Permeability & Bioavailability Generally good due to hydrophilicity[3]Balanced propertiesCan be limited by hydrophobicity

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and biological contexts is crucial for understanding the application of these linkers.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_purification Purification & Characterization cluster_evaluation Performance Evaluation Molecule_A Molecule A (e.g., Antibody, Ligand) Conjugation_1 Conjugation Step 1 Molecule_A->Conjugation_1 Linker This compound Deprotection Boc Deprotection (TFA) Linker->Deprotection Molecule_B Molecule B (e.g., Drug, Ligand) Conjugation_2 Conjugation Step 2 Molecule_B->Conjugation_2 Deprotection->Conjugation_1 Intermediate Intermediate Conjugate Conjugation_1->Intermediate Intermediate->Conjugation_2 Crude_Bioconjugate Crude Bioconjugate Conjugation_2->Crude_Bioconjugate Purification Purification (e.g., SEC, HPLC) Crude_Bioconjugate->Purification Pure_Bioconjugate Pure Bioconjugate Purification->Pure_Bioconjugate Characterization Characterization (e.g., MS, HPLC) Pure_Bioconjugate->Characterization In_Vitro_Assays In Vitro Assays (e.g., Cytotoxicity, DC50) Pure_Bioconjugate->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (e.g., Pharmacokinetics) Pure_Bioconjugate->In_Vivo_Studies Data_Analysis Data Analysis In_Vitro_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis

A generalized experimental workflow for the synthesis and evaluation of bioconjugates using a heterobifunctional PEG linker.

protac_pathway PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation

The mechanism of action for a PROTAC, leading to targeted protein degradation.

Detailed Experimental Protocols

Reproducible and well-documented experimental methods are essential for the accurate evaluation and comparison of different PEG linkers.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from this compound to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-NH-PEG36-COOH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolution: Dissolve the Boc-NH-PEG36-COOH compound in DCM.

  • Acid Treatment: Add a solution of 20-50% TFA in DCM to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Drying: Further dry the resulting product under high vacuum to remove any residual TFA. The deprotected H₂N-PEG36-COOH (as a TFA salt) can often be used in the next step without further purification.

Protocol 2: EDC/NHS Coupling of a Carboxylic Acid-Terminated PEG Linker to a Protein

Objective: To conjugate a deprotected PEG linker with a terminal carboxylic acid (e.g., H₂N-PEG36-COOH) to a primary amine on a target protein.

Materials:

  • H₂N-PEG36-COOH

  • Target protein with accessible primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0, amine-free)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the H₂N-PEG36-COOH in Activation Buffer.

    • Add a 5 to 10-fold molar excess of NHS (or Sulfo-NHS) and EDC.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.[2]

  • Conjugation to Protein:

    • Dissolve the target protein in the Coupling Buffer.

    • Add the activated PEG-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the PEG linker over the protein is a common starting point.[2]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to consume any unreacted NHS-esters.

    • Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and reaction byproducts.

Protocol 3: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of the PEGylated protein and calculate the degree of PEGylation.

Materials:

  • PEGylated protein sample

  • Unmodified protein (for reference)

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA)

Procedure:

  • Sample and Matrix Preparation:

    • Dilute the PEGylated and unmodified protein samples to a final concentration of 1-10 pmol/µL in 0.1% TFA.

    • Mix the diluted sample and the matrix solution in a 1:1 ratio.

  • Data Acquisition:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.

    • Acquire the mass spectrum in linear mode, optimizing the laser power for a good signal-to-noise ratio.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein and the PEGylated protein from their respective mass spectra.

    • The difference in mass corresponds to the total mass of the attached PEG linkers. Divide this by the molecular weight of a single PEG linker to determine the average degree of PEGylation.

Conclusion

The selection of a PEG linker is a critical design parameter that must be optimized for each specific therapeutic application. Long-chain, monodisperse linkers like this compound offer significant advantages in improving the hydrophilicity and pharmacokinetic profiles of ADCs, often leading to enhanced in vivo efficacy. However, for PROTACs, where the precise geometry of the ternary complex is paramount, an excessively long linker may be detrimental. A systematic and empirical approach to determine the optimal linker length and composition is therefore essential for the development of safe and effective bioconjugate therapeutics.

References

The Strategic Advantage of Amino-PEG36-Boc in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The success of a PROTAC hinges on the careful design of its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the crucial linker that connects them. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers, particularly long-chain variants like Amino-PEG36-Boc, offer distinct advantages that can significantly enhance the efficacy and drug-like properties of a PROTAC.

This guide provides a comprehensive comparison of this compound with other linker types, supported by experimental data and detailed protocols, to inform the rational design of next-generation protein degraders for researchers, scientists, and drug development professionals.

This compound: Enhancing PROTAC Performance

This compound is a heterobifunctional linker featuring a long, monodisperse polyethylene glycol chain of 36 units, capped with a Boc-protected amine at one end and a functional group for conjugation at the other.[1] This specific structure imparts several beneficial properties to a PROTAC molecule.

The primary advantage of the long PEG chain is its hydrophilicity, which can significantly improve the solubility of the often large and hydrophobic PROTAC molecule.[2][3][4][5] This enhanced solubility is critical for biological activity, formulation, and overall developability.[2] Furthermore, the flexible nature of the PEG linker can allow the PROTAC to adopt various conformations, which may be crucial for traversing the cell membrane and forming a stable and productive ternary complex between the target protein and the E3 ligase.[2][6]

Comparative Analysis of Linker Performance

The choice of linker is a critical determinant of a PROTAC's success, influencing its efficacy, cell permeability, and pharmacokinetic profile.[3][7] The following tables provide a comparative overview of how different linker characteristics can impact key performance indicators.

Impact of PEG Linker Length on PROTAC Permeability

While enhancing solubility, increased PEG linker length can sometimes negatively impact passive diffusion across the lipophilic cell membrane.[6] However, the flexibility of longer PEG chains can also allow the PROTAC to adopt a folded, more compact conformation, shielding its polar surface area and aiding membrane transit in a phenomenon sometimes called "molecular chameleonicity".[6]

Linker TypeApparent Permeability (Papp) x 10⁻⁶ cm/sTarget SystemKey Observation
2-unit PEG0.04VH032-based PROTACs targeting bromodomainsShorter PEG linkers can lead to higher passive permeability.[6]
4-unit PEGModerate DecreaseVH032-based PROTACsA moderate decrease in permeability is seen with the addition of PEG units.[6]
8-unit PEGFurther DecreaseVH032-based PROTACsIncreased PEG length can correlate with reduced permeability.[6]
This compound (Inferred) System Dependent Various While very long PEG chains can decrease passive permeability, their flexibility may allow for conformational masking to overcome this. The optimal length is highly dependent on the specific target and ligands.[6][8]

Data for specific PEG lengths are sourced from studies on VH032-based PROTACs.[6] The performance of this compound is an inference based on established principles of linker behavior.

Comparison of Linker Classes in PROTACs

The choice of linker extends beyond PEG to other classes, such as alkyl and rigid linkers, each with its own set of advantages and disadvantages.

Linker ClassKey AdvantagesKey DisadvantagesWhen to Consider
PEG Linkers (e.g., this compound) Excellent hydrophilicity, improved solubility, biocompatible, tunable length.[3][5][7]May have reduced metabolic stability compared to alkyl linkers, can be challenging and costly to synthesize.[3]When poor solubility of the PROTAC is a concern and for improving pharmacokinetic properties.
Alkyl Linkers Synthetically accessible, chemically stable.[3][9]Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[3][9]In early-stage PROTAC development due to synthetic tractability.
Rigid Linkers (e.g., piperazine, triazole) Can pre-organize the PROTAC for favorable ternary complex formation, improve selectivity and metabolic stability.[3][10]Often more synthetically challenging to prepare.[10]To enhance selectivity and improve pharmacokinetic properties through conformational constraint.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols are essential.

General Synthesis of a PROTAC using this compound

This protocol outlines a general method for synthesizing a PROTAC by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker.

  • First Ligand Conjugation: The exposed amine of the this compound linker is conjugated to the first ligand (e.g., for the E3 ligase) through a suitable reaction, such as amide bond formation.[1]

  • Boc Deprotection: The Boc protecting group on the other end of the linker is removed using trifluoroacetic acid (TFA) to expose a carboxylic acid.[1]

  • Second Ligand Conjugation: The newly exposed carboxylic acid is then conjugated to the second ligand (for the target protein) to form the final PROTAC molecule.[1]

Boc Group Deprotection Protocol

A critical step in utilizing this compound is the removal of the tert-butyloxycarbonyl (Boc) protecting group.[1]

  • Dissolution: Dissolve the Ligand 1-PEG36-Boc conjugate in a suitable solvent like dichloromethane (B109758) (DCM).

  • Acid Treatment: Add TFA to the solution and allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Drying: Further dry the resulting product under high vacuum to remove any residual TFA. The deprotected product can then be used in the next conjugation step.[1]

Western Blot for Protein Degradation Analysis

This is a standard method to quantify the degradation of the target protein.

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands.

  • Analysis: Quantify the band intensity to determine the extent of protein degradation relative to a control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.[2]

Visualizing PROTAC Mechanisms and Workflows

Diagrams can help to clarify the complex processes involved in PROTAC function and synthesis.

PROTAC_Mechanism_of_Action cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, inducing the degradation of a target protein.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start This compound step1 Step 1: First Ligand Conjugation (e.g., Amide Bond Formation) start->step1 ligand1 Ligand 1 (for E3 Ligase) ligand1->step1 intermediate1 Intermediate 1: Ligand 1-PEG36-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA) intermediate1->step2 intermediate2 Intermediate 2: Ligand 1-PEG36-COOH step2->intermediate2 step3 Step 3: Second Ligand Conjugation (e.g., Amide Bond Formation) intermediate2->step3 ligand2 Ligand 2 (for Target Protein) ligand2->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

References

A Comparative Guide to Boc and Fmoc Protection in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG)ylation is a pivotal strategy for enhancing the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. The success of multi-step syntheses involving PEG linkers hinges on the strategic use of protecting groups for terminal amines. The two most prominent protecting groups employed are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

This guide presents an objective comparison of Boc and Fmoc protection strategies in PEGylation, supported by experimental data, to provide a comprehensive framework for selecting the optimal strategy for specific research and development needs.

Core Chemical Differences and Orthogonality

The primary distinction between Boc and Fmoc protecting groups is their cleavage chemistry, which establishes their orthogonal nature in synthesis.[1] Orthogonality is crucial as it permits the selective removal of one protecting group without affecting the other, thereby enabling the assembly of complex molecules.[1]

  • Boc (tert-butyloxycarbonyl): This protecting group is stable under basic and nucleophilic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Conversely, the Fmoc group is stable in acidic conditions but is removed by mild bases, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1]

This fundamental difference in lability dictates the entire synthetic strategy, including the choice of solvents, reagents, and compatibility with other functional groups on the molecule of interest.[2]

Quantitative Data Summary

While direct side-by-side quantitative data for the PEGylation of an identical molecule using both Boc and Fmoc strategies is not extensively available in published literature, a wealth of data from solid-phase peptide synthesis (SPPS) and related bioconjugation studies allows for a robust comparison of their performance characteristics. The principles of these deprotection reactions are directly applicable to PEGylated molecules.[3]

Table 1: General Comparison of Boc and Fmoc Protecting Groups
FeatureBoc Protecting GroupFmoc Protecting GroupKey Considerations
Deprotection Chemistry Acid-labileBase-labileOrthogonality is a major advantage when using both in a single synthetic scheme.[1]
Deprotection Reagents Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50% Piperidine in Dimethylformamide (DMF)Fmoc deprotection is generally considered milder.[1]
Reaction Time Typically 30 minutes to 2 hoursTypically 5 to 30 minutesFmoc deprotection is often faster.[1]
Compatibility Not suitable for acid-sensitive substratesWell-suited for acid-sensitive moleculesThe choice depends on the stability of the conjugated molecule.[1]
Automation Friendliness Less common in modern automated synthesizersStandard for automated synthesis due to milder conditionsFmoc chemistry is highly amenable to high-throughput applications.[1]
Safety Requires handling of corrosive acids like TFAPiperidine is a toxic and malodorous reagentBoth require appropriate safety precautions.[1]
Table 2: Representative Deprotection Conditions and Resulting Purity
Protecting GroupReagentConcentrationSolventTime (min)Purity (%)
Boc TFA20%DCM30>95[4]
Boc TFA50%DCM60>95[4]
Boc HCl4MDioxane60>95[4]
Fmoc Piperidine20%DMF3 (in solution)>99[4]
Fmoc Piperidine20%DMF10-20 (on resin)High[4]
Table 3: Potential Side Reactions
StrategyCommon Side ReactionsMitigation Strategies
Boc t-butylation: The tert-butyl cation generated during cleavage can alkylate nucleophilic residues (e.g., Trp, Met).[1]Addition of "scavengers" to the cleavage cocktail, such as triisopropylsilane (B1312306) (TIS) or water, to trap the carbocations.[2]
Fmoc Dibenzofulvene Adducts: The dibenzofulvene (DBF) byproduct can react with the newly liberated amine.[2]The deprotection base (e.g., piperidine) typically scavenges the DBF.[2]
Aspartimide Formation: For peptide sequences with aspartic acid, basic conditions can lead to the formation of a cyclic aspartimide intermediate.[2]Using sterically hindered side-chain protecting groups on aspartic acid or adding an acidic additive like HOBt to the deprotection solution can mitigate this.[2]

Mandatory Visualization

Boc_PEGylation_Workflow cluster_Boc Boc-Protected PEGylation Workflow Boc_PEG Boc-NH-PEG-X Deprotection Boc Deprotection Boc_PEG->Deprotection TFA in DCM Amine_PEG H₂N-PEG-X Deprotection->Amine_PEG Conjugation Conjugation to Molecule Amine_PEG->Conjugation Final_Product Molecule-PEG-NH₂ Conjugation->Final_Product

Boc-protected PEGylation workflow.

Fmoc_PEGylation_Workflow cluster_Fmoc Fmoc-Protected PEGylation Workflow Fmoc_PEG Fmoc-NH-PEG-X Deprotection Fmoc Deprotection Fmoc_PEG->Deprotection Piperidine in DMF Amine_PEG H₂N-PEG-X Deprotection->Amine_PEG Conjugation Conjugation to Molecule Amine_PEG->Conjugation Final_Product Molecule-PEG-NH₂ Conjugation->Final_Product

Fmoc-protected PEGylation workflow.

Experimental Protocols

The following are generalized protocols for the deprotection of Boc- and Fmoc-protected PEG-amines in solution. Optimization may be necessary based on the specific PEG linker and substrate.

Protocol 1: Boc Deprotection of a PEG-Amine

Materials:

  • Boc-NH-PEG-X

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mL per 1 g of PEG).[2]

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[4]

  • If the molecule contains sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[4]

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction for completion by TLC or LC-MS.[2]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-amine. Alternatively, precipitate the product by adding the reaction mixture dropwise to a stirred volume of cold diethyl ether.[2]

Protocol 2: Fmoc Deprotection of a PEG-Amine

Materials:

  • Fmoc-NH-PEG-X

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Fmoc-protected PEG linker in anhydrous DMF.[4]

  • Add piperidine to a final concentration of 20% (v/v).[4]

  • Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[4]

  • Monitor the reaction for completion by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic solution with brine to remove piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG-amine.[4]

Conclusion and Recommendations

The selection between Boc and Fmoc protection for PEGylation is a critical decision that is highly dependent on the overall synthetic strategy and the chemical nature of the molecule being modified.[4]

The Fmoc strategy is generally the more prevalent approach in modern bioconjugation.[1] Its mild, base-labile deprotection conditions are compatible with acid-sensitive functionalities and it is highly amenable to automation.[1][] This makes it particularly well-suited for the synthesis of complex and sensitive biomolecules.[1]

The Boc strategy , however, remains a robust and valuable method, especially in solution-phase synthesis and for molecules that are sensitive to basic conditions.[4] The acidic deprotection step can also be advantageous in preventing aggregation of certain peptide sequences.[6]

Ultimately, the optimal choice requires a thorough evaluation of the compatibility of the deprotection conditions with all functional groups present in the target molecule.[4]

References

Amino-PEG36-Boc alternatives for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Amino-PEG36-Boc Alternatives for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall performance of the final product. While this compound is a widely used long-chain PEG linker, a diverse array of alternatives exists, each offering distinct advantages in terms of PEG length, protecting groups, and reactive functionalities. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols to aid in rational linker selection.

The Critical Role of Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are favored in bioconjugation for their ability to improve the solubility and stability of hydrophobic drugs and biomolecules.[1] The hydrophilic nature of PEG can mitigate aggregation issues, and PEGylation can shield bioconjugates from the immune system, potentially reducing immunogenicity and extending circulation half-life.[2][3] The choice of linker involves a trade-off between enhancing pharmacokinetic properties and maintaining the biological activity of the conjugated molecule.[2][4]

Alternatives to this compound can be categorized based on three key features:

  • PEG Chain Length: The number of PEG units affects the linker's length, flexibility, and impact on the bioconjugate's properties. Shorter PEG linkers may be preferred where a compact structure is desired, while longer chains can improve solubility and provide greater spatial separation between the conjugated molecules.[3][5]

  • Protecting Group: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine. Alternatives like Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (carbobenzyloxy) offer orthogonal deprotection strategies, which can be advantageous in multi-step synthesis.[6][7][8]

  • Reactive Functionality: The terminal functional group of the linker determines its conjugation chemistry. While Amino-PEG-Boc linkers present a primary amine upon deprotection, other linkers come with a variety of reactive groups such as NHS esters, maleimides, or azides, allowing for different coupling strategies.[9][10][11]

Comparison of Amino-PEG-Boc Alternatives

The following sections provide a detailed comparison of alternatives based on the variations in PEG length, protecting groups, and reactive functionalities.

Impact of PEG Chain Length

The length of the PEG linker is a critical parameter that influences the physicochemical and biological properties of bioconjugates.[2]

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

FeatureShort PEG Linkers (e.g., PEG2, PEG4)Long PEG Linkers (e.g., PEG12, PEG24, PEG36)Key FindingsReferences
Solubility Moderate improvementSignificant improvement, especially for hydrophobic payloadsLonger PEG chains create a larger hydration shell, enhancing solubility.[3]
Stability May offer greater stability in some contextsGenerally enhances stability by preventing aggregation.The hydrophilic nature of PEG mitigates aggregation caused by hydrophobic payloads.[2]
In Vitro Potency Often higherMay be reduced due to steric hindranceLonger linkers can sometimes interfere with the binding of the bioconjugate to its target.[5]
Pharmacokinetics (Half-life) Shorter half-lifeSignificantly longer half-lifeLonger PEG chains increase the hydrodynamic radius, reducing renal clearance.[2][4][5]
Homogeneity Discrete PEG (dPEG) linkers ensure batch-to-batch consistency.Discrete PEG linkers provide more homogeneous conjugates compared to polydisperse PEG mixtures.Defined PEG length leads to predictable properties.[12]
Alternative Protecting Groups

The choice of protecting group for the terminal amine is crucial for controlling the sequence of conjugation steps.

Table 2: Comparison of Amine Protecting Groups

Protecting GroupDeprotection ConditionStabilityKey AdvantageReferences
Boc (tert-butyloxycarbonyl) Acid-labile (e.g., Trifluoroacetic acid)Stable to basic and nucleophilic conditions.Classic, well-established chemistry.[6]
Fmoc (9-fluorenylmethyloxycarbonyl) Base-labile (e.g., Piperidine)Stable to acidic conditions.Orthogonal to acid-labile side-chain protecting groups, allowing for milder overall synthesis conditions.[6][7][13]
Cbz (Carbobenzyloxy) Hydrogenolysis or strong acidic conditionsStable in mildly basic and acidic conditions.Offers an alternative deprotection strategy orthogonal to both Boc and Fmoc.[8][14][15]
Alternative Reactive Functionalities

The reactive group at the end of the PEG linker dictates the conjugation strategy.

Table 3: Comparison of Bioconjugation Chemistries

Linker ChemistryTarget Functional GroupTypical Conjugation Efficiency (%)Key AdvantagesKey Disadvantages
Amine-Reactive (e.g., NHS Ester) Primary Amines (-NH₂)40-60%Abundant targets on proteins.Lack of site-specificity, potential for heterogeneity.[9]
Thiol-Reactive (e.g., Maleimide) Thiols (-SH)70-90%High site-specificity with engineered cysteines.The thioether bond can be unstable in vivo (retro-Michael addition).[9]
Click Chemistry (e.g., Azide/Alkyne) Azide/Alkyne>90%High efficiency and bioorthogonality, very stable triazole linkage.Requires introduction of non-native functional groups.[9][16]
Carbonyl-Reactive (e.g., Hydrazide) Aldehydes/KetonesVariableSite-specific conjugation to oxidized glycans.Requires introduction of an aldehyde or ketone handle.[17]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation.

Protocol 1: Two-Step Bioconjugation using a Boc-Protected PEG Linker

This protocol describes the conjugation of a payload to a biomolecule using a heterobifunctional linker with a Boc-protected amine and a carboxylic acid.

Materials:

  • Payload with a primary amine

  • Boc-NH-PEGn-COOH linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Biomolecule with a primary amine

  • Deprotection solution (e.g., 50% TFA in DCM)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Step 1: Activation of Carboxylic Acid and Payload Conjugation:

    • Dissolve the Boc-NH-PEGn-COOH linker in anhydrous DMSO or DMF.

    • Add EDC and NHS to activate the carboxylic acid group.

    • Add the amine-containing payload to the activated linker solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Purify the Boc-protected payload-linker conjugate.

  • Step 2: Boc Deprotection:

    • Dissolve the purified conjugate in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the deprotection solution under vacuum.

  • Step 3: Conjugation to Biomolecule:

    • Dissolve the deprotected payload-linker in the reaction buffer.

    • Add the biomolecule to the solution. The newly exposed amine on the linker will react with available activated esters on the biomolecule, or can be targeted by other means.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the quenching reagent.

    • Purify the final bioconjugate using size-exclusion chromatography.

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG Linker

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a protein containing a free thiol group (cysteine).

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG-Payload linker

  • (Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer.

    • If necessary, reduce disulfide bonds with a 10-100x molar excess of TCEP for 30-60 minutes at room temperature to generate free thiols.[6]

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG-Payload linker in a suitable solvent (e.g., DMSO).

    • Add the linker solution to the protein solution. A 5-20 fold molar excess of the linker is typically used.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding an excess of L-cysteine.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography to remove unreacted linker and payload.

Visualizing Bioconjugation Workflows

Diagrams are essential for understanding the complex relationships in bioconjugate design and function.

Bioconjugation_Workflow cluster_synthesis Bioconjugate Synthesis cluster_analysis Analysis and Characterization Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker Linker (e.g., Amino-PEG-Boc alt.) Linker->Conjugation Payload Payload (e.g., Drug, Fluorophore) Payload->Conjugation Bioconjugate Purified Bioconjugate Conjugation->Bioconjugate Characterization Characterization (e.g., MS, HPLC) Bioconjugate->Characterization Functional_Assay Functional Assay (e.g., Cytotoxicity) Bioconjugate->Functional_Assay

Caption: A generalized workflow for the synthesis and evaluation of bioconjugates.

Linker_Alternatives cluster_alternatives Alternatives Amino_PEG36_Boc This compound PEG Length: 36 Protecting Group: Boc Reactive Group: Amine PEG_Length PEG Length Variation Short Chain (PEG2, 4, 8) Long Chain (PEG12, 24) Amino_PEG36_Boc:peg->PEG_Length Vary Length Protecting_Group Protecting Group Variation Fmoc (Base-labile) Cbz (H₂-labile) Amino_PEG36_Boc:prot->Protecting_Group Change Protector Reactive_Group Reactive Group Variation NHS Ester (Amine-reactive) Maleimide (Thiol-reactive) Azide (Click Chemistry) Amino_PEG36_Boc:react->Reactive_Group Modify Reactivity

Caption: Key areas of variation for this compound alternatives.

Conclusion

The selection of an optimal linker is a critical aspect of successful bioconjugate design. While this compound is a valuable tool, a wide range of alternatives with varying PEG lengths, protecting groups, and reactive functionalities are available to researchers. A systematic evaluation of these alternatives is crucial for maximizing the therapeutic efficiency of a given bioconjugate. This guide provides a foundational understanding of the core principles governing the use of these linkers, supported by quantitative data and detailed experimental protocols, to aid in the rational design of next-generation therapeutics.

References

The In Vivo Efficacy of Amino-PEG36-Boc: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the myriad of options, long-chain polyethylene (B3416737) glycol (PEG) linkers, exemplified by Amino-PEG36-Boc, have garnered significant interest. This guide provides an objective comparison of the in vivo performance of long-chain PEG linkers like this compound against other alternatives, supported by experimental data and detailed protocols to inform rational drug design.

The in vivo efficacy of a bioconjugate is intricately linked to the physicochemical properties conferred by its linker. An ideal linker enhances the therapeutic index by improving solubility, stability, and pharmacokinetic profiles, while ensuring the selective release of the payload at the target site. This compound, a monodisperse PEG linker with 36 ethylene (B1197577) glycol units, offers a long, flexible, and hydrophilic spacer that significantly impacts these parameters.

Impact of PEG Linker Length on In Vivo Performance: A Comparative Analysis

The length of the PEG chain is a crucial determinant of a bioconjugate's in vivo behavior. While specific in vivo efficacy data for this compound is not extensively published in head-to-head comparisons, a wealth of data from studies on ADCs and PROTACs with varying PEG linker lengths allows for a robust comparative analysis. Generally, PEG linkers can be categorized as short (e.g., PEG2-PEG4), intermediate (e.g., PEG8-PEG12), and long (e.g., PEG24-PEG36 and longer).

Long-chain PEG linkers, such as this compound, have been shown to significantly improve the pharmacokinetic profiles of bioconjugates. This is primarily attributed to the increased hydrodynamic radius of the molecule, which reduces renal clearance and shields it from enzymatic degradation, thereby extending its circulation half-life.[1][2] For instance, studies on affibody-drug conjugates demonstrated a more than 11-fold increase in half-life when a 10 kDa PEG linker was used compared to a non-PEGylated version.[3] Similarly, in ADCs, the incorporation of a methyl-PEG24 moiety led to a prolonged half-life and enhanced animal tolerability.[4]

This improved pharmacokinetic profile often translates to enhanced in vivo efficacy. The extended circulation time allows for greater accumulation of the therapeutic agent in the tumor tissue, leading to more potent anti-tumor activity.[3][5] Studies on ADCs have shown that tumor growth inhibition is significantly improved with longer PEG linkers (PEG8 and beyond) compared to shorter or no PEG linkers.[3]

However, a potential trade-off exists between in vivo efficacy and in vitro potency. Longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, possibly due to steric hindrance affecting the binding of the targeting moiety to its receptor.[3][6]

Quantitative Data Summary

The following tables summarize representative data from preclinical studies, illustrating the impact of PEG linker length on key performance metrics.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Bioconjugates

Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneBaseline half-life
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life vs. no PEG[6]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life vs. no PEG[6]
ADCLinear L-PEG24High Clearance[7]
ADCPendant P-(PEG12)2Low Clearance[7]

Table 2: Impact of PEG Linker Length on In Vivo Efficacy of ADCs

ADC ModelLinkerIn Vivo ModelKey Efficacy Metric (Tumor Weight Reduction)
L540cy xenograftNo PEGSCID Mouse11%[3]
L540cy xenograftPEG2 / PEG4SCID Mouse35-45%[3]
L540cy xenograftPEG8 / PEG12 / PEG24SCID Mouse75-85%[3]
NCI-N87 XenograftZHER2-SMCC-MMAE (No PEG)MouseBaseline tumor growth inhibition[5]
NCI-N87 XenograftZHER2-PEG10K-MMAEMouseMost ideal tumor therapeutic ability[5][6]

Alternatives to Linear Long-Chain PEG Linkers

Beyond simple linear PEG chains, other linker architectures and compositions are being explored to further optimize in vivo performance.

  • Branched PEG Linkers: These linkers, with multiple PEG arms extending from a central core, offer a larger hydrodynamic radius compared to linear PEGs of similar molecular weight.[8][9] This can lead to even more pronounced improvements in pharmacokinetic profiles, including reduced clearance and longer half-lives.[7][10] Branched linkers can also facilitate higher drug-to-antibody ratios (DARs) without inducing aggregation.[9]

  • Cleavable vs. Non-cleavable Linkers: The mechanism of payload release is another critical aspect of linker design. Cleavable linkers are designed to release the drug in response to specific conditions in the tumor microenvironment (e.g., low pH, high glutathione (B108866) levels, or specific enzymes), which can enhance targeted cytotoxicity and enable a "bystander effect" where the released drug can kill neighboring antigen-negative tumor cells. Non-cleavable linkers, on the other hand, release the payload upon lysosomal degradation of the antibody, which generally leads to greater plasma stability and a wider therapeutic window, but with a reduced bystander effect. The choice between these depends on the specific therapeutic strategy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of bioconjugates with different linkers.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a bioconjugate (e.g., an ADC or PROTAC) in a tumor-bearing mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

  • Cancer cell line of interest

  • Bioconjugate with this compound and comparator linkers

  • Vehicle control (e.g., saline or PBS)

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[11][12]

  • Randomization: Randomize mice into treatment and control groups.

  • Dosing: Administer the bioconjugates and vehicle control at the predetermined dose and schedule (e.g., intravenously, intraperitoneally, or orally).[11][12]

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[5][11]

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of a bioconjugate in an animal model.

Materials:

  • Healthy rodents (e.g., mice or rats)

  • Bioconjugate of interest

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of the bioconjugate to the animals.[13]

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) post-injection.[14]

  • Plasma Preparation: Separate plasma from the blood samples by centrifugation.[10]

  • Bioanalysis: Quantify the concentration of the intact bioconjugate and/or the payload in the plasma samples using a validated bioanalytical method such as ELISA or LC-MS/MS.[15][16]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[10]

Biodistribution Study

Objective: To determine the tissue distribution of a radiolabeled bioconjugate.

Materials:

  • Radiolabeled bioconjugate (e.g., with 125I or 99mTc)

  • Healthy or tumor-bearing mice

  • Gamma counter

  • Tissue homogenization equipment

Procedure:

  • Dosing: Administer a single dose of the radiolabeled bioconjugate to the mice.[14]

  • Tissue Collection: At predetermined time points (e.g., 1 hr, 4 hr, 24 hr, 48 hr), euthanize the mice and collect organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs).[17]

  • Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.[18]

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

ADC_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC with This compound Linker Binding Binding ADC->Binding 1. Binding Receptor Target Antigen (Receptor) Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Binding->Receptor Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation DrugRelease Payload Release Degradation->DrugRelease Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target 5. Action Apoptosis Apoptosis Target->Apoptosis

ADC uptake and intracellular drug release pathway.

InVivo_Efficacy_Workflow start Start tumor_implantation Tumor Cell Implantation in Mice start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Administer Bioconjugates (with different linkers) and Vehicle randomization->dosing monitoring Monitor Tumor Growth (Calipers) & Animal Health dosing->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis: Tumor Growth Inhibition endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

General workflow for in vivo efficacy studies.

Linker_Length_Tradeoff cluster_short Short PEG Linker (e.g., PEG4) cluster_long Long PEG Linker (e.g., PEG36) short_pk Faster Clearance Shorter Half-life short_potency Higher In Vitro Potency short_efficacy Reduced In Vivo Efficacy long_pk Slower Clearance Longer Half-life long_potency Lower In Vitro Potency long_efficacy Enhanced In Vivo Efficacy

Trade-offs associated with PEG linker length.

References

Navigating the Crossroads of Bioconjugation: A Comparative Guide to Amino-PEG36-Boc and SMCC Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of scientific research and drug development, the choice of a crosslinker is a critical decision that can profoundly influence the outcome of an experiment and the efficacy of a therapeutic. This guide offers an objective comparison between two prominent crosslinkers: the hydrophilic, long-chain Amino-PEG36-Boc and the traditional, hydrophobic SMCC. By examining their performance, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific bioconjugation needs.

Executive Summary

This compound and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are both heterobifunctional crosslinkers, yet they possess distinct physicochemical properties that dictate their suitability for different applications. This compound, with its long polyethylene (B3416737) glycol (PEG) chain, offers enhanced hydrophilicity, which can be crucial for improving the solubility and stability of bioconjugates, particularly those involving hydrophobic molecules.[1][2] In contrast, SMCC is a classic non-cleavable linker known for its high stability in systemic circulation, but its hydrophobic nature can sometimes lead to aggregation issues with the final conjugate.[1][3] The selection between these two powerful tools depends on the specific requirements of the biomolecules being linked and the desired characteristics of the final product.

At a Glance: Key Differences

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Chemical Nature Heterobifunctional, PEGylatedHeterobifunctional, non-PEGylated
Reactive Groups Boc-protected amine and a terminal reactive group (e.g., carboxylic acid)N-hydroxysuccinimide (NHS) ester and maleimide (B117702)
Spacer Arm Long, hydrophilic PEG chain (36 ethylene (B1197577) glycol units)Cyclohexane-based, hydrophobic
Solubility High in aqueous solutions and most organic solvents[4]Soluble in organic solvents (DMSO, DMF); limited aqueous solubility[5]
Key Advantage Improves solubility, reduces aggregation, and can prolong circulation half-life of the conjugate[1][6][7]High stability of the maleimide group due to the cyclohexane (B81311) bridge, leading to stable bioconjugates[8][9]
Primary Applications Antibody-Drug Conjugates (ADCs) with hydrophobic payloads, PROTACs, surface modification to reduce non-specific binding[6][10]Preparation of ADCs, creation of immunogens, protein-protein crosslinking, enzyme and fluorescent labeling[8][11]

Delving into the Chemistry: Mechanism of Action

Both crosslinkers facilitate the covalent linkage of two different molecules, but through distinct chemical pathways.

This compound operates in a sequential manner. The tert-butyloxycarbonyl (Boc) protecting group on the amine is first removed under acidic conditions, typically using trifluoroacetic acid (TFA).[4][12] This exposes a primary amine, which can then be reacted with an activated carboxylic acid (e.g., an NHS ester) on the first biomolecule. The other end of the PEG linker, which is often a carboxylic acid, can then be activated (e.g., using EDC and NHS) to react with a primary amine on the second biomolecule.[4] This step-wise approach allows for controlled conjugation.

Amino_PEG36_Boc_Workflow Boc_PEG Boc-NH-PEG36-COOH Deprotection Deprotection (TFA) Boc_PEG->Deprotection Free_Amine_PEG H2N-PEG36-COOH Deprotection->Free_Amine_PEG Conjugation1 Conjugation Free_Amine_PEG->Conjugation1 Activation1 Activation (EDC, NHS) Activated_Molecule1 Activated Molecule 1 Activation1->Activated_Molecule1 Molecule1 Molecule 1 (-NH2) Molecule1->Activation1 Activated_Molecule1->Conjugation1 Intermediate Molecule 1-PEG36-COOH Conjugation1->Intermediate Activation2 Activation (EDC, NHS) Intermediate->Activation2 Activated_Intermediate Activated Intermediate Activation2->Activated_Intermediate Conjugation2 Conjugation Activated_Intermediate->Conjugation2 Molecule2 Molecule 2 (-NH2) Molecule2->Conjugation2 Final_Conjugate Molecule 1-PEG36-Molecule 2 Conjugation2->Final_Conjugate

Sequential conjugation workflow using this compound.

SMCC utilizes a two-step process targeting primary amines and sulfhydryl groups.[8] The NHS ester of SMCC reacts with a primary amine on the first molecule (e.g., a lysine (B10760008) residue on a protein) at a pH of 7.0-9.0 to form a stable amide bond.[11][13] This creates a maleimide-activated molecule. The maleimide group then specifically reacts with a sulfhydryl (thiol) group on the second molecule (e.g., a cysteine residue or a thiol-containing drug) at a pH of 6.5-7.5 to form a stable thioether bond.[9][13]

SMCC_Workflow Molecule1 Molecule 1 (-NH2) Reaction1 Amine Reaction (pH 7.0-9.0) Molecule1->Reaction1 SMCC SMCC SMCC->Reaction1 Activated_Molecule1 Maleimide-Activated Molecule 1 Reaction1->Activated_Molecule1 Reaction2 Sulfhydryl Reaction (pH 6.5-7.5) Activated_Molecule1->Reaction2 Molecule2 Molecule 2 (-SH) Molecule2->Reaction2 Final_Conjugate Molecule 1-SMCC-Molecule 2 Reaction2->Final_Conjugate

Two-step crosslinking mechanism of SMCC.

Performance Comparison: A Data-Driven Perspective

The choice between a PEGylated linker like this compound and a traditional linker like SMCC can have a significant impact on the performance of the resulting bioconjugate, especially in the context of ADCs.

ParameterAmino-PEGylated LinkersSMCC LinkerRationale
Hydrophilicity High[1]Low[1]The ethylene glycol units in the PEG chain increase water solubility.[1]
Aggregation Propensity Lower[1]Higher[1]The hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions.[1]
Plasma Half-life (t½) Longer[1][14]Shorter[1][14]The hydrophilic PEG chain reduces non-specific interactions and clearance by the reticuloendothelial system.[1][14]
In Vitro Cytotoxicity May be reduced[7][14]Generally higher[7][14]The long PEG chain can sometimes cause steric hindrance, potentially affecting binding affinity or cellular uptake.[2]

Experimental data from a study on miniaturized ADCs using an affibody protein targeting HER2 conjugated to the cytotoxic payload MMAE provides a direct comparison of an SMCC linker versus PEGylated linkers. While this study used longer PEG chains (4kDa and 10kDa), the observed trends are highly relevant.

Table 1: In Vitro Cytotoxicity of ZHER2-Linker-MMAE Conjugates [7][14]

ConjugateIC50 (nM) on NCI-N87 cellsFold Reduction in Cytotoxicity vs. SMCC
ZHER2-SMCC-MMAE2.1-
ZHER2-PEG4K-MMAE9.44.5
ZHER2-PEG10K-MMAE47.222.5

Table 2: Pharmacokinetics of ZHER2-Linker-MMAE Conjugates in Mice [7]

ConjugateHalf-life (t1/2) in minutesFold Extension in Half-life vs. SMCC
ZHER2-SMCC-MMAENot specified, baseline-
ZHER2-PEG4K-MMAENot specified, 2.5-fold extension2.5
ZHER2-PEG10K-MMAENot specified, 11.2-fold extension11.2

These data illustrate a key trade-off: while PEGylation can lead to a decrease in in vitro cytotoxicity, it significantly improves the pharmacokinetic profile by extending the circulation half-life.[7][14] This can ultimately lead to enhanced in vivo efficacy.

Experimental Protocols

Detailed and reliable experimental protocols are essential for successful bioconjugation. Below are generalized protocols for utilizing this compound and SMCC.

Protocol 1: General Workflow for this compound Conjugation

This protocol outlines the steps for conjugating two molecules using a Boc-protected amino-PEG-acid linker.

1. Boc Deprotection:

  • Dissolve the Boc-NH-PEG36-COOH linker in anhydrous dichloromethane (B109758) (DCM).[15]

  • Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[4][15]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[10][15]

  • Remove the solvent and excess TFA under reduced pressure. The resulting H2N-PEG36-COOH can often be used without further purification.[10]

2. Activation of Carboxylic Acid on Molecule 1 (if applicable):

  • Dissolve Molecule 1 (containing a carboxylic acid) in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir at room temperature for 1-4 hours to form the NHS ester.

3. Conjugation to the First Molecule:

  • Add the deprotected H2N-PEG36-COOH to the activated Molecule 1 solution.

  • Stir the reaction at room temperature overnight.

  • Purify the Molecule 1-PEG36-COOH conjugate by chromatography (e.g., reverse-phase HPLC).

4. Activation of the PEG Linker's Carboxylic Acid:

  • Dissolve the purified Molecule 1-PEG36-COOH in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.

  • Stir at room temperature for 1-4 hours.

5. Conjugation to the Second Molecule:

  • Add Molecule 2 (containing a primary amine) to the activated Molecule 1-PEG36-NHS ester solution.

  • Stir at room temperature overnight.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 2: Two-Step Protein-Protein Conjugation with SMCC

This protocol describes the conjugation of two proteins, one with available amines and the other with available sulfhydryls.[11]

Materials:

  • Protein 1 (with primary amines)

  • Protein 2 (with free sulfhydryls)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-8.0[9]

  • Conjugation Buffer B: PBS, pH 6.5-7.5[9]

  • Desalting column

1. Preparation of Maleimide-Activated Protein 1:

  • Dissolve Protein 1 in Conjugation Buffer A to a concentration of 1-10 mg/mL.[15]

  • Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of ~10 mM.[16]

  • Add a 10- to 50-fold molar excess of the SMCC solution to the Protein 1 solution.[9][13] The optimal ratio should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[9]

  • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer B.[11]

2. Conjugation to Sulfhydryl-Containing Protein 2:

  • Immediately combine the purified, maleimide-activated Protein 1 with Protein 2 (containing free sulfhydryls) in Conjugation Buffer B. The molar ratio will depend on the desired final product.

  • Note: If Protein 2 has disulfide bonds, they must be reduced prior to this step using a reagent like TCEP, followed by removal of the reducing agent.[9]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[17]

3. Quenching and Analysis:

  • The reaction can be stopped by adding a molecule with a free sulfhydryl, such as cysteine or 2-mercaptoethanol.

  • The final conjugate can be purified by size-exclusion chromatography.

  • Analyze the conjugation efficiency by SDS-PAGE, where the formation of a higher molecular weight product will be visible.[11]

Conclusion: Making the Right Choice

The decision between this compound and SMCC is a strategic one that should be guided by the specific goals of the research or drug development program.

  • This compound and similar PEGylated linkers are the superior choice when working with hydrophobic molecules, where aggregation is a concern, or when a longer in vivo half-life is desired. The enhanced hydrophilicity and improved pharmacokinetic profile can lead to a more effective and safer bioconjugate, particularly for therapeutic applications like ADCs and PROTACs.[1][2]

  • SMCC remains a robust and well-validated crosslinker for a wide range of applications.[8] Its high stability and straightforward reaction chemistry make it an excellent choice for creating immunogens, enzyme conjugates, and ADCs where the payload is not excessively hydrophobic.[8][18][11]

Ultimately, the optimal crosslinker must be determined empirically. By understanding the fundamental properties and performance characteristics of both this compound and SMCC, researchers can design and execute more effective bioconjugation strategies, accelerating the pace of discovery and innovation.

References

A Comparative Guide to Validating Amino-PEG36-Boc Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) linkers to biomolecules is a cornerstone of modern therapeutics. Amino-PEG36-Boc, a heterobifunctional linker, offers a long, discrete PEG chain that enhances the solubility, stability, and pharmacokinetic profile of the conjugated entity.[1] Validating the efficiency of this conjugation is critical for ensuring batch-to-batch consistency and the ultimate efficacy of the bioconjugate. This guide provides a comparative analysis of analytical techniques for validating this compound conjugation, supported by experimental protocols and representative data.

Comparing Analytical Techniques for Conjugation Validation

The successful conjugation of this compound to a biomolecule, typically a protein or peptide, results in a heterogeneous mixture of conjugated species (mono-, di-, or multi-PEGylated), unreacted biomolecule, and excess PEG linker. A combination of analytical techniques is often employed to accurately quantify the conjugation efficiency. The most common methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[2][3]

TechniquePrincipleInformation ObtainedAdvantagesDisadvantagesTypical Purity Specification
RP-HPLC with UV Detection Separation based on hydrophobicity.Provides accurate quantification of the main component and impurities.High resolution for separating PEG oligomers of different lengths and other non-polar impurities.Requires a chromophore for UV detection (the Boc group provides weak UV absorbance). May not be suitable for identifying unknown impurities without mass spectrometry.>95% - >98%
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius.Purity, presence of aggregates, separation of PEGylated from non-PEGylated protein.Robust, good for initial assessment and removal of unreacted PEG.Lower resolution for species of similar size.Variable
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information, enabling the identification of impurities such as PEG oligomers with different chain lengths and deprotected species.High sensitivity and specificity.More complex and expensive instrumentation. Quantification can be less straightforward than with UV detection.>95% - >98%
SDS-PAGE Separates proteins based on molecular weight.Confirmation of conjugation to proteins (band shift), assessment of purity.Simple, inexpensive, and widely used for proteins.Low resolution, not suitable for small molecules, provides only an estimation of molecular weight.N/A

Performance Comparison with Alternative PEG Linkers

The choice of PEG linker length is a critical design parameter that influences the physicochemical and biological properties of the resulting bioconjugate. While shorter PEG linkers may offer higher in vitro potency due to reduced steric hindrance, longer linkers like this compound generally enhance solubility, stability, and circulation half-life.[4][5]

Performance MetricShort Chain PEG (e.g., PEG4)Medium Chain PEG (e.g., PEG12)Long Chain PEG (e.g., this compound)General Trend with Increasing PEG Length
In Vitro Cytotoxicity (IC50) Generally highest potencyHigh to moderate potencyMay show a noticeable decreaseDecreases due to potential steric hindrance[5]
Pharmacokinetics (PK) Faster clearance, shorter half-lifeModerate clearance and half-lifeSlower clearance, longer half-lifeSlower clearance, longer half-life[4]
Solubility Moderate improvementGood improvementExcellent improvementIncreases
In Vivo Efficacy May be limited by rapid clearanceImproved efficacyOften demonstrates the best in vivo efficacyGenerally improves due to enhanced PK properties[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible validation of this compound conjugation.

Protocol 1: General Amine-NHS Ester Bioconjugation

This protocol outlines the steps for conjugating an NHS-ester activated molecule to a protein.[6]

  • Biomolecule Preparation: Dissolve the biomolecule (e.g., protein) in a non-amine-containing buffer at pH 7.2-8.5 (e.g., 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate). The optimal biomolecule concentration is typically 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS-ester activated Amino-PEG36 linker in an anhydrous organic solvent such as DMSO or amine-free DMF.

  • Conjugation: Add the calculated molar excess of the NHS ester solution to the biomolecule solution while gently vortexing or stirring. The volume of organic solvent should not exceed 10% of the total reaction volume. A molar excess of 8-15 fold of the NHS ester to the biomolecule is a common starting point.[6]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight on ice. Protect from light if using a fluorescently labeled linker.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

Protocol 2: RP-HPLC Analysis of Conjugation Efficiency

This protocol provides a standard method for analyzing the purity and conjugation efficiency of the reaction mixture.[2]

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the reaction mixture.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm

    • Gradient:

      Time (minutes) % Mobile Phase B
      0.0 30
      20.0 70
      25.0 90
      25.1 30

      | 30.0 | 30 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the percentage of conjugated protein by dividing the peak area of the conjugated protein by the total peak area of all protein-related species (conjugated and unconjugated) and multiplying by 100.

Protocol 3: Mass Spectrometry Analysis

This protocol describes the characterization of the conjugate by LC-MS.[3][7]

  • Sample Preparation: Dilute the purified conjugate in a solution compatible with ESI-MS, such as 50% acetonitrile/0.1% formic acid, to a final concentration of approximately 1-10 µM.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the sample using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting spectrum to obtain the zero-charge mass of the conjugate. The expected mass should be the sum of the masses of the biomolecule and the this compound linker, minus the mass of the leaving group and water.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Biomolecule in\nAmine-Free Buffer Biomolecule in Amine-Free Buffer Mix and Incubate\n(1-4h at RT or O/N at 4C) Mix and Incubate (1-4h at RT or O/N at 4C) Biomolecule in\nAmine-Free Buffer->Mix and Incubate\n(1-4h at RT or O/N at 4C) This compound-NHS Ester\nin DMSO/DMF This compound-NHS Ester in DMSO/DMF This compound-NHS Ester\nin DMSO/DMF->Mix and Incubate\n(1-4h at RT or O/N at 4C) Quench Reaction\n(Tris or Glycine) Quench Reaction (Tris or Glycine) Mix and Incubate\n(1-4h at RT or O/N at 4C)->Quench Reaction\n(Tris or Glycine) RP-HPLC RP-HPLC Quench Reaction\n(Tris or Glycine)->RP-HPLC LC-MS LC-MS Quench Reaction\n(Tris or Glycine)->LC-MS SDS-PAGE SDS-PAGE Quench Reaction\n(Tris or Glycine)->SDS-PAGE

Experimental workflow for this compound conjugation and validation.

G Amino-PEG36-COOH Amino-PEG36-COOH NHS_Ester Amino-PEG36-NHS Ester Amino-PEG36-COOH->NHS_Ester EDC, NHS Conjugate Protein-NH-CO-PEG36-NH-Boc NHS_Ester->Conjugate Protein Protein-NH2 Protein->Conjugate

Signaling pathway for NHS ester-mediated PEGylation.

G Start Start RP_HPLC Perform RP-HPLC Analysis Start->RP_HPLC Integrate_Peaks Integrate Peak Areas of Conjugated and Unconjugated Protein RP_HPLC->Integrate_Peaks Calculate_Efficiency Calculate Conjugation Efficiency (%) Integrate_Peaks->Calculate_Efficiency Compare_to_Spec Compare Efficiency to Specification Calculate_Efficiency->Compare_to_Spec Pass Conjugation Successful Compare_to_Spec->Pass > Target Fail Optimize Reaction Conditions Compare_to_Spec->Fail < Target

Logical workflow for determining conjugation efficiency by RP-HPLC.

References

The Versatility of Amino-PEG36-Boc in Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and bioconjugation, the choice of a chemical linker is a critical determinant of therapeutic success. Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG). This guide provides a comprehensive literature review and comparative analysis of Amino-PEG36-Boc, a long-chain, monodisperse PEG linker, against other alternatives in various applications. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual workflows.

Performance Comparison of PEG Linkers

The length and structure of a PEG linker profoundly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[1] this compound, a discrete PEG with 36 ethylene (B1197577) glycol units, offers batch-to-batch consistency, leading to more homogeneous conjugates with predictable properties.[1] The following tables summarize quantitative data from various studies, comparing the performance of different PEG linker lengths in key applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers can mitigate the aggregation caused by hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[1] Longer PEG chains generally improve hydrophilicity and plasma half-life, which often translates to better in vivo efficacy.[1]

Table 1: Impact of PEG Linker Length on ADC Performance

PropertyShort PEG (e.g., PEG2, PEG4)Medium PEG (e.g., PEG8, PEG12)Long PEG (e.g., PEG24, PEG36)Key Observations & References
In Vitro Cytotoxicity (IC50) Generally higher potency (lower IC50)May show slightly reduced potencyCan have reduced in vitro potencyLonger PEGs may cause steric hindrance, slightly reducing in vitro potency.[1][2]
Pharmacokinetics (Clearance) Faster clearanceSlower clearanceSignificantly slower clearanceLonger PEG chains increase the hydrodynamic size, reducing renal clearance.[3][4]
In Vivo Efficacy (Tumor Growth Inhibition) ModerateSignificantly HigherEnhancedImproved pharmacokinetics with longer PEGs leads to better in vivo efficacy.[2][5]
Tolerability Conjugates with < PEG8 may not be well-tolerated at high dosesImproved tolerabilityEnhanced animal tolerabilityHydrophilic shielding by longer PEGs reduces off-target toxicity.[6][7]

A study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa resulted in a 2.5- and 11.2-fold extension in half-life, respectively, leading to the most significant tumor growth inhibition in an animal model despite a reduction in in vitro cytotoxicity.[8][9] Another study found that ADCs with PEG8, PEG12, and PEG24 showed a 75-85% decrease in tumor weight, compared to a 35-45% decrease for PEG2 and PEG4.[2]

Branched PEG linkers have also been shown to offer advantages over linear counterparts, especially for ADCs with a high DAR. The three-dimensional structure of branched PEGs provides a more effective hydrophilic shield, leading to reduced clearance and a longer plasma half-life.[10] A study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a DAR 8 ADC showed that the branched architecture resulted in significantly improved pharmacokinetics.[11][12]

Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, the linker's length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for protein degradation.[1] An optimal linker length is highly system-dependent and requires empirical validation.[1]

Table 2: Influence of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (PEG Units/Atoms)DC50Dmax (%)Key Observations & References
BRD4 CRBN0 PEG Units< 0.5 µM> 90%A short, rigid linker can be highly effective.[13]
BRD4 CRBN1-2 PEG Units> 5 µM-Intermediate length linkers showed reduced potency in this system.[14]
BRD4 CRBN4-5 PEG Units< 0.5 µM> 90%Longer, more flexible linkers can also be very potent.[13][14]
Estrogen Receptor α (ERα) VHL4 PEG Units9.8 nM~95%A clear dependence on linker length was observed, with PEG4 being optimal.[1]
TBK1 VHL< 12 AtomsNo Degradation-A minimum linker length was required for activity.[14]
TBK1 VHL21 Atoms3 nM96%Showed high potency with an intermediate length linker.[14]

These findings highlight that while longer linkers like PEG36 can enhance solubility and half-life, they can also introduce excessive flexibility, which may decrease the stability of the ternary complex and reduce degradation efficiency.[1]

Nanoparticle Drug Delivery

PEGylation of nanoparticles is a widely used strategy to improve their biocompatibility and circulation time by creating a hydrophilic shield that reduces non-specific protein adsorption and uptake by the reticuloendothelial system.[3][15] The length of the PEG chain is a critical parameter influencing the physicochemical properties and biological performance of the nanoparticle formulation.

Table 3: Effect of PEG Chain Length on Nanoparticle Properties

PropertyPEG 2000 (2kDa)PEG 5000 (5kDa)PEG 10000 (10kDa)Key Observations & References
Hydrodynamic Diameter (nm) ~112 - 125~128 - 145~150 - 171Particle size generally increases with PEG molecular weight.[3][16]
Zeta Potential (mV) ~ -35 to +15More neutral than 2kDaClose to neutralLonger PEG chains provide more effective shielding of the surface charge.[3][16]
Drug Encapsulation Efficiency (%) Can be lowerOften higherMay decrease slightlyLonger PEG chains can create a more stable shell, improving encapsulation.[3][17]
In Vivo Circulation Half-life ShorterLongerCan be the longestA longer PEG chain generally leads to a longer circulation time.[16][17]
Cellular Uptake HigherLowerLowestThe "PEG dilemma": longer chains that prolong circulation can also hinder cellular uptake.[15][16]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates using this compound. Below are generalized protocols for key applications.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a general workflow for conjugating a drug-linker construct to a monoclonal antibody.

  • Antibody Preparation: If targeting cysteines, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP. Purify the reduced antibody to remove excess reducing agent.

  • Drug-Linker Activation: If the drug-linker has a carboxylic acid, activate it with EDC/NHS to form an NHS ester.

  • Conjugation: React the activated drug-linker with the prepared antibody. For amine conjugation, the reaction is typically performed at a pH of 7.2-8.0. For thiol conjugation, a pH of 6.5-7.5 is often used.

  • Purification: Purify the resulting ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linkers and antibodies.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV/Vis spectroscopy and/or HIC. Confirm the identity and purity of the ADC by LC-MS.

Synthesis of a PROTAC

This protocol outlines a general two-step synthesis of a PROTAC using this compound.

  • First Ligand Coupling: Dissolve the first ligand (with a carboxylic acid) in a suitable solvent like DMF. Activate the carboxylic acid using a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Add this compound to the reaction mixture and stir until the reaction is complete, monitoring by LC-MS. Purify the resulting Ligand1-PEG36-Boc conjugate.

  • Boc Deprotection: Dissolve the Ligand1-PEG36-Boc conjugate in a solvent like dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Remove the solvent and excess TFA under reduced pressure.

  • Second Ligand Coupling: Dissolve the deprotected Ligand1-PEG36-Amine and the second ligand (with a carboxylic acid) in a suitable solvent. Activate the carboxylic acid of the second ligand and react it with the amine of the linker.

  • Purification: Purify the final PROTAC using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.[1]

Formulation of PEGylated Nanoparticles

This protocol describes the preparation of drug-loaded polymeric nanoparticles with surface functionalization using a PEG linker.

  • Polymer-PEG Synthesis: Synthesize a copolymer of the desired polymer (e.g., PLGA) and the PEG linker.

  • Nanoparticle Formulation: Dissolve the polymer-PEG conjugate and the drug in a water-miscible organic solvent. Add this organic phase dropwise to an aqueous solution containing a stabilizer under constant stirring. The nanoparticles will form via nanoprecipitation.

  • Purification: Purify the nanoparticles by repeated centrifugation and resuspension or by dialysis to remove the organic solvent and unencapsulated drug.

  • Characterization:

    • Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Drug Loading and Encapsulation Efficiency: Quantify the encapsulated drug using HPLC or UV-Vis spectrophotometry after dissolving a known amount of nanoparticles.

    • Surface PEGylation: Can be assessed using techniques like X-ray Photoelectron Spectroscopy (XPS).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Efficacy Evaluation Ab Antibody Conjugation Conjugation Reaction Ab->Conjugation Linker This compound Activated_Payload Activated Payload Linker->Activated_Payload Activation Payload Cytotoxic Payload Payload->Activated_Payload Activated_Payload->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification DAR DAR Determination (HIC, LC-MS) Purification->DAR Stability Plasma Stability Assay Purification->Stability In_Vitro In Vitro Cytotoxicity (IC50) Purification->In_Vitro In_Vivo In Vivo Xenograft Model In_Vitro->In_Vivo Lead Candidate

Workflow for ADC development comparing different PEG linkers.

PROTAC_Mechanism PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycling Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Mechanism of action for a PROTAC, highlighting the linker's role.

Nanoparticle_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell NP PEGylated Nanoparticle Endocytosis Endocytosis NP->Endocytosis Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Target_Action Action on Target Drug_Release->Target_Action

Internalization pathway of a PEGylated nanoparticle.

References

A Researcher's Guide to Purity Assessment of Amino-PEG36-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like Amino-PEG36-Boc is critical for the success of bioconjugation, PEGylation, and drug delivery system development. This guide provides an objective comparison of the primary analytical methods used to assess the purity of this compound, supported by experimental data and detailed protocols.

The most robust and commonly employed techniques for determining the purity of functionalized polyethylene (B3416737) glycol (PEG) derivatives such as this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers unique advantages and provides complementary information regarding the identity and purity of the conjugate.

Logical Workflow for Purity Assessment

The purity assessment of this compound conjugates typically follows a logical workflow, beginning with sample preparation, followed by analysis using one or more of the primary analytical techniques, and concluding with data analysis and purity determination.

cluster_workflow Purity Assessment Workflow Sample_Preparation Sample Preparation (Dissolution in appropriate solvent) Analytical_Technique Analytical Technique (RP-HPLC, LC-MS, NMR) Sample_Preparation->Analytical_Technique Data_Acquisition Data Acquisition Analytical_Technique->Data_Acquisition Data_Analysis Data Analysis (Peak integration, mass identification, spectral analysis) Data_Acquisition->Data_Analysis Purity_Determination Purity Determination (Calculation of % purity) Data_Analysis->Purity_Determination

Caption: A generalized workflow for the purity assessment of this compound.

Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity, identification of impurities, or structural confirmation. The following table summarizes and compares the key performance aspects of the primary techniques.

Technique Principle Advantages for this compound Analysis Disadvantages Typical Purity Specification
RP-HPLC with UV Detection Separation based on hydrophobicity.High resolution for separating PEG oligomers of different lengths and other non-polar impurities. Provides accurate quantification of the main component and impurities.[1]Requires a chromophore for UV detection; the Boc group provides weak UV absorbance. May not be suitable for identifying unknown impurities without mass spectrometry.[1]>95% - >98%[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information, enabling the identification of impurities such as PEG oligomers with different chain lengths, deprotected species, or other synthesis-related byproducts. High sensitivity.[1][3]More complex and expensive instrumentation. Can induce fragmentation of the labile Boc group.[4]>95%
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Confirms the chemical structure and can be used to determine purity by comparing the integration of characteristic peaks.[5][6]Lower sensitivity compared to MS. Can be complex to interpret for large molecules and mixtures.[5]≥95%[2]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Useful for detecting high molecular weight aggregates or polymers.[7]Low resolution for separating oligomers of similar sizes. Not ideal for resolving small molecule impurities.[1]Not typically used for precise purity of a single compound.[1]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining accurate and reproducible purity data.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a standard method for the purity analysis of this compound.[1][8]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1][8]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1][8]

  • This compound sample

  • High-purity water and acetonitrile

2. Sample Preparation:

  • Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.[1][8]

  • Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.[1]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 210 nm or 220 nm[8][9]

  • Injection Volume: 10 µL[8]

  • Gradient:

    Time (minutes) % Mobile Phase B
    0.0 30
    20.0 50
    25.0 95

    | 30.0 | 30 |

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol combines HPLC separation with mass spectrometric detection for identity confirmation and impurity identification.[3][4][8]

1. Instrumentation and Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source[3][4]

  • LC conditions as described in the RP-HPLC protocol.

2. MS Settings (ESI Positive Mode):

  • Ionization Mode: Positive (ESI+)[8]

  • Scan Range: m/z 100-2000

  • Capillary Voltage: 3.5 kV[8]

  • Cone Voltage: 30 V[8]

3. Data Analysis:

  • Extract the ion chromatogram for the expected mass of the protonated molecule ([M+H]⁺).

  • Analyze the mass spectrum of the corresponding chromatographic peak to determine the molecular weight and identify any impurities.[3] The Boc protecting group is known to be labile and may show characteristic fragmentation, such as the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the compound.[5][6][8]

1. Instrumentation and Materials:

  • 400 MHz NMR Spectrometer[8]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)[8][10]

  • This compound sample (5-10 mg)

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.75 mL of the deuterated solvent.[8]

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at room temperature.

4. Data Analysis:

  • Confirm the presence of characteristic peaks for the Boc protecting group (a singlet at ~1.4 ppm) and the PEG backbone (a broad multiplet around 3.6 ppm).[9]

  • The purity can be estimated by comparing the integration of the terminal group protons with the repeating monomer unit protons.[5][6]

Visualization of Method Selection Logic

The selection of an analytical method is guided by the specific analytical goal, from routine purity checks to in-depth structural elucidation and impurity identification.

cluster_logic Analytical Method Selection Logic Goal Analytical Goal Purity_Quant Quantitative Purity Assessment Goal->Purity_Quant Routine Check Impurity_ID Impurity Identification Goal->Impurity_ID Unknown Peaks Structure_Confirm Structural Confirmation Goal->Structure_Confirm New Batch RP_HPLC RP-HPLC Purity_Quant->RP_HPLC LC_MS LC-MS Impurity_ID->LC_MS Structure_Confirm->LC_MS NMR NMR Structure_Confirm->NMR

Caption: Logical guide for selecting an analytical method for this compound.

References

The Impact of Amino-PEG36-Boc Linkers on Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG). This guide provides a comparative analysis of Amino-PEG36-Boc, a long-chain, monodisperse PEG linker, against other alternatives, delving into the impact of linker properties on key performance metrics. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in linker selection and optimization.

The Role of PEG Linkers in Advanced Therapeutics

PEG linkers are not merely inert spacers; they are functional components that significantly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[1] In ADCs, a well-designed PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[1] For PROTACs, the linker's length and flexibility are paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.[2][3] The this compound linker, with its extended 36-unit PEG chain, offers a discrete and hydrophilic spacer, allowing for controlled and sequential conjugation strategies due to the Boc-protected amine.[4][5]

Comparative Analysis of Linker Performance

The selection of an optimal linker involves a trade-off between enhancing stability and pharmacokinetics while maintaining potent biological activity. The following data, synthesized from various preclinical studies, illustrates the general trends observed when comparing long-chain PEG linkers, like this compound, with shorter PEG linkers and non-PEG alternatives in both ADC and PROTAC platforms.

Antibody-Drug Conjugates (ADCs)

The length of the PEG linker in an ADC directly impacts its therapeutic index. Longer PEG chains generally improve hydrophilicity, leading to better pharmacokinetic profiles and often enhanced in vivo efficacy, sometimes at the cost of slightly reduced in vitro potency due to steric hindrance.[6][7]

Table 1: Impact of PEG Linker Length on ADC Properties

PropertyNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG24/PEG36)Key Takeaway
Average DAR Typically lower to maintain solubilityCan be increasedCan achieve higher DARs (e.g., 8) with reduced aggregationLonger PEG chains enable higher drug loading by mitigating hydrophobicity.[8]
In Vitro Cytotoxicity (IC50) BaselineMay show slight decrease in potencyCan exhibit a moderate decrease in potencySteric hindrance from longer PEG chains may slightly impede binding or internalization.[7]
Plasma Half-Life (t½) BaselineIncreasedSignificantly IncreasedLonger PEG chains increase the hydrodynamic size, reducing renal clearance.[6]
In Vivo Efficacy (% TGI) BaselineImprovedSignificantly ImprovedEnhanced pharmacokinetics and tumor accumulation lead to better anti-tumor activity.[9][10]

Note: TGI stands for Tumor Growth Inhibition. Data is illustrative and synthesized from multiple sources. Direct comparisons should be made with caution as results are dependent on the specific antibody, payload, and tumor model.

Proteolysis Targeting Chimeras (PROTACs)

In PROTACs, the linker length is critical for the formation of a stable and productive ternary complex. While longer, flexible linkers like this compound can facilitate this, an excessively long linker may decrease the stability of the complex and reduce degradation efficiency.[2][3]

Table 2: Comparison of Linker Types in PROTACs

PropertyAlkyl Linker (Non-PEG)Short PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12-PEG36)Key Takeaway
Aqueous Solubility LowerHigherHighestPEG linkers significantly enhance the solubility of often hydrophobic PROTAC molecules.[11]
Cell Permeability Generally HigherVariableCan be lowerIncreased lipophilicity of alkyl chains can favor membrane partitioning.[11]
Degradation Potency (DC50) VariableOften PotentPotency can decrease if the linker is too longAn optimal linker length exists to facilitate productive ternary complex formation.
Metabolic Stability Prone to terminal oxidationProne to ether cleavageMore susceptible to metabolismAlkyl chains can offer greater metabolic stability compared to PEG chains.

Note: DC50 is the concentration required to degrade 50% of the target protein. Data is illustrative and synthesized from multiple sources.

Alternatives to PEG Linkers

Concerns about the potential immunogenicity and non-biodegradability of PEG have prompted the exploration of alternative hydrophilic linkers.[1]

Table 3: Overview of PEG Alternatives

Linker TypeKey AdvantagesPotential Disadvantages
Polysarcosine (PSar) Biodegradable, non-immunogenic, highly hydrophilic.[1][12]May not have the same extensive history of use and characterization as PEG.
Polypeptide Linkers Tunable sequences, biodegradable, can be designed for specific cleavage.[1][12]Can be more complex to synthesize and may have their own immunogenicity potential.
Sulfonate-Containing Linkers Highly hydrophilic, can enable high DARs without aggregation.[1]May alter the overall charge of the conjugate, potentially affecting biodistribution.

Polysarcosine-based linkers, in particular, have shown promise in preclinical studies, enabling the creation of highly-loaded ADCs with improved pharmacokinetic profiles and potent in vivo anti-tumor activity.[13][14]

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of drugs conjugated with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency of an ADC.

Protocol:

  • Cell Seeding: Seed target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3]

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the cells.[3]

  • Incubation: Incubate the plates for 72 to 120 hours.[3]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[15]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[15]

In Vivo Pharmacokinetic Analysis

This protocol outlines a typical pharmacokinetic study in a rodent model to compare the serum concentration-time profiles of different drug conjugates.

Protocol:

  • Animal Dosing: Administer a single intravenous dose of the drug conjugate to a cohort of rodents (e.g., mice or rats).[6]

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.[6]

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.[16]

  • Bioanalysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated method such as ELISA or LC-MS.[16]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using non-compartmental analysis.[17]

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the drug conjugate in a tumor-bearing animal model.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[10]

  • Treatment Groups: Once tumors reach a specified volume, randomize the mice into treatment groups.[10]

  • Dosing: Administer the drug conjugates and a vehicle control according to a predetermined schedule.[10]

  • Tumor Measurement: Measure tumor volumes periodically throughout the study.[9]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.[18]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.

Protocol:

  • Chromatographic Separation: Separate the different drug-loaded ADC species based on their hydrophobicity using an HIC column. The unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.[19]

  • Peak Integration: Integrate the peaks in the chromatogram to determine the percentage of each DAR species.[19]

  • Weighted Average Calculation: Calculate the weighted average DAR using the percentage peak area and the corresponding drug load number for each species.[19]

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate the complex relationships and workflows in the development and evaluation of these conjugated drugs.

ADC_Mechanism ADC ADC (e.g., with this compound linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Mechanism of Action for an Antibody-Drug Conjugate.

PROTAC_Mechanism cluster_0 Ternary Complex Formation PROTAC PROTAC (with PEG Linker) POI Target Protein (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Ubiquitination POI->Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC-Mediated Protein Degradation Pathway.

Experimental_Workflow start Synthesize Drug Conjugates (Varying Linkers) char Characterization (e.g., DAR Analysis) start->char invitro In Vitro Assays (e.g., Cytotoxicity) char->invitro invivo_pk In Vivo Pharmacokinetics invitro->invivo_pk invivo_eff In Vivo Efficacy (Tumor Model) invivo_pk->invivo_eff analysis Data Analysis & Comparison invivo_eff->analysis

Workflow for Comparing Drug Conjugates.

Conclusion

The selection of a linker is a critical design parameter that profoundly influences the therapeutic potential of a bioconjugate. Long-chain, hydrophilic linkers like this compound offer significant advantages in improving the pharmacokinetic profiles of ADCs, often leading to enhanced in vivo efficacy.[6] However, for PROTACs, where the precise geometry of the ternary complex is paramount, an optimal linker length must be empirically determined.[2] While PEG linkers have been the industry standard, emerging alternatives such as polysarcosine offer promising characteristics like biodegradability and reduced immunogenicity, paving the way for the next generation of targeted therapeutics.[1][12] A systematic evaluation of a range of linker types and lengths is crucial in the preclinical development of any new drug conjugate to identify the optimal candidate for a given therapeutic application.

References

A Researcher's Guide to Selecting Amino-PEG36-Boc: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to the success of their work. Amino-PEG36-Boc, a heterobifunctional linker, plays a crucial role in various applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves the pharmacokinetic properties of the final conjugate. This guide provides a comparative overview of commercially available this compound to aid in the selection of the most suitable supplier for your research needs.

While direct, publicly available, side-by-side comparative studies on the performance of this compound from different suppliers are limited, this guide compiles available data and provides standardized protocols for in-house evaluation.

Supplier and Product Specification Overview

A number of chemical suppliers offer this compound and its derivatives. The following table summarizes the publicly available information for some of the key suppliers. It is important to note that while most suppliers state a purity of ≥95%, specific batch data is typically only available upon request of a Certificate of Analysis (CoA).

SupplierProduct NameStated PurityNotes
BroadPharm t-Boc-N-amido-PEG36-acid≥95%Offers various PEG linkers and provides custom synthesis.[1]
MedchemExpress Amino-PEG36-CH2-BocNot explicitly stated on product pageA leading supplier of research chemicals and reagents.[2]
BOC Sciences Amino-PEG36-CH2-BocNot explicitly stated on product pageProvides a wide range of chemicals and custom synthesis services.[]
Amsbio This compoundNot explicitly stated on product pageA supplier of life science reagents.[4]
Benchchem This compoundTypically ≥95% (as determined by HPLC or NMR)[5]Provides technical guides and information on their products.[5]

Note: The product nomenclature can vary slightly between suppliers (e.g., this compound vs. t-Boc-N-amido-PEG36-acid). Researchers should carefully check the chemical structure provided by the supplier to ensure it meets their specific needs.

Key Experimental Protocols for In-House Comparison

To objectively assess the quality of this compound from different suppliers, a series of in-house experiments are recommended. The following are detailed protocols for key analytical methods and functional assays.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to determine the purity of the this compound sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • This compound sample

  • High-purity water and acetonitrile

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      25 95
      30 95
      31 30

      | 35 | 30 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to confirm the chemical structure of the this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis:

    • ¹H NMR: Confirm the presence of the characteristic peaks for the Boc protecting group (a singlet at ~1.4 ppm) and the repeating ethylene (B1197577) glycol units of the PEG chain (a broad multiplet around 3.6 ppm).

    • ¹³C NMR: Verify the chemical shifts of the carbons in the Boc group and the PEG backbone.

Functional Activity Assessment: Boc Deprotection and Amine Coupling

This two-step protocol assesses the functional integrity of the this compound by removing the Boc protecting group and then coupling the newly exposed amine to a carboxylic acid.

Part A: Boc Deprotection

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or HPLC-MS to confirm the consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure. The resulting product is the deprotected amine as a TFA salt.

Part B: Amine Coupling with a Carboxylic Acid

Materials:

  • Deprotected Amino-PEG36-amine (from Part A)

  • A carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • Dissolve the carboxylic acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Add the deprotected Amino-PEG36-amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the product by TLC or HPLC-MS.

  • Purify the final conjugate using an appropriate method, such as column chromatography or preparative HPLC.

Visualizing Experimental and Logical Workflows

To further aid in the understanding of the experimental processes and decision-making, the following diagrams are provided.

experimental_workflow cluster_purity Purity & Structure Verification cluster_functional Functional Assessment Sample_Received This compound Sample HPLC HPLC Analysis (Purity) Sample_Received->HPLC NMR NMR Spectroscopy (Structure) Sample_Received->NMR Pass_QC Meets Specification (>95% Purity) HPLC->Pass_QC NMR->Pass_QC Boc_Deprotection Boc Deprotection Pass_QC->Boc_Deprotection Amine_Coupling Amine Coupling Reaction Boc_Deprotection->Amine_Coupling Final_Product Purified Conjugate Amine_Coupling->Final_Product

Workflow for quality control and functional assessment of this compound.

supplier_selection Start Need this compound Identify_Suppliers Identify Potential Suppliers Start->Identify_Suppliers Request_Info Request CoA & Pricing Identify_Suppliers->Request_Info Compare_Specs Compare Stated Purity & Cost Request_Info->Compare_Specs Order_Samples Order Samples from Top Candidates Compare_Specs->Order_Samples In_House_QC Perform In-House QC (HPLC, NMR) Order_Samples->In_House_QC Functional_Test Conduct Functional Test (Coupling Efficiency) In_House_QC->Functional_Test Select_Supplier Select Best Performing Supplier Functional_Test->Select_Supplier

A logical flowchart for the selection of an this compound supplier.

By following a systematic evaluation process, researchers can confidently select a supplier of this compound that meets the stringent quality requirements of their research and development projects.

References

Cost-Benefit Analysis of Amino-PEG36-Boc in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of Amino-PEG36-Boc, weighing its performance benefits against economic considerations and comparing it with viable alternatives.

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of a molecule's success. Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG). This compound, a long-chain, monodisperse PEG linker, has gained prominence for its ability to enhance the physicochemical and pharmacological properties of bioconjugates. This guide provides a detailed cost-benefit analysis of using this compound, presenting a comparative overview of its performance against shorter PEG linkers and non-PEG alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound offers significant advantages in improving the hydrophilicity, stability, and pharmacokinetic profiles of bioconjugates, which can lead to enhanced in vivo efficacy.[1] The extended length of the 36-unit PEG chain provides a substantial hydrophilic shield, mitigating aggregation issues with hydrophobic payloads and enabling higher drug-to-antibody ratios (DARs) in ADCs.[1] In PROTACs, the linker's length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.[1] However, these benefits come at a higher cost compared to shorter PEG linkers and some non-PEG alternatives. The optimal choice of linker is highly context-dependent, requiring a careful balance between the desired therapeutic outcome and budgetary constraints.

Data Presentation: Performance and Cost Comparison

The following tables summarize the key performance metrics and approximate costs of this compound and its alternatives. It is important to note that performance can vary significantly depending on the specific antibody, payload, target protein, and experimental conditions.

Table 1: Comparative Performance of PEG Linkers of Varying Lengths in ADCs

FeatureShort PEG Linker (e.g., PEG4-8)Medium PEG Linker (e.g., PEG12-24)Long PEG Linker (this compound)
In Vitro Potency (IC50) Generally higher (lower IC50) due to less steric hindrance.ModerateMay be slightly lower (higher IC50) due to potential steric hindrance.[2]
Hydrophilicity & Solubility Moderate improvement.Good improvement.Excellent improvement, allows for higher DARs.[1]
Plasma Half-Life ShorterModerateLonger, due to increased hydrodynamic size.[2]
In Vivo Efficacy Can be limited by rapid clearance.Often improved over short linkers.Generally enhanced due to improved pharmacokinetics.[1]
Aggregation Propensity Higher with hydrophobic payloads.Reduced compared to short linkers.Significantly reduced, even with high DARs.[3]

Table 2: Comparative Performance of Linkers in PROTACs

FeatureShort PEG/Alkyl LinkerMedium PEG LinkerLong PEG Linker (this compound)Non-PEG Hydrophilic Linker
Ternary Complex Stability Highly dependent on specific target-ligase pair; can be optimal.[4]May offer a good balance of flexibility and stability.Increased flexibility may decrease stability in some systems.[1]Can provide rigidity or specific conformations that enhance stability.
Degradation Efficacy (DC50) Can be very potent if the length is optimal.[4]Often shows good efficacy.May be less potent if excessive flexibility is detrimental.[1]Can be highly potent.
Cell Permeability Generally higher.Moderate.May be lower due to increased molecular weight.[5]Varies depending on the linker structure.
Solubility Can be poor with alkyl linkers.Good.Excellent.[5]Generally good.[6]

Table 3: Cost Comparison of Bifunctional Linkers

Linker TypeExampleApproximate Price (USD/100mg)
Long-Chain PEG t-Boc-N-amido-PEG36-acid$430
Medium-Chain PEG Boc-amino-PEG24-acid$280
Short-Chain PEG Boc-amino-PEG12-acidVaries, generally lower than longer chains.
Non-PEG Hydrophilic Polysarcosine-based linkersPrice on quote, can be competitive.
Non-PEG Hydrophobic Alkyl-based linkersGenerally the most cost-effective.

Note: Prices are approximate and can vary significantly between suppliers and based on purity and scale. The price for t-Boc-N-amido-PEG36-acid is based on a vendor price of $430 for 100mg.[7] The price for Boc-amino-PEG24-propanoic acid is based on a vendor price of $280 for 100mg.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are outlines for key experiments used to evaluate the performance of bioconjugates.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

  • Antibody Preparation: If necessary, partially reduce the antibody (e.g., 5-10 fold molar excess of TCEP at 37°C for 1-2 hours) to expose free thiol groups for conjugation.

  • Drug-Linker Synthesis: Synthesize the drug-linker construct (e.g., Payload-Maleimide-PEGn) where 'n' is the number of PEG units.

  • Conjugation: React the activated drug-linker with the prepared antibody in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of the drug-linker to the antibody will determine the final DAR.

  • Purification: Remove unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Determine the DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess aggregation using SEC.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. Calculate the DC50 (concentration at which 50% degradation is achieved).

Mandatory Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Antibody\nPreparation Antibody Preparation Conjugation Conjugation Antibody\nPreparation->Conjugation Thiol-reactive maleimide chemistry SEC/TFF SEC/TFF Conjugation->SEC/TFF Removal of excess reagents Drug-Linker\n(this compound based) Drug-Linker (this compound based) Drug-Linker\n(this compound based)->Conjugation HIC HIC SEC/TFF->HIC DAR determination SEC_analysis SEC Analysis SEC/TFF->SEC_analysis Aggregation assessment Final ADC Final ADC HIC->Final ADC SEC_analysis->Final ADC

Caption: Workflow for ADC synthesis and characterization.

protac_pathway Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting for degradation Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Cost-Benefit Analysis in Detail

Benefits of this compound:

  • Enhanced Pharmacokinetics: The long PEG chain significantly increases the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer plasma half-life.[8] This can translate to less frequent dosing and improved patient compliance.

  • Improved Solubility and Stability: The high hydrophilicity of the PEG36 linker is particularly advantageous when working with hydrophobic payloads, preventing aggregation and allowing for the development of stable, high-DAR ADCs.[3]

  • Reduced Immunogenicity: The "stealthing" effect of the PEG chain can mask immunogenic epitopes on the bioconjugate, potentially reducing the risk of an immune response.[8]

  • Monodispersity: As a discrete PEG (dPEG), this compound has a defined molecular weight, ensuring batch-to-batch consistency and leading to more homogeneous conjugates with predictable properties.[1]

Costs and Considerations:

  • Higher Reagent Cost: As illustrated in Table 3, this compound is more expensive than shorter PEG linkers and significantly more so than simple alkyl linkers. This can be a major factor in early-stage research and for large-scale manufacturing.

  • Potential for Reduced In Vitro Potency: The long, flexible PEG chain can sometimes cause steric hindrance, which may slightly reduce the binding affinity and in vitro potency of the bioconjugate.[2]

  • Suboptimal for Certain PROTACs: While flexibility can be beneficial, an excessively long and flexible linker like PEG36 may not be optimal for all PROTACs. The formation of a stable ternary complex is highly dependent on the specific geometry of the target protein and E3 ligase, and a more rigid or shorter linker may be required for maximal efficacy.[1]

  • Concerns about PEG Immunogenicity: Although PEG is generally considered biocompatible, there is growing evidence of pre-existing anti-PEG antibodies in a portion of the population, which could lead to accelerated clearance of PEGylated therapeutics.[6]

Alternatives to this compound

Shorter PEG Linkers (e.g., PEG4, PEG8, PEG12, PEG24):

  • Benefit: Lower cost and potentially higher in vitro potency. They can provide a good balance of hydrophilicity and size for many applications.

  • Drawback: May not provide the same degree of improvement in pharmacokinetics and solubility as longer PEG chains.

Non-PEG Hydrophilic Linkers:

  • Examples: Polysarcosine (PSar), polypeptide linkers (e.g., based on glycine (B1666218) and serine), and sulfonate-containing linkers.[6]

  • Benefit: Can be biodegradable and non-immunogenic, addressing some of the potential long-term safety concerns associated with PEG.[6] They also offer a wider range of structural diversity, allowing for more precise tuning of linker properties.

  • Drawback: May be more complex to synthesize and characterize. Their performance is still being extensively evaluated compared to the well-established PEG linkers.

Non-PEG Hydrophobic Linkers (e.g., Alkyl Chains):

  • Benefit: Low cost and synthetic simplicity.

  • Drawback: Can lead to aggregation and poor solubility, especially with hydrophobic payloads. They do not offer the pharmacokinetic benefits of hydrophilic linkers.

Conclusion

This compound is a powerful tool for the development of advanced biotherapeutics, offering significant advantages in terms of solubility, stability, and in vivo performance. Its higher cost is often justified by the potential for creating more effective and safer drugs. However, a "one-size-fits-all" approach to linker selection is not appropriate. For PROTACs, the optimal linker length is highly system-dependent and must be determined empirically. In ADC development, a trade-off often exists between in vitro potency and in vivo efficacy. Researchers and drug developers should carefully consider the specific goals of their project, the properties of the molecules involved, and the available budget when deciding whether the benefits of a long-chain PEG linker like this compound outweigh its cost. The exploration of shorter PEG linkers and emerging non-PEG alternatives is also a crucial aspect of a rational drug design strategy.

References

Safety Operating Guide

Navigating the Disposal of Amino-PEG36-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Amino-PEG36-Boc is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat.

All handling should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with local, state, and federal regulations.[2] The following is a general guide for the proper disposal of this and similar chemical compounds. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5][6]

Step 1: Waste Identification and Segregation

Properly identify the waste as this compound. It is crucial to segregate this waste from other laboratory waste streams.[1] Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[5] Waste should be collected at or near the point of generation under the control of laboratory personnel.[7]

Step 2: Containerization

Use a dedicated, leak-proof, and clearly labeled waste container for solid and liquid chemical waste.[1][5][7] The container must be chemically compatible with the waste.[7] The label should include the full chemical name: "this compound". Ensure the container is in good condition and can be securely sealed.[1] Keep the waste container closed at all times, except when adding waste.[5][8]

Step 3: Waste Accumulation and Storage

Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3][5][6] This area should be well-ventilated and away from incompatible materials. Secondary containment should be used for liquid waste to prevent spills.[5][7]

Step 4: Disposal of Contaminated Materials

All materials that have come into contact with this compound, including gloves, pipette tips, and weighing papers, should be considered chemical waste and disposed of in the designated solid waste container.[6] Empty containers that held the chemical should also be disposed of as hazardous waste, unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][9]

Step 5: Arranging for Final Disposal

Once the waste container is full, or in accordance with your institution's timelines, arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][5][6]

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Secure the Area: Evacuate non-essential personnel and ensure the area is well-ventilated.[6]

  • Use Appropriate PPE: Before addressing the spill, equip yourself with the necessary personal protective equipment.[6]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains.[6]

  • Cleanup: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand. For solid spills, gently cover the material to prevent it from becoming airborne.[6]

  • Collection: Carefully transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.[6]

  • Decontamination: Thoroughly wash the spill area with a suitable solvent, collecting the rinsate as hazardous waste.[6]

Quantitative Data Summary

For context, the following table summarizes typical physical and chemical properties for similar PEGylated and Boc-protected amine compounds. Note that these are general values and may not precisely reflect the characteristics of this compound.

PropertyTypical Value/Characteristic
Appearance White to off-white solid or powder
Solubility Generally soluble in organic solvents
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids.
Toxicity Toxicological properties not fully investigated. Handle with care.

Source: General knowledge from analysis of similar compounds.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Separate from other chemicals) B->C D Is the waste solid or liquid? C->D E Collect in Labeled Solid Waste Container D->E Solid F Collect in Labeled Liquid Waste Container (with secondary containment) D->F Liquid G Store Sealed Container in Designated Satellite Accumulation Area E->G F->G H Container Full or Pickup Scheduled? G->H H->G No I Contact EHS or Licensed Waste Disposal Contractor H->I Yes J End: Proper Disposal I->J

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides crucial safety, handling, and disposal information for Amino-PEG36-Boc, a valuable PEG-based linker used in the synthesis of PROTACs.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on best practices for handling structurally similar Boc-protected amines and PEGylated compounds.[2] A thorough risk assessment should be conducted before commencing any work.

Core Safety and Handling Summary

A comprehensive approach to personal protective equipment (PPE) is paramount to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE, drawing from safety protocols for analogous compounds.[2]

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical.[2]
Skin and Body Protection Laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure to spills.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of any potential vapors, dust, or aerosols.[2][3]

Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of this compound. Adherence to these procedural steps will minimize exposure and mitigate potential hazards.[2]

Step-by-Step Handling Protocol:

  • Preparation and Area Setup:

    • Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2][4]

    • Verify that an emergency shower and eyewash station are readily accessible.[2][4]

    • Assemble all necessary equipment and reagents.[2][4]

  • Donning Personal Protective Equipment (PPE):

    • Put on a laboratory coat, ensuring it is fully buttoned.[2]

    • Wear safety glasses with side shields or goggles.[2]

    • Don chemical-resistant gloves (nitrile is a suitable option). Inspect gloves for any tears or perforations before use.[2][4]

  • Handling the Compound:

    • Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[2][3]

    • Avoid direct contact with skin and eyes.[2][5]

    • Prevent the formation of dust or aerosols during handling.[2]

  • After Handling:

    • Wash hands thoroughly with soap and water.[2][4]

    • Clean the work area and decontaminate surfaces.[4]

  • Storage:

    • Store this compound in a tightly closed container.[2]

    • For long-term storage, it is recommended to store at -20°C.[6]

Disposal Plan:

All waste containing this compound, including empty containers and contaminated materials, should be treated as chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.[4]

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain.[4] While polyethylene (B3416737) glycol (PEG) is biodegradable, it is still important to avoid releasing it into wastewater systems.[7] For larger quantities, consider collection by a licensed chemical waste disposal contractor.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_compound 3. Handle Compound (Avoid Dust/Aerosols) don_ppe->handle_compound wash_hands 4. Wash Hands handle_compound->wash_hands clean_area 5. Clean & Decontaminate Work Area wash_hands->clean_area collect_waste 6. Collect Waste (Labeled, Sealed Container) clean_area->collect_waste dispose_waste 7. Dispose via Licensed Contractor collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.